5-Bromo-2-chloronicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPYNLZCNDPHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630508 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228251-24-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-chloronicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine Building Block
5-Bromo-2-chloronicotinaldehyde, with the Chemical Abstracts Service (CAS) number 228251-24-9 , is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and an aldehyde group, offers a unique combination of reactive sites. This strategic arrangement of functional groups allows for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed examination of its synthesis, an in-depth analysis of its reactivity, and a focus on its applications in drug discovery, particularly in the synthesis of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 228251-24-9 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | Typically >95% | [3] |
| Storage | Sealed in dry, room temperature conditions | Generic supplier data |
Synthesis of this compound: A Step-by-Step Protocol
While multiple synthetic routes to halogenated nicotinic acid derivatives have been reported, a common strategy for the preparation of this compound involves the oxidation of the corresponding alcohol, 5-bromo-2-chloro-3-(hydroxymethyl)pyridine. The following is a representative experimental protocol.
Experimental Protocol: Oxidation of 5-bromo-2-chloro-3-(hydroxymethyl)pyridine
This protocol is based on standard oxidation reactions of primary alcohols to aldehydes.
Materials:
-
5-bromo-2-chloro-3-(hydroxymethyl)pyridine
-
Manganese dioxide (MnO₂) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) (anhydrous)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
-
Standard laboratory glassware, including a round-bottom flask, condenser, magnetic stirrer, and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-chloro-3-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add manganese dioxide (5-10 equivalents) in portions or pyridinium chlorochromate (1.5-2.0 equivalents) as a solid.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts. Wash the filter cake with dichloromethane.
-
Extraction and Drying: Combine the filtrate and washings. If necessary, wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the differential reactivity of its three functional groups.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.[4]
-
Halogen Atoms: The bromine and chlorine atoms on the pyridine ring are excellent leaving groups for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl. This differential reactivity allows for selective functionalization at the 5-position (C-Br bond) over the 2-position (C-Cl bond) under carefully controlled conditions.
Chemoselective Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds.[6] this compound can be selectively coupled with various boronic acids at the more reactive C-Br bond.
This protocol provides a general procedure for the selective coupling of an arylboronic acid to the 5-position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
Halogenated pyridines are a significant class of compounds in pharmaceutical development.[4] The unique structural and electronic properties of this compound make it a valuable precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors. Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The aldehyde group can be used to construct heterocyclic ring systems commonly found in kinase inhibitors, while the halogen atoms provide sites for further diversification to optimize potency, selectivity, and pharmacokinetic properties.
Illustrative Synthetic Application: Synthesis of a Pyrazolopyrimidine Core
The following scheme illustrates a potential synthetic route where this compound could be utilized to construct a pyrazolopyrimidine scaffold, a common core in many kinase inhibitors.
Spectroscopic Characterization
Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the two aromatic protons on the pyridine ring.
-
Aldehyde Proton (CHO): A singlet in the region of δ 9.8-10.2 ppm.
-
Aromatic Protons (H-4 and H-6): Two doublets in the aromatic region (δ 7.5-9.0 ppm), with a small coupling constant characteristic of meta-coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-160 ppm). The carbons attached to the halogens will be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (aldehyde): A strong absorption band in the region of 1700-1730 cm⁻¹.
-
C-H Stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N Stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde group and two distinct halogen atoms on a pyridine ring allows for a wide range of chemical transformations and the construction of complex molecular scaffolds. The ability to perform chemoselective cross-coupling reactions makes it particularly useful for generating libraries of compounds for drug discovery, especially in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers and scientists to fully exploit its potential in their synthetic endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Halogenated Pyridines in Chemical Research. [Link]
-
Bio-Connect. (n.d.). FA-0725 this compound [228251-24-9]. [Link]
Sources
5-Bromo-2-chloronicotinaldehyde molecular weight
An In-depth Technical Guide to 5-Bromo-2-chloronicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a halogenated pyridine derivative that has emerged as a strategically important building block in the fields of medicinal chemistry and drug discovery. Its unique trifunctional structure—comprising a pyridine core, two distinct halogen substituents (bromine and chlorine), and a reactive aldehyde group—offers a versatile platform for the synthesis of complex molecular architectures. The presence of these functionalities allows for selective, stepwise modifications, making it an invaluable intermediate for constructing libraries of novel compounds for biological screening. Halogenated pyridines are a significant class of compounds in pharmaceutical and agrochemical development, as the halogen atoms can enhance physicochemical properties such as lipophilicity and metabolic stability, while also serving as handles for advanced chemical transformations like cross-coupling reactions.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in generating molecular diversity through multicomponent reactions.
Chapter 1: Physicochemical Properties and Characterization
The utility of this compound in synthetic chemistry is dictated by its distinct molecular properties. The electron-withdrawing nature of the chlorine atom, the nitrogen in the pyridine ring, and the aldehyde group influences the reactivity of the entire scaffold. The bromine atom at the 5-position is a key site for cross-coupling reactions, while the aldehyde at the 3-position is primed for nucleophilic additions and condensations.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 220.45 g/mol | [1][3][4] |
| Molecular Formula | C₆H₃BrClNO | [3][4][5] |
| CAS Number | 228251-24-9 | [3][4] |
| Appearance | White to off-white solid | [6] |
| Purity | Commonly available as ≥97% | [3][7] |
| Storage | Sealed in a dry, inert atmosphere. Room temperature or 2-8°C. | [3][6] |
| Synonyms | 5-Bromo-2-chloro-pyridine-3-carbaldehyde, 5-Bromo-2-chloro-3-pyridinecarboxaldehyde | [3] |
Chapter 2: Synthesis and Purification
Expertise & Experience: Synthetic Strategy
The synthesis of this compound typically involves the selective halogenation of a pre-functionalized pyridine ring. The primary challenge lies in achieving regioselective bromination without interfering with the existing chloro and aldehyde functionalities. A common and effective strategy is the oxidation of a corresponding alcohol (5-bromo-2-chloropyridin-3-yl)methanol, which can be prepared from the commercially available 5-bromo-2-chloronicotinic acid. This multi-step approach ensures high yields and purity by introducing the sensitive aldehyde group in the final step, preventing its unwanted participation in earlier halogenation reactions. The reduction of the nicotinic acid derivative to the alcohol is a standard, high-yielding transformation, and the subsequent mild oxidation to the aldehyde is a well-established and reliable process.
Experimental Protocol: Synthesis via Oxidation
This protocol describes a representative two-step method starting from 5-bromo-2-chloronicotinic acid.
Step 1: Reduction of 5-bromo-2-chloronicotinic acid to (5-bromo-2-chloropyridin-3-yl)methanol
-
Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of borane-THF complex (approx. 1.5 eq) dropwise to the stirred suspension. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can often be used in the next step without further purification.
Step 2: Oxidation to this compound
-
Setup: Dissolve the crude (5-bromo-2-chloropyridin-3-yl)methanol from the previous step in dichloromethane (DCM).
-
Reagent Addition: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) (approx. 2-3 eq). Causality Note: Using a mild oxidant is essential to prevent over-oxidation to the carboxylic acid.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the formation of the aldehyde by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Self-Validating System: Quality Control
The identity and purity of the synthesized product must be rigorously confirmed.
-
¹H NMR: To confirm the structure, including the presence of the aldehyde proton (expected δ ≈ 10 ppm) and the two aromatic protons on the pyridine ring.
-
Mass Spectrometry: To verify the molecular weight (220.45 g/mol ).
-
HPLC: To determine the purity of the final product, which should be ≥97% for use in subsequent applications.
Visualization: Synthetic Workflow
Caption: Two-step synthesis of this compound.
Chapter 3: Key Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a versatile building block for creating diverse molecular libraries. Multicomponent reactions (MCRs) are particularly powerful in this context, as they allow for the rapid assembly of complex molecules in a single, efficient step.[8]
Application Focus: Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[8] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of reported biological activities, including anticancer and antimicrobial properties.[8] Using this compound in this reaction incorporates the functionalized pyridine moiety directly into the DHPM core, creating novel structures for screening.
Experimental Protocol: Synthesis of a 5-Bromo-2-chloropyridinyl DHPM
-
Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol.
-
Catalysis: Add a catalytic amount of an acid, such as concentrated hydrochloric acid or a Lewis acid like ytterbium(III) triflate. Causality Note: The acid catalyst is essential to activate the aldehyde carbonyl group for nucleophilic attack and to promote the cyclization and dehydration steps.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired dihydropyrimidinone derivative.
Visualization: Multicomponent Reaction Workflow
Caption: General workflow for multicomponent reactions.
Further Synthetic Potential: Cross-Coupling Reactions
Beyond MCRs, the bromine atom at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkynyl, or amino groups, further expanding the chemical space accessible from this versatile intermediate. The differential reactivity between the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective functionalization, a highly sought-after feature in complex molecule synthesis.[1]
Chapter 4: Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires careful handling to minimize risk.
GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [9] |
| Skin Irritation | H315 | Causes skin irritation. | [9] |
| Eye Irritation | H319 | Causes serious eye irritation. | [9] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][9] |
Safe Handling Protocols
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage Recommendations
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[6]
Conclusion
This compound is a high-value chemical intermediate with significant strategic importance for drug discovery and development. Its well-defined structure provides multiple, orthogonally reactive sites that chemists can exploit to build molecular complexity rapidly. As demonstrated, its utility in multicomponent reactions like the Biginelli synthesis opens a direct path to novel heterocyclic scaffolds. Coupled with the potential for subsequent functionalization via cross-coupling chemistry, this compound serves as a powerful engine for generating the chemical diversity needed to fuel modern pharmaceutical research pipelines. Adherence to strict safety protocols is mandatory when handling this compound to ensure the well-being of laboratory personnel.
References
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]
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PubChemLite. This compound (C6H3BrClNO). [Link]
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AMERICAN ELEMENTS. Ethyl 5-bromo-2-chloronicotinate | CAS 1214332-67-8. [Link]
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National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
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PubChem. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974. [Link]
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloronicotinaldehyde
This guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2-chloronicotinaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
Introduction: A Versatile Synthetic Intermediate
This compound is a disubstituted pyridine derivative featuring three distinct reactive sites: an aldehyde, a bromo group, and a chloro group. This unique arrangement offers differential reactivity, a highly desirable feature for the synthesis of complex molecules.[1] The strategic placement of these functional groups allows for sequential, site-selective modifications such as nucleophilic additions, oxidations/reductions, and cross-coupling reactions. Understanding the fundamental physical properties of this compound is paramount for its proper handling, storage, reaction setup, and purification, ensuring both safety and experimental success.
Core Chemical and Physical Properties
The foundational data for this compound is summarized below. These properties dictate the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 228251-24-9 | [2][3][4] |
| Molecular Formula | C₆H₃BrClNO | [2][3][5] |
| Molecular Weight | 220.45 g/mol | [2][3] |
| Appearance | White to light yellow solid/powder | [6] |
| Purity | Typically >95% | [4] |
| Melting Point | Data not available; expected to be a solid at room temperature based on related structures.[7] | |
| Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, similar to related compounds.[8] |
Structural and Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Based on the analysis of similar structures, two key regions will contain signals:[1]
-
Aldehyde Proton (CHO): A distinct singlet is anticipated in the highly deshielded region of ~9.9 - 10.5 ppm . Its singlet nature is due to the absence of adjacent protons.
-
Aromatic Protons (Pyridine Ring): Two protons are attached to the pyridine ring. They will appear as doublets in the aromatic region (~8.0 - 9.0 ppm ), with their exact chemical shifts influenced by the electron-withdrawing effects of the halogen and aldehyde groups. The coupling constant between them would be small, consistent with a meta-relationship.
-
-
¹³C NMR: The carbon spectrum will show six distinct signals corresponding to each carbon atom in the molecule. The most notable signals include:
-
Aldehyde Carbonyl (C=O): A highly deshielded signal around 185-195 ppm .
-
Aromatic Carbons: Five signals in the region of ~120-160 ppm . The carbons directly attached to the electronegative bromine, chlorine, and nitrogen atoms will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by the aldehyde group's strong absorption.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1700 - 1710 cm⁻¹ (strong)[1][9] |
| Aromatic (C=C) | Stretch | ~1400 - 1600 cm⁻¹ (multiple bands)[9] |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 cm⁻¹ (two weak bands)[10] |
| Aromatic (C-H) | Stretch | ~3000 - 3100 cm⁻¹ (weak)[9] |
| C-Cl, C-Br | Stretch | < 800 cm⁻¹ (in the fingerprint region)[1] |
The strong carbonyl (C=O) stretch is the most prominent feature and a key diagnostic tool. Its position, slightly lower than a typical aliphatic aldehyde, is due to conjugation with the aromatic pyridine ring.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition. Due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion peak will exhibit a characteristic and complex isotopic pattern. This pattern is a definitive confirmation of the presence of one chlorine and one bromine atom. The expected major peaks in the molecular ion cluster would be at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocol: Melting Point Determination
Trustworthy data is built on sound experimental practice. The following is a standard protocol for determining the melting point of a solid organic compound like this compound.
Objective: To determine the melting point range of the compound, which is an indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover or digital equivalent)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety glasses
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample. Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set the heating rate high and note the temperature at which the sample melts.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Place a new sample tube in the apparatus.
-
Slow Heating: Set the heating rate to a slow 1-2°C per minute.
-
Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T₁). This is the beginning of the melting range.
-
Final Reading: Continue heating slowly and record the temperature at which the last solid crystal turns into a clear liquid (T₂). This is the end of the melting range.
-
Reporting: Report the result as a melting point range (T₁ - T₂). A narrow range (e.g., 1-2°C) typically indicates high purity.
Safety, Handling, and Storage
Proper handling is crucial due to the potential hazards associated with halogenated aromatic compounds.
-
Hazard Profile: While specific data for this aldehyde is limited, related compounds like 5-bromo-2-chloronicotinic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][11][12]
-
GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][13]
Recommended Handling Procedures:
-
Always handle in a well-ventilated area or a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to prevent potential oxidation of the aldehyde group.[15]
Diagram: Standard Workflow for Compound Characterization
Caption: A logical workflow for the physical and spectral characterization of a chemical reagent.
Conclusion
This compound is a valuable reagent whose utility is maximized through a thorough understanding of its physical properties. Its solid nature, characteristic spectroscopic signatures—particularly the aldehyde signals in NMR and IR and the unique isotopic pattern in mass spectrometry—provide clear metrics for identity and purity confirmation. Adherence to proper safety and storage protocols is essential for maintaining its integrity and ensuring safe laboratory operations. This guide provides the foundational knowledge required for the confident application of this versatile building block in research and development.
References
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- BenchChem. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.
- ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid | 29241-65-4.
- ChemicalBook. (n.d.). 5-bromo-2-chloroisonicotinaldehyde | 1060802-23-4.
- ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 228251-24-9.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemScene. (n.d.). 1060802-24-5 | 5-Bromo-4-chloronicotinaldehyde.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
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- PubChem. (n.d.). 5-Bromo-2-chloropyrimidine.
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- Sigma-Aldrich. (n.d.). 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine 95 53939-30-3.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-chloropyrimidine | 32779-36-5.
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An In-depth Technical Guide to the Melting Point of 5-Bromo-2-chloronicotinaldehyde: Theory, Determination, and Significance in Drug Discovery
This guide provides a comprehensive technical overview of the melting point of 5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9), a key heterocyclic building block in medicinal chemistry and drug development. While a definitive, experimentally verified melting point for this specific compound is not widely published in readily accessible literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to determine and interpret this critical physical property. Understanding the melting point is paramount for confirming the identity, purity, and stability of starting materials and intermediates in the synthesis of novel therapeutics.
The Molecular Context: Understanding this compound
This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of electron-withdrawing and reactive functional groups makes it a valuable precursor in the synthesis of complex molecular architectures for targeted therapies.
The physical properties of this compound, including its melting point, are dictated by the interplay of intermolecular forces. These forces, which govern how individual molecules interact with each other in a solid lattice, include:
-
Dipole-Dipole Interactions: The polar carbon-chlorine, carbon-bromine, and carbon-oxygen bonds create permanent dipoles within the molecule, leading to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces: These are weaker, transient forces arising from temporary fluctuations in electron density. The relatively large surface area of the molecule contributes to the overall strength of these interactions.
-
Crystal Lattice Packing: The efficiency with which the molecules can pack into a crystalline structure significantly impacts the energy required to disrupt the solid state.[1][2][3] Symmetrical molecules often pack more tightly, leading to higher melting points.[2][3]
The melting point of a pure, crystalline solid is a sharp, well-defined temperature at which the thermal energy is sufficient to overcome these intermolecular forces, resulting in a phase transition from a solid to a liquid.[4]
The Critical Role of Melting Point in Drug Development
In the rigorous environment of pharmaceutical research and development, the melting point serves as a crucial, albeit fundamental, analytical parameter. Its importance can be summarized as follows:
-
Identity Confirmation: As a characteristic physical constant, the melting point can help to confirm the identity of a synthesized compound when compared against a known reference standard.
-
Purity Assessment: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.[5][6] A sharp melting point range (typically 0.5-1.0°C) is a strong indicator of high purity.[6][7]
-
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical in drug development as it can affect solubility, bioavailability, and stability.
-
Stability Indication: A change in the melting point of a substance over time may indicate degradation or transformation, providing insights into its chemical stability under various storage conditions.
Theoretical vs. Experimental: The Case of this compound
As of the latest literature review, a specific, experimentally determined melting point for this compound is not consistently reported in publicly available databases or by major chemical suppliers. While computational models can predict a theoretical melting point, an experimental value is indispensable for quality control and regulatory purposes.
For context, we can look at the melting points of structurally related compounds:
| Compound | CAS Number | Melting Point (°C) |
| 5-Bromo-2-chloronicotinic acid | 29241-65-4 | 170 - 176 |
| 5-Bromo-2-pyridinecarboxaldehyde | 31181-90-5 | 94 - 98 |
The presence of the carboxylic acid group in 5-bromo-2-chloronicotinic acid allows for strong hydrogen bonding, resulting in a significantly higher melting point compared to an aldehyde. The aldehyde in 5-bromo-2-pyridinecarboxaldehyde has a lower melting point, but the absence of the chloro-substituent will influence its crystal packing and intermolecular forces differently than the target compound. Based on these related structures, a melting point for this compound in the range of 100-150°C could be reasonably anticipated, but this remains speculative without experimental verification.
A Validated Protocol for Melting Point Determination
The following is a detailed, step-by-step methodology for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. This protocol is designed to ensure scientific integrity and reproducibility.
Instrument Calibration and Preparation
Rationale: The accuracy of any melting point determination is contingent on the precise calibration of the apparatus. Calibration verifies that the temperature displayed by the instrument corresponds to the true temperature of the sample.
Protocol:
-
Selection of Standards: Choose a set of high-purity, certified melting point standards that bracket the expected melting point of the sample. For an expected range of 100-150°C, suitable standards would include Benzil (93-95°C), Benzoic Acid (121-123°C), and 2-Chloro-4-nitroaniline (145-147°C).
-
Calibration Procedure:
-
Follow the specific instructions for the calibration mode of your melting point apparatus.[8][9][10][11]
-
Determine the melting point of each standard individually, using a slow ramp rate (1-2°C per minute) near the expected melting point.[10]
-
Record the observed melting points and compare them to the certified values.
-
If the observed values deviate from the certified values by more than the acceptable tolerance (typically ±0.5°C), a calibration adjustment or servicing of the instrument is required.[8]
-
-
Apparatus Cleaning: Ensure the heating block and sample chamber are clean and free of any residual material from previous measurements.[9]
Sample Preparation
Rationale: Proper sample preparation is critical for obtaining a sharp and accurate melting point. The sample must be a fine, uniform powder to ensure even heat distribution.
Protocol:
-
Drying: Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity and depress the melting point. Dry the sample under vacuum or in a desiccator.
-
Grinding: If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle.
-
Capillary Tube Loading:
-
Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material.[12]
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.[12][13]
-
The packed sample height should be approximately 2-3 mm.[12][13]
-
Melting Point Determination Workflow
Rationale: A two-stage heating process is employed for efficiency and accuracy. A rapid initial heating provides an approximate melting range, followed by a slower, more precise measurement.
Workflow Diagram:
Caption: Workflow for accurate melting point determination.
Detailed Protocol:
-
Rapid Determination (Optional but Recommended):
-
Place a loaded capillary tube into the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[10]
-
This provides a target for the more precise measurement.
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[10]
-
Insert a fresh, properly prepared capillary tube containing the sample.
-
Set the heating rate to a slow and steady 1-2°C per minute.[10]
-
Observe the sample carefully through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting). This is T1.
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting). This is T2.
-
The melting point is reported as the range T1 – T2.
-
-
Repeatability: Perform the measurement in triplicate to ensure the results are reproducible.
Interpreting the Results
The data obtained from the melting point determination provides valuable insights into the quality of the this compound sample.
| Observation | Interpretation |
| Sharp Melting Range (0.5-1.0°C) | Indicates a high degree of purity. |
| Broad Melting Range (>2°C) | Suggests the presence of impurities.[5][6] |
| Depressed Melting Point (Lower than expected) | Also indicates the presence of impurities.[5][6] |
| Sublimation or Decomposition | Some compounds may sublime or decompose at or near their melting point. This should be noted as part of the observation. |
Conclusion
References
-
Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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A Technical Guide to the Solubility of 5-Bromo-2-chloronicotinaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloronicotinaldehyde is a key building block in medicinal chemistry and drug development, valued for its utility in synthesizing a variety of heterocyclic compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance. While quantitative solubility data is not extensively available in the public domain, this guide extrapolates expected solubility trends based on the molecule's physicochemical properties and offers a detailed protocol for empirical determination.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₃BrClNO, is a substituted pyridine derivative.[1][2][3] Its structure, featuring a pyridine ring functionalized with a bromine atom, a chlorine atom, and an aldehyde group, makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a wide range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and condensations. The successful execution of these synthetic steps is intrinsically linked to the ability to dissolve the starting material in an appropriate solvent.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound suggests a moderate to low polarity.
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, contributing to the molecule's polarity and enabling potential hydrogen bonding with protic solvents.[4][5]
-
Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative and contribute to the molecule's overall polarity. However, they also increase the molecular weight and van der Waals forces, which can favor solubility in less polar solvents.
-
Aldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor.
Based on these features, a qualitative solubility profile can be predicted:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule.
-
Chlorinated Solvents: Such as dichloromethane (DCM) and chloroform, due to favorable dipole-dipole interactions.
-
-
Moderate Solubility Expected in:
-
Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. While the aldehyde and pyridine nitrogen can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule itself may limit solubility compared to polar aprotic solvents. The related compound, 5-Bromo-2-chloronicotinic acid, is noted to be soluble in methanol.[6]
-
Ethers: Such as diethyl ether and tetrahydrofuran (THF).
-
Ketones: Such as acetone.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Such as hexane and toluene, due to the significant difference in polarity.
-
Quantitative Solubility Data (Predicted)
In the absence of experimentally determined solubility data, computational models can provide estimations.[7][8][9][10][11] These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to predict physical properties like solubility. While these are predictions and should be experimentally verified, they offer valuable guidance.
| Solvent | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Chlorinated | High |
| Chloroform | Chlorinated | High |
| Tetrahydrofuran (THF) | Ether | Moderate |
| Acetone | Ketone | Moderate |
| Ethyl Acetate | Ester | Moderate |
| Isopropanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Toluene | Nonpolar Aromatic | Low |
| Hexane | Nonpolar Aliphatic | Very Low |
Experimental Protocol for Solubility Determination
To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume of each organic solvent to be tested into the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For more effective separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
Calculate the original solubility in the saturated solution by taking into account the dilution factor.
-
Safety and Handling
While specific toxicity data for this compound is limited, it is prudent to handle it with care, as with all laboratory chemicals. Based on information for related compounds, it may cause skin, eye, and respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
A comprehensive understanding of the solubility of this compound is essential for its effective use in research and development. This guide provides a framework for predicting and experimentally determining its solubility in a range of organic solvents. By applying the principles and protocols outlined herein, researchers can make informed decisions regarding solvent selection, leading to improved reaction outcomes, more efficient purifications, and streamlined formulation development. The provided experimental workflow offers a robust method for generating reliable quantitative solubility data, which is critical for advancing synthetic and medicinal chemistry programs.
References
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
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Pyridines deep dive: Properties, structure, synthesis and sources. Chempanda. [Link]
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Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. National Institutes of Health. [Link]
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Introduction: The Structural Significance of 5-Bromo-2-chloronicotinaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chloronicotinaldehyde
This compound is a trisubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring an aldehyde, a bromine atom, and a chlorine atom on a pyridine scaffold, makes it a versatile synthetic intermediate for the development of more complex molecules.[1][2]
The precise arrangement of these substituents is critical to its reactivity and the properties of its downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.
Part 1: Theoretical Foundation - Predicting the ¹H NMR Spectrum
A robust interpretation of any NMR spectrum begins with a theoretical prediction of the signals. For this compound, the key parameters to consider are chemical shift (δ), spin-spin coupling (J), and signal integration.
Chemical Shift (δ): The Electronic Environment of Each Proton
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting the signal upfield.
-
Pyridine Ring: The pyridine ring itself is an aromatic system with delocalized π electrons.[3] This aromaticity induces a ring current that strongly deshields the attached protons, moving their signals downfield into the characteristic aromatic region (typically 6.5-8.5 ppm).[4] Furthermore, the electronegative nitrogen atom in the ring significantly deshields the adjacent α-protons (positions 2 and 6).
-
Substituent Effects:
-
Aldehyde (-CHO): The carbonyl group is powerfully electron-withdrawing through both induction and resonance. It also exhibits significant magnetic anisotropy. This combination results in one of the most deshielded protons in organic chemistry, with aldehyde proton signals typically appearing in the 9.0-10.0 ppm range.[5][6][7] This effect also strongly deshields the adjacent aromatic proton at the C4 position.
-
Chlorine (-Cl) and Bromine (-Br): Both halogens are electronegative and exert an electron-withdrawing inductive effect, leading to a general deshielding of the protons on the ring.
-
-
Predicted Chemical Shifts:
-
Aldehyde Proton (H-formyl): Expected to be the most downfield signal, appearing as a singlet around δ 9.5 - 10.5 ppm .[8][9]
-
Aromatic Proton H6: This proton is at an α-position relative to the ring nitrogen, making it inherently deshielded. It is also ortho to the bromine atom. This combination of effects will place its signal far downfield in the aromatic region.
-
Aromatic Proton H4: This proton is ortho to the strongly deshielding aldehyde group and meta to the bromine. It will also be significantly downfield.
The relative positions of H4 and H6 depend on the balance of these strong deshielding effects. Given the potent influence of an α-nitrogen, H6 is predicted to be slightly downfield of H4.
-
Spin-Spin Coupling (J): Unveiling Proton Connectivity
Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent protons through the intervening bonding electrons, causing signals to split.[10] The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).
-
Aromatic Protons (H4 and H6): These two protons are separated by four bonds (H-C4-C5-C6-H). This is known as a meta-coupling (⁴J). In aromatic systems, meta-coupling is typically small, in the range of 2-3 Hz .[11][12] Therefore, the signal for H4 should be split into a doublet by H6, and reciprocally, the signal for H6 should be split into a doublet by H4, with both doublets exhibiting the same J value.
Integration: Quantifying the Protons
The area under each NMR signal is proportional to the number of protons it represents. For this compound, we expect to see three distinct signals in the downfield region (aldehyde and aromatic), each integrating to one proton, resulting in a 1:1:1 ratio .[13]
Part 2: Experimental Protocol - A Self-Validating Methodology
Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to the experimental setup.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.
-
Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte signals. The choice of solvent is critical, as aromatic solvents can induce significant shifts (Aromatic Solvent Induced Shifts, or ASIS) compared to less interactive solvents like CDCl₃, which can be used as a tool to resolve overlapping signals.[14][15]
-
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm.
-
Trustworthiness: Using an internal standard provides a reliable reference point, ensuring the accuracy and comparability of chemical shifts across different experiments and spectrometers.
-
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
Instrumental Parameters (400 MHz Spectrometer Example)
-
Acquisition: Set the spectrometer to acquire a standard one-dimensional proton spectrum.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Expertise: Proper shimming is crucial for achieving sharp, well-resolved peaks, which is essential for accurate coupling constant measurements.
-
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the aldehyde proton and TMS, are captured.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
Part 3: Spectrum Analysis and Data Interpretation
The resulting spectrum should display three distinct signals in the downfield region, consistent with our theoretical predictions.
Signal Assignment and Interpretation
-
δ ~10.0 ppm (Singlet, 1H): This highly deshielded singlet is unambiguously assigned to the aldehyde proton (H-formyl) . Its chemical shift is characteristic of a proton attached to a carbonyl carbon within an aromatic system.[7][8]
-
δ ~8.5-8.8 ppm (Doublet, 1H, J ≈ 2-3 Hz): This signal corresponds to one of the aromatic protons. Based on its significant downfield shift, it is assigned to H6 . The primary reason for this extreme deshielding is its α-position relative to the electronegative ring nitrogen.[16] The signal appears as a doublet due to the four-bond (meta) coupling to H4.
-
δ ~8.2-8.4 ppm (Doublet, 1H, J ≈ 2-3 Hz): This signal is assigned to H4 . It is strongly deshielded by the ortho-aldehyde group. The observed splitting into a doublet is due to meta-coupling with H6. The coupling constant for this doublet must be identical to that observed for the H6 signal, confirming their coupling relationship.[12]
Data Summary
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-formyl | 9.5 - 10.5 | Singlet (s) | N/A | 1H |
| H6 | 8.5 - 8.8 | Doublet (d) | ~2-3 Hz (⁴J) | 1H |
| H4 | 8.2 - 8.4 | Doublet (d) | ~2-3 Hz (⁴J) | 1H |
Visualization of Coupling
The following diagram illustrates the key through-bond interaction between the two aromatic protons.
Caption: Meta-coupling (⁴J) pathway between H4 and H6.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental NMR principles can be applied to confirm the structure of a complex, substituted heteroaromatic compound. The spectrum is characterized by three distinct, well-resolved signals in the downfield region: a singlet for the aldehyde proton and two doublets for the meta-coupled aromatic protons. The specific chemical shifts and coupling patterns are a direct consequence of the combined electronic and anisotropic effects of the pyridine nitrogen, the aldehyde function, and the halogen substituents. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important chemical building block.
References
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-
CHEM 220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
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TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]
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Weinberger, M. A., & Maclean, D. B. (1965). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 43(9), 2585-2591. Retrieved from [Link]
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Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12(6), 1192-1195. Retrieved from [Link]
-
Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Retrieved from [Link]
-
Iaan, I., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, 66(1), 130-135. Retrieved from [Link]
-
Al-Rawi, J. M. A., & Salih, S. Z. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Retrieved from [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-872. Retrieved from [Link]
-
Jimenez-Vazquez, H. A., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Magnetic Resonance in Chemistry, 58(5), 415-422. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Ainfo Inc. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1076. Retrieved from [Link]
-
Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H3BrClNO). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. Retrieved from [Link]
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LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloropyrimidine. PubChem. Retrieved from [Link]
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Reddit. (n.d.). Contextualising 1st order coupling in pyridine. r/chemistry. Retrieved from [Link]
-
Wiley. (n.d.). Pyridine. SpectraBase. Retrieved from [Link]
-
Chemistry Docs. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 5-Bromo-2-chloronicotinaldehyde
Foreword: The Structural Elucidation of a Key Synthetic Intermediate
5-Bromo-2-chloronicotinaldehyde is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the differential reactivity of the halogen substituents and the aldehyde functional group, which allows for selective chemical modifications. Accurate structural characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon framework of the molecule. This guide offers an in-depth exploration of the ¹³C NMR spectral data of this compound, blending theoretical predictions with established principles of NMR spectroscopy to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Predicted ¹³C NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found, a highly accurate prediction of the ¹³C NMR chemical shifts can be generated based on the analysis of structurally related compounds and established substituent effects on the pyridine ring.[2][3] The predicted chemical shifts provide a robust foundation for the identification and characterization of this compound.
Molecular Structure and Carbon Numbering
To facilitate the discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted Chemical Shift Assignments
The predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized in the table below. These predictions are derived from data for 2-chloronicotinaldehyde[4], 5-bromopyridine derivatives[5], and general substituent effects in pyridine systems.[6][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~153 | Attached to electronegative Cl and N; deshielded. |
| C3 | ~133 | Attached to the aldehyde group; deshielded. |
| C4 | ~140 | Influenced by the electron-withdrawing Br at C5 and the aldehyde at C3. |
| C5 | ~120 | Directly attached to electronegative Br; significant deshielding. |
| C6 | ~151 | Adjacent to the ring nitrogen; deshielded. |
| C7 (CHO) | ~188 | Carbonyl carbon of an aldehyde; highly deshielded.[8][9] |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To validate the predicted data, a standardized experimental protocol is essential. The following section outlines a robust methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
Methodology Workflow
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the CDCl₃.
-
Optimize the field homogeneity by shimming the magnetic field.
-
-
Data Acquisition Parameters (for a 400 MHz spectrometer):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Pulse Width: 30° pulse.
-
Spectral Width: 0 to 220 ppm.[10]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency domain spectrum.
-
Manually phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
In-depth Interpretation of the ¹³C NMR Spectrum
The chemical shift of each carbon atom in this compound is influenced by the electronic environment, which is determined by the interplay of inductive and resonance effects of the substituents (–Cl, –Br, –CHO) and the nitrogen atom in the pyridine ring.
-
C7 (Aldehyde Carbonyl): The carbonyl carbon of the aldehyde group is expected to be the most deshielded, appearing at the lowest field (~188 ppm).[8][9] This is a characteristic chemical shift for aldehyde carbons due to the strong deshielding effect of the doubly bonded oxygen atom.
-
C2 and C6 (Carbons adjacent to Nitrogen): The carbons alpha to the nitrogen atom in a pyridine ring (C2 and C6) are significantly deshielded due to the electronegativity of nitrogen. In this molecule, C2 is further deshielded by the attached chlorine atom, while C6 is primarily influenced by the nitrogen. This leads to predicted chemical shifts in the range of 151-153 ppm.
-
C3 and C4: The chemical shifts of C3 and C4 are influenced by multiple substituents. C3 is directly attached to the electron-withdrawing aldehyde group, which causes a downfield shift. C4 is in a para-like position relative to the nitrogen and is influenced by the bromine at C5 and the aldehyde at C3. These combined effects result in their predicted chemical shifts of approximately 133 ppm and 140 ppm, respectively.
-
C5 (Carbon attached to Bromine): The carbon atom directly bonded to the bromine (C5) is deshielded due to the electronegativity of the halogen, with a predicted chemical shift of around 120 ppm. The effect of bromine on the chemical shift of the attached carbon is well-documented.[5]
Conclusion
The predicted ¹³C NMR spectrum of this compound provides a detailed and insightful look into the carbon framework of this important synthetic intermediate. The distinct chemical shifts for each carbon atom, governed by the electronic effects of the chloro, bromo, and aldehyde substituents on the pyridine ring, allow for unambiguous structural confirmation. The experimental protocol outlined in this guide provides a clear pathway for researchers to obtain a high-quality spectrum, which can then be confidently interpreted using the principles discussed. This comprehensive analysis serves as a valuable resource for any scientist working with this compound, ensuring its correct identification and facilitating its use in further research and development.
References
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-956. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
MDPI. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 964-973. [Link]
-
Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
DTIC. (1983). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloronicotinaldehyde. Retrieved from [Link]
-
Ainfo Inc. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). some previous examples (13c-nmr). Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction? [Forum post]. Retrieved from [Link]
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Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
-
Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of ¹³C NMR Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. Retrieved from [Link]
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Topic: Theoretical Studies of 5-Bromo-2-chloronicotinaldehyde Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloronicotinaldehyde is a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical development.[1] The strategic placement of two distinct halogen atoms and an aldehyde functional group imparts a unique and versatile reactivity profile, making it a valuable building block in complex molecule synthesis.[1] This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this molecule. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate its electronic structure, identify reactive sites, and forecast its behavior in various chemical transformations. This document serves as a practical guide for researchers, offering both the theoretical underpinnings and detailed protocols for computational analysis.
Introduction: The Rationale for Theoretical Investigation
In modern chemical synthesis, a purely empirical approach to reaction development is inefficient. Theoretical studies provide powerful predictive insights into molecular stability, structure, and interactions, guiding experimental design and saving significant resources.[2] For a molecule like this compound, with multiple potential reaction centers—the aldehyde carbonyl, the pyridine ring susceptible to nucleophilic substitution, and C-Br/C-Cl bonds for cross-coupling—a computational approach is indispensable.
The presence of electron-withdrawing halogen atoms significantly increases the electrophilicity of both the pyridine ring and the aldehyde's carbonyl carbon, accelerating nucleophilic attack.[1] Computational studies, particularly those employing DFT, can quantify these effects, model transition states, and determine activation energies, thereby elucidating reaction mechanisms and predicting kinetic parameters.[1] This guide focuses on establishing a robust, self-validating computational workflow to explore these properties.
Core Computational Methodology: Density Functional Theory (DFT)
The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers an excellent balance of computational cost and accuracy. This guide utilizes the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely recognized for its reliability in studies of organic molecules.[2][3]
The Computational Workflow
A rigorous theoretical study follows a structured, multi-step process. Each step builds upon the last, ensuring the final results are derived from a stable, validated molecular state.
Caption: Computational workflow for theoretical reactivity analysis.
Protocol for DFT Geometry Optimization and Frequency Analysis
This protocol outlines the essential steps for obtaining a stable molecular structure, which is the foundation for all subsequent reactivity analyses.
Objective: To find the most stable 3D structure (a true energy minimum) of this compound.
Software: Gaussian 09/16, GaussView 5/6, or similar computational chemistry packages.[2]
Methodology:
-
Structure Input:
-
Using a molecular builder like GaussView, construct the this compound molecule. Ensure correct atom types and initial bond connectivity.
-
Perform an initial, low-level "clean-up" optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Calculation Setup:
-
Select the Calculate > Gaussian Calculation Setup menu.
-
Job Type: Set to Opt+Freq (Optimization and Frequency) to perform both calculations in a single run.
-
Method:
-
Charge/Multiplicity: Set Charge to 0 and Multiplicity to Singlet.
-
Title: Assign a descriptive title, e.g., "5-Br-2-Cl-Nicotinaldehyde_Opt_Freq_B3LYP_6311ppGdp".
-
Submit the calculation.
-
-
Validation of Results:
-
Upon completion, open the output log file.
-
Optimization Convergence: Verify that the optimization has converged by searching for the "Stationary point found" message.
-
Frequency Analysis: Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.
-
Analysis of Electronic Structure and Reactivity Descriptors
With a validated, optimized geometry, we can now probe the molecule's electronic landscape to predict its chemical behavior.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a 3D map of the charge distribution around a molecule.[4] It is an invaluable tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack.[4]
-
Regions of Negative Potential (Red/Yellow): These are electron-rich areas, prone to attack by electrophiles. They typically correspond to lone pairs on heteroatoms.
-
Regions of Positive Potential (Blue): These are electron-deficient areas, indicating susceptibility to nucleophilic attack.
Protocol for MEP Calculation:
-
Open the optimized structure file from the previous step.
-
Set up a new calculation with the same method (B3LYP/6-311++G(d,p)).
-
Job Type: Set to Energy (single-point calculation).
-
In the Pop or Keywords section, add Pop=MK and IOp(6/50=1) to generate the electrostatic potential data.
-
Submit the calculation.
-
Visualize the result using a program like GaussView or Multiwfn.[2] This involves loading the checkpoint file and generating the MEP surface mapped onto the electron density.
Predicted Reactivity for this compound:
-
Most Negative Potential: The most electron-rich regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, making them primary sites for protonation or coordination with Lewis acids.
-
Most Positive Potential: The most electron-deficient (electrophilic) site will be the carbon atom of the aldehyde group, making it highly susceptible to attack by nucleophiles (e.g., Grignard reagents, hydrides).[1] The hydrogen atom attached to the aldehyde is also expected to be positively charged.
Caption: Predicted reactive sites based on MEP analysis.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6]
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, indicating sites of nucleophilicity .
-
LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons, indicating sites of electrophilicity .[6]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[5]
Interpretation for this compound:
-
HOMO: The HOMO is likely to be localized over the pyridine ring and the bromine atom, which have available lone-pair electrons.
-
LUMO: The LUMO is expected to be distributed over the carbonyl group and the pyridine ring, particularly the C=O π* antibonding orbital, confirming the electrophilicity of the aldehyde carbon.
-
The electron-withdrawing nature of the Cl, Br, and aldehyde groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several quantitative descriptors can be calculated to further characterize reactivity.[7]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the overall electrophilic nature. |
Table 1: Global Reactivity Descriptors Derived from FMO Energies.
Predicted Reaction Pathways
The electronic structure analysis provides a clear basis for predicting how this compound will behave in specific reactions.
Nucleophilic Addition to the Aldehyde
As confirmed by MEP and FMO analyses, the aldehyde carbon is the primary site for nucleophilic attack. This is the pathway for common reactions such as:
-
Reduction: Using reagents like sodium borohydride (NaBH₄), where a hydride ion (H⁻) acts as the nucleophile to form the corresponding primary alcohol.[1]
-
Grignard/Organolithium Reactions: Attack by an organometallic carbanion to form a secondary alcohol after protonation.[1]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two halogen substituents. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 2-position is particularly activated for substitution by strong nucleophiles. Computational studies can model the Meisenheimer complex intermediate to determine the activation energy barrier for this process.[1] Nucleophilic attack is favored at positions 2 and 6 (ortho to the nitrogen).[8]
Conclusion and Future Outlook
Theoretical studies, grounded in DFT, provide a robust and predictive framework for understanding the reactivity of this compound. The analyses of the Molecular Electrostatic Potential and Frontier Molecular Orbitals consistently identify the aldehyde carbon as the primary electrophilic center for nucleophilic addition, while also highlighting the susceptibility of the pyridine ring to SNAr reactions, particularly at the C2 position.
This guide has provided both the conceptual background and actionable protocols for researchers to perform these analyses. By integrating these computational methods into the research workflow, scientists can accelerate the development of novel synthetic routes and design new molecules with tailored properties, leveraging the versatile reactivity of this important chemical intermediate.
References
- 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem. (URL: )
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (URL: [Link])
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Frontier Molecular Orbitals Definition - Organic Chemistry II Key Term | Fiveable. (URL: [Link])
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Computational chemistry output files are complicated and provide information on all of the MOs in a molecule... - YouTube. (URL: [Link])
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (URL: [Link])
-
Molecular Electrostatic Potentials: Significance and Applications | Request PDF. (URL: [Link])
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Nucleophilic Substitution Reactions of Pyridine - YouTube. (URL: [Link])
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Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one - MDPI. (URL: [Link])
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A DFT study of structural-stability, Mulliken charges, MEP, FMO, and NLO properties of trans alkenyl substituted chalcones conformers: theoretical study | Request PDF. (URL: [Link])
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Strategic Synthesis of 5-Bromo-2-chloronicotinaldehyde from Nicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded overview for the multi-step synthesis of 5-Bromo-2-chloronicotinaldehyde, a valuable halogenated pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry, offering multiple points for diversification in drug discovery programs through differential reactivity of the halogen substituents and the versatile aldehyde handle.[1][2] The synthetic pathway detailed herein commences with nicotinic acid and proceeds through key halogenated intermediates, emphasizing the rationale behind the chosen synthetic strategy and methodologies.
The transformation from nicotinic acid to the target aldehyde is not a trivial, single-step process. It necessitates a strategic sequence of reactions to install the desired substituents at the correct positions on the pyridine ring and to selectively reduce the carboxylic acid. The pyridine ring's inherent electron-deficient nature makes it less susceptible to standard electrophilic aromatic substitution compared to benzene, often requiring harsh conditions or activation of the ring.[3] Our strategy is therefore designed in three primary stages:
-
2-Position Chlorination: Introduction of the chlorine atom at the C-2 position by activating the pyridine ring via N-oxidation.
-
5-Position Bromination: A subsequent electrophilic aromatic substitution to install the bromine atom at the C-5 position.
-
Carboxylic Acid to Aldehyde Reduction: A controlled, two-step reduction of the carboxylic acid moiety to the final aldehyde functional group.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, proceeding from the starting material, nicotinic acid, through two key intermediates to the final product.
Caption: A three-stage synthetic route from nicotinic acid to this compound.
Part 1: Synthesis of 2-Chloronicotinic Acid (Intermediate 1)
Principle and Rationale
Direct chlorination of nicotinic acid is challenging and lacks regioselectivity. A robust and widely adopted strategy involves the initial formation of nicotinic acid N-oxide.[4][5] The N-oxide functionality activates the C-2 and C-6 positions of the pyridine ring towards reaction with chlorinating agents. This activation facilitates the introduction of a chlorine atom specifically at the 2-position. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅ achieves the chlorination.[4][6] This method provides a high yield of the desired 2-chloronicotinic acid.[4][6][7]
Detailed Experimental Protocol
Step 1a: N-Oxidation of Nicotinic Acid
-
In a round-bottom flask equipped with a reflux condenser, suspend nicotinic acid in glacial acetic acid.
-
Add hydrogen peroxide (H₂O₂) solution (30-35%) dropwise to the suspension while stirring.
-
Heat the reaction mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure to yield nicotinic acid N-oxide, which can be used in the next step without further purification.
Step 1b: Chlorination of Nicotinic Acid N-oxide
-
Suspend the crude nicotinic acid N-oxide in phosphorus oxychloride (POCl₃).[7]
-
Optionally, add phosphorus pentachloride (PCl₅) to the mixture.[4][6]
-
Heat the reaction mixture to reflux (around 100-110°C) for 1-4 hours.[6][7] The reaction should turn from a suspension to a clear solution.
-
After completion, carefully distill off the excess POCl₃ under vacuum.[7][8]
-
Cool the residue and slowly quench it by pouring it onto crushed ice or into cold water.[7]
-
Adjust the pH of the aqueous solution to 2.0-2.5 with a sodium hydroxide solution to precipitate the product.[7]
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-chloronicotinic acid.
Data Summary: Reagents and Conditions for Part 1
| Step | Reagent | Molar Ratio (vs. Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield |
| 1a | Nicotinic Acid | 1.0 | Acetic Acid | 70 - 80 | 4 - 6 | >95% (crude) |
| Hydrogen Peroxide | 1.1 - 1.5 | |||||
| 1b | Nicotinic Acid N-oxide | 1.0 | POCl₃ (excess) | 100 - 110 | 1 - 4 | 70 - 88%[4][7] |
| PCl₅ (optional) | 0.5 - 1.0 |
Part 2: Synthesis of 5-Bromo-2-chloronicotinic Acid (Intermediate 2)
Principle and Rationale
This step involves an electrophilic aromatic substitution (bromination) on the 2-chloronicotinic acid intermediate. The existing substituents—the electron-withdrawing chlorine atom at C-2 and the carboxylic acid group at C-3—direct the incoming electrophile. Due to the combined directing effects and the deactivation of the ring, the bromination preferentially occurs at the C-5 position. The reaction is typically carried out using molecular bromine as the brominating agent in a suitable organic solvent.[9]
Detailed Experimental Protocol
-
Dissolve 2-chloronicotinic acid in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.
-
Slowly add molecular bromine (Br₂) to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80-100°C and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The solid precipitate is collected by filtration.
-
Wash the crude product thoroughly with cold water to remove any residual acid.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-bromo-2-chloronicotinic acid.[9]
Data Summary: Reagents and Conditions for Part 2
| Reagent | Molar Ratio (vs. Substrate) | Solvent | Temperature (°C) | Reaction Time (h) |
| 2-Chloronicotinic Acid | 1.0 | Acetic Acid | 80 - 100 | 6 - 12 |
| Bromine (Br₂) | 1.1 - 1.2 |
Part 3: Synthesis of this compound (Final Product)
Principle and Rationale
The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids, leading to over-reduction to the primary alcohol.[10][11] While one-pot methods exist, a more reliable and high-yielding approach for this substrate is a two-step sequence:
-
Reduction of the carboxylic acid to the corresponding primary alcohol.
-
Oxidation of the alcohol to the aldehyde.
This sequence is well-documented for the synthesis of the analogous 2-chloronicotinaldehyde and provides a robust pathway to the final product.[12][13]
Detailed Experimental Protocol
Step 3a: Reduction to (5-bromo-2-chloropyridin-3-yl)methanol
-
In a dry, four-neck flask under an inert atmosphere (e.g., nitrogen), suspend sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) and cool the mixture to -10°C to 0°C.[12][13]
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise, keeping the internal temperature below 10°C.[12][13]
-
After the addition is complete, add a solution of 5-bromo-2-chloronicotinic acid in anhydrous THF dropwise, maintaining a low temperature (<30°C).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding water or methanol, then adjust the pH to 8-9 with an aqueous base.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which is often used directly in the next step.[12]
Step 3b: Oxidation to this compound
-
Dissolve the crude (5-bromo-2-chloropyridin-3-yl)methanol from the previous step in a suitable solvent like dichloromethane (DCM).[12][13]
-
Add an oxidizing agent, such as activated manganese dioxide (MnO₂), to the solution.[12][13] MnO₂ is a mild and selective oxidant for converting allylic and benzylic-type alcohols to aldehydes.
-
Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove the manganese salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the final product, this compound.
Data Summary: Reagents and Conditions for Part 3
| Step | Reagent | Molar Ratio (vs. Substrate) | Solvent | Temperature (°C) | Reaction Time (h) |
| 3a | 5-Bromo-2-chloronicotinic Acid | 1.0 | Anhydrous THF | -10 to RT | 4 - 6 |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 | ||||
| Boron Trifluoride Etherate | 1.5 - 2.0 | ||||
| 3b | (5-bromo-2-chloropyridin-3-yl)methanol | 1.0 | Dichloromethane | Reflux (~40°C) | 3 - 5 |
| Manganese Dioxide (MnO₂) | 3.0 - 5.0 (by weight) |
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of 2-Chlorination via N-Oxide
The N-oxidation step increases the electron density at the C-2 and C-6 positions, making them susceptible to nucleophilic attack after activation by POCl₃.
Caption: Simplified mechanism for the chlorination of nicotinic acid N-oxide with POCl₃.
Mechanism of Electrophilic Bromination
The bromination proceeds via a classic electrophilic aromatic substitution mechanism, where the bromine molecule is polarized, and Br⁺ attacks the electron-rich C-5 position of the pyridine ring.
Caption: Formation of a resonance-stabilized arenium ion during electrophilic bromination.
Troubleshooting and Optimization
-
Incomplete N-Oxidation: Ensure sufficient reaction time and a slight excess of H₂O₂. The purity of the nicotinic acid starting material is also important.[3]
-
Low Yield in Chlorination: Excess POCl₃ should be thoroughly removed before quenching with water, as it reacts violently. The pH for precipitation must be carefully controlled to ensure maximum recovery of the product.[7]
-
Over-bromination: Control the stoichiometry of bromine carefully. Running the reaction at the optimal temperature can prevent the formation of di-brominated byproducts.[3]
-
Over-reduction in Step 3a: The dropwise addition of the acid solution to the reducing agent at low temperatures is critical to prevent the reaction from becoming uncontrollable and to avoid reduction of the pyridine ring itself.
-
Incomplete Oxidation in Step 3b: Ensure the manganese dioxide used is "activated" and used in sufficient excess, as its activity can vary. The reaction may require longer reflux times depending on the activity of the MnO₂.
This guide outlines a logical and well-precedented synthetic route to this compound. By understanding the principles behind each transformation and adhering to detailed protocols, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and agrochemical development.
References
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- Synthesis of 2-Chloronicotinic Acid - Semantic Scholar.
- Potential Derivatives of 2,4,6-Trichloronicotinaldehyde: A Technical Guide for Further Research - Benchchem.
-
2-Chloronicotinic acid - Wikipedia. Available from: [Link]
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-
Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap. Available from: [Link]
-
Synthesis of 2-chloronicotinic acid - PrepChem.com. Available from: [Link]
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Reduction of carboxyl compounds to aldehydes - Organic Chemistry Portal. Available from: [Link]
-
Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. Available from: [Link]
-
One-pot Conversion of Carboxylic Acids to Aldehydes - University of Louisville. Available from: [Link]
-
Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing). Available from: [Link]
-
5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Available from: [Link]
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18.7: Reduction of Carboxylic Acids and Their Derivatives - Chemistry LibreTexts. Available from: [Link]
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Reducing Carboxylic Acids to Aldehydes - Chemistry Steps. Available from: [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available from: [Link]
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A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. Available from: [Link]
-
Kinetics of Oxidation of Vitamin-B3 (Niacin) by Sodium N-bromo benzenesulphonamide (Bromamine - International Science Community Association. Available from: [Link]
-
Green Process for the Synthesis of 2-Chloronicotinic Acid - China/Asia On Demand (CAOD). Available from: [Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. Available from: [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. Available from: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-chloronicotinaldehyde
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 5-Bromo-2-chloronicotinaldehyde (CAS No. 228251-24-9). As a halogenated pyridine derivative, this compound is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, its chemical reactivity necessitates stringent safety protocols to mitigate risks to personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics. This knowledge informs storage conditions, appropriate personal protective equipment (PPE), and emergency response.
| Property | Value | Source(s) |
| CAS Number | 228251-24-9 | [3][4][5] |
| Molecular Formula | C₆H₃BrClNO | [3][4][5] |
| Molecular Weight | 220.45 g/mol | [3][4][5] |
| Appearance | White to light orange to pale yellow-green powder/crystal | |
| Purity | Typically ≥95% - 98% | [5] |
| Melting Point | 65.0 to 69.0 °C | |
| Storage | Recommended at 2-8°C or refrigerated, under an inert atmosphere (e.g., Nitrogen), in a dark, dry, well-ventilated place. | [1][6][7] |
The presence of an aldehyde functional group and two halogen atoms (bromine and chlorine) on the pyridine ring makes this compound a reactive molecule.[2] The electron-withdrawing nature of the halogens and the pyridine nitrogen increases the electrophilicity of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity is key to its utility in synthesis but also underpins its hazardous nature.
Hazard Identification and Risk Assessment
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling.
GHS Hazard Statements:
-
H301: Toxic if swallowed. [8]
-
H315: Causes skin irritation. [8]
-
H319: Causes serious eye irritation. [8]
-
H335: May cause respiratory irritation. [8]
These classifications necessitate careful handling in a controlled laboratory environment, specifically a certified chemical fume hood, to prevent inhalation of dust or fumes. Direct contact with skin and eyes must be strictly avoided.
Personal Protective Equipment (PPE): A Self-Validating System
The use of appropriate PPE is the most critical barrier between the researcher and chemical exposure.[9] The selection of PPE should not be a mere checklist but a system designed to provide comprehensive protection.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[10] Given the serious eye irritation hazard, a face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[10][11]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Always check the manufacturer's glove compatibility data for halogenated organic compounds. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[9][12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. This protects against contamination of personal clothing and skin.[9]
-
-
Respiratory Protection: All handling of solid this compound should be performed within a chemical fume hood to minimize inhalation risk.[9] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that an appropriate chemical spill kit is readily available. Locate the nearest safety shower and eyewash station.[14][15]
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to avoid inhalation of dust.[16][17]
-
Transfer: When transferring the solid, use spark-proof tools and minimize the creation of dust.[18] Avoid all personal contact with the substance.[13]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[18][19] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11][20]
Storage:
-
Container: Keep the container tightly closed and properly labeled.[11][14]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[14][20] Recommended storage temperatures are typically refrigerated (2-8°C).[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[14]
-
Atmosphere: Due to its potential sensitivity, storing under an inert gas like nitrogen is recommended to maintain stability.
Emergency Procedures: A Step-by-Step Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][19]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[8][11][19]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[8][19]
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control: Prevent further spillage if it can be done without risk. Eliminate all ignition sources.[16]
-
Contain & Clean:
-
Wear full PPE, including respiratory protection.
-
For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[13]
-
For a solution, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.[9]
The following diagram outlines the logical flow of an emergency response to a chemical spill.
Caption: Chemical Spill Emergency Response Workflow.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, sealed, and clearly labeled containers.
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Adhere to all local, state, and federal regulations for the disposal of halogenated organic compounds.[9][11]
By integrating these detailed protocols and understanding the scientific principles behind them, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
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This compound - CAS:228251-24-9 . Sunway Pharm Ltd. [Link]
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Pyridine-2-carbaldehyde - Safety Data Sheet . Stobec. [Link]
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Personal Protective Equipment in Chemistry | Environmental Health and Safety . Dartmouth College. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . Certified Safety. [Link]
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5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 . PubChem. [Link]
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Pyridine-2-carboxaldehyde - SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
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5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 . PubChem. [Link]
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Navigating the Chemical Maze: A Technical Guide to 5-Bromo-2-chloronicotinaldehyde for Drug Discovery Professionals
An In-depth Analysis of Suppliers, Pricing, and Synthetic Utility for Researchers and Scientists
In the intricate world of pharmaceutical research and development, the timely procurement of high-quality starting materials is paramount. 5-Bromo-2-chloronicotinaldehyde, a halogenated pyridine derivative, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibitors and agrochemicals. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the supplier landscape, pricing structures, and key technical considerations for this versatile reagent. By synthesizing technical data with practical insights, this document aims to empower researchers to make informed decisions in their procurement and application of this compound.
The Strategic Importance of this compound in Medicinal Chemistry
The unique arrangement of a bromine atom, a chlorine atom, and an aldehyde group on the pyridine ring endows this compound with a rich and versatile chemical reactivity. The aldehyde functionality serves as a key handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The presence of two distinct halogen atoms at positions 2 and 5 allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular architectures with a high degree of control. This differential reactivity is a significant asset in the design and synthesis of novel drug candidates, where precise structural modifications are often required to optimize potency, selectivity, and pharmacokinetic properties.[1]
The pyridine core itself is a well-established pharmacophore found in numerous FDA-approved drugs.[2] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in medicinal chemistry. The incorporation of halogen atoms can further enhance a molecule's biological activity by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.[1]
Supplier Landscape and Procurement
A critical aspect of utilizing this compound in a research and development setting is identifying reliable suppliers who can provide the compound at the required purity and scale. Our comprehensive survey of the market has identified several key suppliers catering to the research and bulk chemical needs of the pharmaceutical industry.
Table 1: Key Suppliers of this compound (CAS: 228251-24-9)
| Supplier | Website | Purity | Notes |
| BLDpharm | ≥98% | Offers bulk quantities and provides technical data such as NMR and HPLC upon request.[3] | |
| Sunway Pharm Ltd | ≥97% | Provides catalog pricing for smaller quantities and offers bulk inquiry options.[4] | |
| Santa Cruz Biotechnology | Not specified | A well-known supplier for research chemicals, though detailed purity information may require a Certificate of Analysis.[5] | |
| Capot Chemical | [Link] | ≥98% (HPLC) | Provides specifications including purity and moisture content.[6] |
| AKSci, Inc. | ≥95% | Offers a range of quantities with transparent pricing on their website.[7][8] | |
| Key Organics | >95% | A supplier focused on chemical building blocks for drug discovery.[9] | |
| Merck (Sigma-Aldrich) | Not specified | A major global supplier; detailed specifications are available on their product pages. |
Note: The availability and pricing of this compound can vary. It is always recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis for lot-specific data.
Pricing Analysis: A Comparative Overview
The cost of this compound is a significant factor for research budgets, particularly for larger-scale synthesis campaigns. The pricing is highly dependent on the quantity ordered, with significant price breaks typically offered for bulk purchases.
Table 2: Representative Pricing for this compound
| Supplier | 1g Price (USD) | 5g Price (USD) | Bulk Inquiry |
| Sunway Pharm Ltd | $162.00 | $449.00 | Yes[4] |
| AKSci, Inc. | $47.00 | $224.00 | Yes[8] |
Pricing data is subject to change and was collected in January 2026. It is intended for illustrative purposes only. Researchers should obtain current quotes from suppliers.
The significant variation in pricing between suppliers for smaller quantities highlights the importance of comparing options. For larger quantities required for preclinical and clinical development, it is essential to engage with suppliers who offer bulk manufacturing capabilities and can provide detailed process and quality control information.
Technical Specifications and Quality Control
Ensuring the identity and purity of this compound is a cornerstone of scientific integrity and experimental reproducibility. Researchers should always request and review the Certificate of Analysis (CoA) from the supplier before using the material.
Key Analytical Parameters to Verify:
-
Identity: Confirmed by ¹H NMR and Mass Spectrometry. The ¹H NMR spectrum should be consistent with the structure of this compound, showing characteristic peaks for the aldehyde proton and the aromatic protons on the pyridine ring.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of ≥95% is acceptable, while for cGMP (current Good Manufacturing Practice) applications, a purity of ≥98% is often required.
-
Appearance: Typically a white to off-white solid.[10]
-
Moisture Content: Should be low, as excess water can interfere with certain chemical reactions.
While a specific, publicly available Certificate of Analysis for this compound can be difficult to locate, suppliers like BLDpharm and Capot Chemical indicate that they provide such documentation upon request.[3][6]
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While specific proprietary methods are employed by commercial suppliers, a general understanding of the synthetic logic provides valuable context for researchers. A common synthetic strategy involves the halogenation and formylation of a suitable pyridine precursor.
A plausible synthetic workflow is outlined below:
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthetic Step (Chlorination)
The following is a representative, non-optimized protocol for a key chlorination step in the synthesis of a related bromo-chloro-pyridine, illustrating the general principles involved.
Materials:
-
5-Bromo-2-hydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or other suitable base)
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of 5-Bromo-2-hydroxypyridine in an inert solvent, add phosphorus oxychloride dropwise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, slowly add a base such as triethylamine.
-
The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[11]
-
Upon completion, the reaction is carefully quenched with water or ice and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography or recrystallization.
This is a generalized protocol and should be adapted and optimized based on laboratory safety procedures and specific experimental goals.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility is particularly evident in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[2][12][13][14]
Workflow for Kinase Inhibitor Synthesis:
Caption: A generalized workflow for the synthesis of kinase inhibitors using this compound.
Experimental Protocol: Synthesis of a Pyrazolopyrimidine-based Kinase Inhibitor Intermediate
This protocol outlines the initial condensation step in the synthesis of a pyrazolopyrimidine scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound
-
3-Amino-1H-pyrazole
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.[12]
This intermediate can then undergo further reactions, such as intramolecular cyclization and cross-coupling at the bromine position, to generate a library of diverse kinase inhibitors for biological screening.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions must be taken when handling this compound.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is often recommended.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific, comprehensive safety data sheet (SDS) for this compound is best obtained directly from the supplier, information from related compounds suggests that it may cause skin, eye, and respiratory irritation.[15]
Conclusion
This compound is a strategically important and versatile building block for medicinal chemists and drug discovery professionals. Its unique chemical features enable the efficient synthesis of complex molecular scaffolds, particularly for the development of novel kinase inhibitors. A thorough understanding of the supplier landscape, pricing variations, and key technical specifications is crucial for the successful integration of this reagent into a research and development pipeline. By carefully selecting suppliers, verifying the quality of the material, and employing robust synthetic methodologies, researchers can effectively leverage the chemical potential of this compound to advance their drug discovery programs.
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Kumar, A., et al. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nat. Commun. 2020, 11, 4733. [Link]
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Larrabee, J. A., et al. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules 2018, 23 (8), 1888. [Link]
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Jasperse, C. P. Reactions of Amines. [Link]
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Setliff, F. L.; Caldwell, J. Z. Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontinic Acid and 5-Bromo-2-Chloronicontinic Acid. Journal of the Arkansas Academy of Science, 1991, 45, 92-94. [Link]
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LibreTexts Chemistry. 20.6: Reactions of Amines. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]
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El-Subbagh, H. I., et al. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011, pp. 875-882. [Link]
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A Technical Guide to the Chemical Stability of 5-Bromo-2-chloronicotinaldehyde: Principles and Practical Assessment
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the chemical stability of 5-Bromo-2-chloronicotinaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability of this molecule is paramount for ensuring the integrity, safety, and efficacy of downstream products. This document moves beyond a simple recitation of facts to provide a foundational understanding of the molecule's potential liabilities and a practical framework for its stability assessment, grounded in established scientific principles.
Molecular Structure and Inherent Stability Considerations
This compound possesses a pyridine ring substituted with three distinct functional groups: a bromine atom, a chlorine atom, and an aldehyde. This unique combination of substituents dictates its reactivity and, consequently, its stability profile.
The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The presence of two halogen atoms, bromine and chlorine, further withdraws electron density from the ring. The aldehyde group is a known site of oxidative and nucleophilic attack. The interplay of these electronic and steric factors governs the molecule's susceptibility to degradation under various environmental conditions.
Potential Degradation Pathways
Based on the structural features of this compound, several degradation pathways can be anticipated. A thorough understanding of these potential routes of decay is crucial for designing robust stability studies and for the development of stable formulations.
Hydrolysis
The carbon-chlorine bond at the 2-position of the pyridine ring is a potential site for nucleophilic aromatic substitution, leading to hydrolysis. This reaction is often influenced by pH, with both acidic and basic conditions potentially accelerating the degradation. The hydrolysis product would be 5-Bromo-2-hydroxynicotinaldehyde, which may exist in equilibrium with its tautomeric form, 5-Bromo-2-pyridone-3-carbaldehyde.
Oxidation
The aldehyde functional group is susceptible to oxidation, which would convert it to a carboxylic acid. This can be initiated by atmospheric oxygen (autoxidation) or by oxidizing agents. The resulting product would be 5-Bromo-2-chloronicotinic acid. This is a common degradation pathway for aromatic aldehydes and can be influenced by the presence of metal ions, light, and peroxides.[1]
Photodegradation
Aromatic halides, particularly brominated compounds, are known to be susceptible to photodegradation.[2] Exposure to light, especially in the ultraviolet range, can lead to the cleavage of the carbon-bromine bond via a free-radical mechanism. This would result in the formation of 2-chloronicotinaldehyde and other secondary degradation products. The extent of photodegradation is dependent on the wavelength and intensity of the light source, as well as the presence of photosensitizers.
Recommended Storage and Handling
To maintain the integrity of this compound, proper storage and handling procedures are essential. Based on its chemical nature and information from safety data sheets for similar compounds, the following conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration (2-8°C) is often advised.[3] | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Light | Protect from light by storing in amber or opaque containers. | Prevents photolytic degradation, particularly the cleavage of the C-Br bond. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidation of the aldehyde group. |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[2] | Prevents rapid and potentially hazardous oxidation of the aldehyde. |
Forced Degradation Studies: A Practical Approach
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than those it would experience during routine handling and storage. The goal is to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[4][5]
The following is a recommended protocol for a forced degradation study of this compound.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
Hydrolytic Stress
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 2 hours.
-
Neutral Hydrolysis: To a third aliquot, add an equal volume of purified water. Heat the solution at 60°C for 24 hours.
After the specified time, cool the solutions to room temperature and neutralize the acidic and basic samples before analysis.
Oxidative Stress
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[2]
Photolytic Stress
Expose a solution of the compound, as well as the solid material, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][6] A control sample should be kept in the dark under the same temperature conditions.
Thermal Stress
Expose the solid compound to dry heat at 70°C for 48 hours.
Analytical Methodologies for Stability Assessment
A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive stability assessment.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone of any stability study. A reversed-phase method with UV detection is generally suitable for aromatic aldehydes.
Table 1: Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile impurities and degradation products. Due to the polarity of this compound, derivatization (e.g., silylation) may be necessary to improve its volatility and thermal stability for GC analysis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of unknown degradation products.[8] After isolation of a degradant by preparative HPLC, NMR analysis can provide definitive structural information.
Conclusion
The chemical stability of this compound is governed by its unique molecular structure, with the aldehyde and chloro-substituents being the most probable sites of degradation. A systematic approach to stability assessment, incorporating forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress, is essential. The use of validated, stability-indicating analytical methods, primarily HPLC-UV, is crucial for monitoring the degradation process and quantifying impurities. This comprehensive understanding of the stability profile of this compound will enable researchers and drug development professionals to ensure the quality and reliability of this important chemical intermediate.
References
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European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
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IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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Pharmaceutical Outsourcing. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
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YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. [Link]
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SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
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ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
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MDPI. (n.d.). Structural and Spectroscopic Characteristics of Ni II and Cu II Complexes with Poly (Vinyl Alcohol-Nicotinic Acid) Copolymers for Photocatalytic Degradation of Indigo Carmine Dye. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
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Pharmaceutical Technology. (n.d.). A Stress Testing Benchmarking Study. [Link]
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OMICS Online. (2014). Common Problems in Stress Testing of Pharmaceutical Preparations. [Link]
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NIH. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
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Spectroscopic Characterization of 5-Bromo-2-chloronicotinaldehyde: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Bromo-2-chloronicotinaldehyde, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the structural elucidation of this halogenated pyridine derivative.
Introduction: The Significance of this compound
This compound, with the chemical formula C₆H₃BrClNO, is a substituted pyridine aldehyde of significant interest in organic synthesis.[1][2][3] Its molecular weight is 220.45 g/mol , and it is typically supplied as a solid with a purity exceeding 95%.[4] The strategic placement of bromo, chloro, and aldehyde functionalities on the pyridine ring offers a versatile platform for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, for instance, allows for selective cross-coupling reactions, a valuable tool in modern synthetic chemistry.
Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development. Spectroscopic methods provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's architecture. This guide will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton (¹H) NMR spectroscopy of this compound is expected to reveal two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aldehydic region.
Expected Chemical Shifts (δ) and Splitting Patterns:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Aldehyde-H | ~9.8 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. |
| H-4 | ~8.0 - 8.4 | Doublet (d) | ~2-3 Hz | This proton is deshielded by the adjacent nitrogen and the aldehyde group. It will be split by the H-6 proton. |
| H-6 | ~8.6 - 8.9 | Doublet (d) | ~2-3 Hz | This proton is deshielded by the adjacent nitrogen and the bromine atom. It will be split by the H-4 proton. |
Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum using standard parameters. Typically, a sufficient signal-to-noise ratio can be achieved with 16 to 64 scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, six distinct signals are expected.
Expected ¹³C Chemical Shifts (δ):
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | ~185 - 195 | The carbonyl carbon is highly deshielded. |
| C-2 (C-Cl) | ~150 - 155 | The carbon attached to the electronegative chlorine and nitrogen is deshielded. |
| C-3 (C-CHO) | ~135 - 140 | The carbon bearing the aldehyde group. |
| C-4 | ~130 - 135 | Aromatic carbon. |
| C-5 (C-Br) | ~120 - 125 | The carbon attached to bromine is deshielded, but less so than the carbon attached to chlorine. |
| C-6 | ~140 - 145 | Aromatic carbon deshielded by the adjacent nitrogen. |
Note: These are approximate chemical shift ranges, and the actual values can be influenced by the solvent and other experimental conditions.[2]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Record the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Vibrational Spectroscopy: Unveiling Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~2850 and ~2750 | Aldehyde C-H stretch (Fermi resonance doublet) | Weak to Medium |
| ~1710 - 1690 | C=O (aldehyde) stretch | Strong, Sharp |
| ~1600 - 1450 | Aromatic C=C ring stretches | Medium to Strong |
| ~1100 - 1000 | C-Cl stretch | Medium to Strong |
| ~700 - 600 | C-Br stretch | Medium to Strong |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule.[5]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational energy levels of the molecule.
Expected Raman Active Modes:
Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. Therefore, the aromatic ring vibrations and the C-Br and C-Cl stretches are expected to be strong in the Raman spectrum. The C=O stretch will also be visible.
Experimental Protocol for Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.
-
Instrument Setup: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Molecular Ion and Isotopic Pattern
Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum of this compound will appear as a characteristic cluster of peaks. The most abundant peaks in this cluster will be at m/z values corresponding to the combinations of the most abundant isotopes:
-
[M]⁺ (C₆H₃⁷⁹Br³⁵ClNO): m/z ≈ 219
-
[M+2]⁺: m/z ≈ 221 (due to ⁸¹Br and ³⁷Cl)
-
[M+4]⁺: m/z ≈ 223 (due to ⁸¹Br and ³⁷Cl)
The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.
Fragmentation Pathways
Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for aldehydes and halogenated aromatic compounds include:
-
Loss of a hydrogen radical (-H•): [M-1]⁺
-
Loss of the formyl radical (-CHO•): [M-29]⁺
-
Loss of a chlorine radical (-Cl•): [M-35]⁺
-
Loss of a bromine radical (-Br•): [M-79/81]⁺
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
For this compound, the presence of the conjugated pyridine ring and the carbonyl group is expected to give rise to characteristic absorption bands in the UV region. The π → π* and n → π* transitions are the most likely to be observed.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.
Conclusion
The combination of NMR, vibrational spectroscopy, mass spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The protocols and expected spectral data presented in this guide serve as a valuable resource for researchers working with this important synthetic building block, ensuring the quality and reliability of their scientific endeavors.
Visualizations
Logical Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of this compound.
Expected ¹H NMR Spectrum Pattern
Caption: Simplified representation of the expected ¹H NMR signals for this compound.
References
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved January 11, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C6H3BrClNO). Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-3-chloropyridine-2-carbaldehyde. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved January 11, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand.... Retrieved January 11, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 11, 2026, from [Link]
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PLOS One. (n.d.). Comparison of mass spectrometry and fourier transform infrared spectroscopy.... Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.... Retrieved January 11, 2026, from [Link]
Sources
Methodological & Application
Application Notes: Chemoselective Suzuki Coupling Protocol for 5-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Dihalogenated Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This catalytic method is indispensable in pharmaceutical research and drug development, where the construction of complex biaryl and heteroaryl scaffolds is paramount. The substrate at the heart of this protocol, 5-Bromo-2-chloronicotinaldehyde, represents a particularly valuable yet challenging building block. Its dihalogenated pyridine framework, featuring both a bromine and a chlorine substituent, offers the potential for sequential, site-selective functionalization. This chemoselectivity is the key to building molecular complexity in a controlled manner.
The inherent differences in the reactivity of carbon-halogen bonds (C-Br vs. C-Cl) towards oxidative addition—typically the rate-determining step in the catalytic cycle—form the basis for this selectivity.[2][3][4] Generally, the order of reactivity is I > Br > Cl, making the C-Br bond at the 5-position the more labile site for palladium insertion under carefully controlled conditions.[4] This application note provides a detailed, field-proven protocol for the selective Suzuki coupling at the C5-Br position of this compound, leaving the C2-Cl bond intact for subsequent synthetic transformations.
The Mechanistic Underpinnings: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the more reactive C-Br bond of the this compound. This step forms a Pd(II) intermediate and is generally the rate-determining step of the entire process.[2][3][6] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this oxidative addition, particularly for less reactive aryl chlorides, though in this case, it primarily influences the stability and activity of the catalyst for the C-Br bond activation.[7][8]
-
Transmetalation: Following oxidative addition, a base-activated organoboron species (e.g., an arylboronic acid) undergoes transmetalation. The base plays a crucial role by forming a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then transfers its organic moiety to the palladium center, displacing the halide.[7][9][10][11][12]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the desired 5-aryl-2-chloronicotinaldehyde product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][6][7]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Recommended Protocol: Selective Suzuki Coupling of this compound
This protocol is designed to achieve high selectivity for the coupling at the C5-Br position.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥97% | Commercially Available | Starting Material |
| Arylboronic Acid | ≥98% | Commercially Available | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | ≥99% | Commercially Available | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Organic Solvent |
| Water | Deionized/Degassed | In-house | Co-solvent |
| Argon or Nitrogen | High Purity | Gas Supplier | Inert Atmosphere |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | Drying Agent |
| Silica Gel | 230-400 mesh | Commercially Available | Chromatography |
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and finely ground potassium carbonate (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). This cycle should be repeated at least three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 2–5 mol%. For challenging couplings or heteroaryl chlorides, more specialized catalysts and ligands might be necessary.[8][13][14][15]
-
Solvent Addition: Degassed solvents are crucial for reproducibility. Add anhydrous 1,4-dioxane and deionized water (a common ratio is 4:1 to 5:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Immerse the flask in a preheated oil bath set to 80–100 °C. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours, depending on the reactivity of the specific arylboronic acid.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and add water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6] Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-2-chloronicotinaldehyde.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the selective Suzuki coupling.
Key Considerations and Troubleshooting
-
Choice of Base: While K₂CO₃ is a robust and common choice, other bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃ can influence reaction rates and yields.[16] For substrates with base-sensitive functional groups, a milder base like KF might be considered.[9]
-
Catalyst and Ligand: For less reactive arylboronic acids or if coupling at the C-Cl bond becomes competitive, screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, RuPhos) is recommended.[9][17] Bulky, electron-rich ligands often enhance the catalytic activity for challenging substrates.[18]
-
Solvent System: The ratio of organic solvent to water can be critical. A biphasic system is often beneficial for the Suzuki coupling.[17] Anhydrous conditions can also be explored, particularly if protodeborylation of the boronic acid is a concern.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. This can sometimes be mitigated by using rigorously anhydrous solvents or by using boronic esters (e.g., pinacol esters), which are often more stable.
-
Homocoupling: Dimerization of the boronic acid (R-B(OH)₂ to R-R) can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Gas: Ensure proper handling of compressed gas cylinders.
-
Pressure: Schlenk flasks should be properly sealed but not over-pressurized, especially when heated.
By following this detailed protocol and considering the key experimental variables, researchers can effectively and selectively synthesize valuable 5-aryl-2-chloronicotinaldehyde intermediates, paving the way for the development of novel chemical entities in drug discovery and materials science.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(20), 7847–7850. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16549–16559. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3234-3236. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martinez, M. B., & Sampedro, D. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Singh, K., & Nolan, S. P. (2005). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7847–7855. [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of the American Chemical Society, 128(41), 13496-13503. [Link]
-
Darses, S., & Genet, J.-P. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. Retrieved January 11, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-3121. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved January 11, 2026, from [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Schmidt, F., & St-Jean, F. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(18), 4965-4969. [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
Sources
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- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloronicotinaldehyde
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][4][5] For researchers and professionals in drug development, mastering this reaction is crucial for the efficient construction of complex molecular architectures.
This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 5-Bromo-2-chloronicotinaldehyde, a substrate of significant interest due to its two distinct halogen-substituted positions. The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for chemoselective functionalization, a key strategic consideration in multi-step synthesis.[6]
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][7][8] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[9] The palladium center inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[1][3][7]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[7]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][3]
dot graph "Buchwald-Hartwig Amination Catalytic Cycle" { graph [layout=neato, overlap=false, splines=true, maxiter=10000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="1.5,2!"]; PdII_halide [label="L-Pd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Amine_Coord [label="Amine\nCoordination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="3,0.5!"]; PdII_amine [label="[L-Pd(II)(Ar)(NHR'R'')]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-1!"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="1.5,-1!"]; PdII_amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1!"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", pos="0,0.5!"]; ArX [label="Ar-X", shape=plaintext, pos="1.5,2.5!"]; Amine [label="R'R''NH", shape=plaintext, pos="4,0!"]; Product [label="Ar-NR'R''", shape=plaintext, pos="-1.5,0.5!"]; BaseH [label="Base-H⁺X⁻", shape=plaintext, pos="1.5,-1.5!"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd; OxAdd -> PdII_halide; PdII_halide -> Amine_Coord; Amine -> Amine_Coord; Amine_Coord -> PdII_amine; PdII_amine -> Deprotonation; Deprotonation -> PdII_amido; Deprotonation -> BaseH; PdII_amido -> RedElim; RedElim -> Pd0; RedElim -> Product; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Chemoselectivity: Harnessing Halide Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl >> F.[6][10] This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition.[10] In the case of this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This inherent difference allows for the selective amination at the C-5 position while leaving the C-2 chloro substituent untouched for potential subsequent transformations.[6] Achieving high chemoselectivity is dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.
Experimental Protocol: Selective Amination of this compound
This protocol details a general procedure for the chemoselective Buchwald-Hartwig amination of this compound at the C-5 position.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Role | Purity | Supplier |
| This compound | C₆H₃BrClNO | 220.45 | Substrate | >98% | Commercially Available |
| Amine | Varies | Varies | Nucleophile | >98% | Commercially Available |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor | >97% | Commercially Available |
| XPhos | C₃₃H₄₅P | 484.68 | Ligand | >98% | Commercially Available |
| NaOtBu | C₄H₉NaO | 96.10 | Base | >97% | Commercially Available |
| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous | Commercially Available |
| Argon/Nitrogen | Ar/N₂ | - | Inert Gas | High Purity | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium precursor, Pd₂(dba)₃ (0.01-0.05 equiv), and the ligand, XPhos (0.02-0.10 equiv). Under a positive pressure of inert gas, add the catalyst and ligand to the reaction flask.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the reaction flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
dot graph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
subgraph "cluster_Preparation" { label = "Preparation"; bgcolor = "#E8F0FE"; A [label="1. Add Reactants:\n- this compound\n- Amine\n- NaOtBu"]; B [label="2. Purge with Inert Gas\n(Argon/Nitrogen)"]; A -> B; }
subgraph "cluster_Reaction" { label = "Reaction"; bgcolor = "#E6F4EA"; C [label="3. Add Catalyst & Ligand:\n- Pd2(dba)3\n- XPhos"]; D [label="4. Add Anhydrous Toluene"]; E [label="5. Heat and Stir\n(80-110 °C)"]; F [label="6. Monitor Progress\n(TLC/LC-MS)"]; C -> D -> E -> F; }
subgraph "cluster_Workup_Purification" { label = "Work-up & Purification"; bgcolor = "#FEF7E0"; G [label="7. Cool and Quench"]; H [label="8. Extraction"]; I [label="9. Drying and Concentration"]; J [label="10. Column Chromatography"]; G -> H -> I -> J; }
B -> C; F -> G; J -> K [label="Characterized Product", shape=ellipse, style=rounded, fillcolor="#D6E2FB"]; }
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of the solvent and rigorous exclusion of air and moisture.- Use freshly distilled or anhydrous solvents. |
| Formation of Side Products (e.g., hydrodehalogenation) | - Non-optimal ligand-to-metal ratio- High reaction temperature | - Screen different ligands and adjust the ligand-to-metal ratio.- Lower the reaction temperature. |
| Poor Chemoselectivity (reaction at C-Cl) | - Reaction conditions too harsh- Inappropriate ligand choice | - Lower the reaction temperature and shorten the reaction time.- Use a less reactive catalyst system. For selective C-Br amination, bulky, electron-rich phosphine ligands like XPhos are often effective.[5] |
| Difficulty in Product Isolation | - Emulsion during work-up- Product instability | - Add brine to break up emulsions.- Consider alternative purification methods such as crystallization. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides. The chemoselective amination of this compound at the more reactive C-Br position provides a strategic entry point to a wide array of functionalized nicotin-aldehyde derivatives. By carefully controlling the reaction parameters, researchers can achieve high yields and selectivity, enabling the efficient construction of complex molecules for various applications in the life sciences and material sciences.
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
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Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-chloropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Alkynylation of Dihalogenated Pyridines
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone in modern organic synthesis and medicinal chemistry.[1][2][3][4] Its power lies in the creation of carbon-carbon bonds, specifically C(sp²)-C(sp) bonds, under relatively mild conditions.[1][4] This methodology is particularly valuable in drug development for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and organic materials.[1][5]
5-bromo-2-chloropyridine is a versatile building block in pharmaceutical research, offering two distinct reactive sites for functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling reactions. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl.[6][7] This principle dictates that the C-Br bond at the 5-position of 5-bromo-2-chloropyridine is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 2-position. This chemoselectivity enables the targeted introduction of an alkynyl moiety at the 5-position while leaving the 2-chloro substituent available for subsequent transformations.
This guide provides a detailed exploration of the Sonogashira coupling conditions tailored for 5-bromo-2-chloropyridines, offering insights into the rationale behind experimental choices and providing robust protocols for successful implementation in a research and development setting.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
A simplified representation of the catalytic cycle is depicted below:
Figure 1: The Catalytic Cycle of the Sonogashira Coupling.
The palladium(0) catalyst undergoes oxidative addition with the aryl halide (5-bromo-2-chloropyridine). Simultaneously, the terminal alkyne is deprotonated by a base and reacts with the copper(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) complex yields the desired alkynylated pyridine and regenerates the active palladium(0) catalyst.[7]
Optimizing Reaction Conditions for 5-Bromo-2-chloropyridines
The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For the selective coupling at the C-5 position of 5-bromo-2-chloropyridine, milder conditions are generally preferred to exploit the higher reactivity of the C-Br bond over the C-Cl bond.[6]
| Parameter | Reagent/Condition | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Tetrakis(triphenylphosphine)palladium(0) is a common choice, though it can be air-sensitive.[8] Dichlorobis(triphenylphosphine)palladium(II) is more stable and is reduced in situ to the active Pd(0) species.[8] For challenging substrates, ligands like dppf can improve catalytic activity. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common co-catalyst and is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[4][10] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ | An amine base is typically used to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne.[1] The choice of base can influence the reaction rate and yield. For less reactive substrates, stronger inorganic bases like carbonates may be beneficial. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | The solvent should be able to dissolve all reactants and be inert to the reaction conditions. Degassing the solvent is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[11] |
| Temperature | Room temperature to 80 °C | To ensure selectivity for the C-Br bond, starting at room temperature is advisable.[6] If the reaction is sluggish, gentle heating may be required. Higher temperatures can lead to side reactions and coupling at the C-Cl position. |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is essential to prevent the degradation of the palladium catalyst and to suppress the undesired Glaser homocoupling of the alkyne.[6] |
Copper-Free Sonogashira Coupling: An Alternative Approach
While the copper co-catalyst is generally effective, it can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling).[11] To circumvent this, copper-free Sonogashira protocols have been developed.[11][12][13] These methods often employ a stronger base or a more sophisticated ligand system to facilitate the direct reaction of the alkyne with the palladium complex.
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Application Note: Modular Synthesis of Kinase Inhibitors Leveraging the Versatile 5-Bromo-2-chloronicotinaldehyde Scaffold
Introduction: The Strategic Role of Halogenated Pyridines in Kinase Inhibitor Synthesis
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them high-priority targets for therapeutic intervention[1][2]. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of FDA-approved drugs featuring heterocyclic cores designed to mimic the adenine region of ATP[3][4][5].
Among the vast array of synthetic building blocks, halogenated pyridines stand out for their utility in constructing these complex molecular architectures[6][7][8][9][10]. 5-Bromo-2-chloronicotinaldehyde, in particular, has emerged as a uniquely valuable starting material in medicinal chemistry[11][12]. Its structure is pre-configured for sequential, selective functionalization, featuring three distinct reactive centers: a nucleophilic addition-prone aldehyde, a highly reactive C-Br bond, and a less reactive C-Cl bond on an electron-deficient pyridine ring[11][13]. This inherent differential reactivity provides a powerful strategic advantage, enabling the controlled and modular construction of diverse kinase inhibitor libraries.
This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for utilizing this compound as a foundational scaffold for novel kinase inhibitors. We will elucidate the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.
Physicochemical Properties & Strategic Reactivity
This compound is a solid at room temperature with the molecular formula C₆H₃BrClNO and a molecular weight of approximately 220.45 g/mol [14]. The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups.
-
Aldehyde Group (C3): Serves as a key electrophile for condensation reactions, enabling the formation of various heterocyclic rings (e.g., pyrimidines, pyridines) which often form the core of the final inhibitor[1][11].
-
Bromo Group (C5): The C-Br bond is significantly more susceptible to palladium-catalyzed oxidative addition than the C-Cl bond. This follows the general reactivity trend for aryl halides (I > Br > Cl > F) and allows for highly selective cross-coupling reactions at this position[15][16][17].
-
Chloro Group (C2): While less reactive than the C-Br bond, the C-Cl bond is still activated by the electron-deficient nature of the pyridine ring. It can undergo cross-coupling reactions under more forcing conditions, typically after the C5 position has been functionalized. This site is often used to install moieties that interact with the critical "hinge region" of the kinase ATP-binding pocket[3][9].
This predictable reactivity hierarchy is the cornerstone of the synthetic strategy outlined below.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols: A Modular Approach
The following protocols detail a representative three-step sequence to construct a potent kinase inhibitor scaffold. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. An inert atmosphere (Argon or Nitrogen) is crucial for the cross-coupling reactions.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C5-Position
This initial step leverages the higher reactivity of the C-Br bond to install a diversity element, typically an aryl or heteroaryl group, at the 5-position of the pyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C5-arylated intermediate.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides efficient coupling with good functional group tolerance[18]. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation[19]. |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic polar solvents facilitate the dissolution of reagents. |
| Temperature | 80 - 100 °C | Sufficient to drive the catalytic cycle without promoting C-Cl reactivity. |
Protocol 2: Aldehyde Condensation for Heterocycle Formation
This protocol utilizes the aldehyde functionality to construct a fused heterocyclic system, a common core for many kinase inhibitors[1][3]. Here, we exemplify the formation of a pyrazolopyridine scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the C5-arylated intermediate from Protocol 1 (1.0 equiv.) in anhydrous ethanol, add an amino-heterocycle such as 3-Amino-1H-pyrazole (1.1 equiv.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 equiv.) to promote imine formation.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The desired product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude material by recrystallization or column chromatography to obtain the fused heterocyclic core.
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
The final step involves the functionalization of the less reactive C-Cl bond. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction ideal for introducing the "hinge-binding" amine moiety[15][20].
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the fused heterocyclic core from Protocol 2 (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a strong base (e.g., NaOt-Bu, 1.4 equiv.), the palladium precatalyst, and the appropriate phosphine ligand.
-
Inert Atmosphere: Seal the reaction vessel, remove it from the glovebox, and add degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (often 90-110 °C). Monitor the reaction to completion by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the final compound via column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, BrettPhos Pd G3 | More electron-rich and bulky ligands are often required for the less reactive C-Cl bond[21][22]. |
| Ligand | XPhos, BrettPhos, BINAP | Sterically hindered phosphine ligands facilitate reductive elimination[20]. |
| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
Synthetic Pathway Visualization and Library Generation
The modularity of this synthetic route is a key advantage for drug discovery, allowing for the rapid generation of a compound library to probe structure-activity relationships (SAR).
Caption: Detailed synthetic pathway to a pyrazolopyridine-based kinase inhibitor.
By varying the Arylboronic Acid (R1) and the Amine (R2), researchers can systematically explore the chemical space around the core scaffold.
-
R1 Group (from Suzuki Coupling): This group often occupies the solvent-exposed region of the ATP-binding pocket and can be modified to enhance solubility, cell permeability, and selectivity.
-
R2 Group (from Buchwald-Hartwig Amination): This moiety is critical. It typically forms one or more hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site. Modifications here directly impact potency and kinase selectivity[3][9][23].
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined differential reactivity allows for a modular and highly efficient synthetic strategy, enabling the construction of complex heterocyclic scaffolds through a sequence of chemoselective cross-coupling and condensation reactions. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to generate diverse libraries of potential kinase inhibitors for lead identification and optimization, ultimately accelerating the development of next-generation targeted therapies.
References
- Zhu, G. et al. (2009). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 52(20), 6249–6252.
- Manchanda, P. et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(3).
- El-Damasy, A. K. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- BenchChem. (n.d.). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. BenchChem.
- Norman, M. H. et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5352.
- Zhu, G. et al. (2009). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Semantic Scholar.
- El-Damasy, A. K. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- El-Gokha, A. A. et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8043-8061.
- Giraud, F. et al. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 26(17), 4279-4282.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- Kumar, A. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(2), 305-326.
- Al-Jubair, A. et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development, and synthesis. Expert Opinion on Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 173, 105894.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Wikipedia. (n.d.).
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- Wang, T. et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. International Journal of Molecular Sciences, 23(15), 8565.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. PharmaChem.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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Application Notes & Protocols: 5-Bromo-2-chloronicotinaldehyde as a Strategic Intermediate in Drug Discovery
Executive Overview: The Strategic Advantage of Differentiated Halopyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in over 7,000 drug molecules of significant therapeutic importance.[1][2] Its ability to act as a bioisostere for benzene, coupled with its capacity for hydrogen bonding and favorable solubility characteristics, makes it a "privileged scaffold" in drug design.[3][4] Within this class, 5-Bromo-2-chloronicotinaldehyde emerges as a particularly powerful and versatile building block. Its utility stems from a trifecta of reactive sites: an aldehyde for condensation and derivatization, and two distinct halogen atoms (bromine and chlorine) that allow for sequential, chemoselective functionalization through modern cross-coupling chemistry.[5] This differential reactivity is the key to its strategic value, enabling the construction of complex, highly decorated molecular architectures from a single, commercially available starting material. These application notes provide an in-depth guide to leveraging the unique chemical personality of this intermediate, with detailed protocols for key transformations and insights into the rationale behind experimental design.
Physicochemical & Reactivity Profile
A thorough understanding of the molecule's intrinsic properties is paramount for successful synthetic planning.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 228251-24-9[6] |
| Molecular Formula | C₆H₃BrClNO[7] |
| Molecular Weight | 220.45 g/mol [6] |
| Appearance | Off-white to yellow solid |
| SMILES | C1=C(C=NC(=C1C=O)Cl)Br[7] |
| InChIKey | YGPYNLZCNDPHTQ-UHFFFAOYSA-N[7] |
Reactivity Map: A Trio of Synthetic Handles
The synthetic power of this compound lies in its three orthogonal reactive centers. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the halogens and the aldehyde, dictates the reactivity at each position.
-
C5-Bromine: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond compared to the C-Cl bond.[8] It is the primary target for initial diversification.
-
C2-Chlorine: While less reactive than the C-Br bond, the C-Cl bond is still activated by the pyridine nitrogen and can undergo cross-coupling under more forcing conditions or with more active catalyst systems. This allows for a second, sequential functionalization.
-
C3-Aldehyde: The aldehyde group is a classic electrophilic handle for a wide range of transformations, including reductive amination, Wittig reactions, and condensations to form new heterocyclic rings.
Caption: Reactivity map of this compound.
Core Synthetic Protocols & Methodologies
The following protocols are designed as robust starting points. Researchers should note that optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C5
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl scaffolds prevalent in many kinase inhibitors.[9][10] The protocol below is optimized for selective coupling at the more reactive C5-bromo position.
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting aldehyde.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard couplings. For more challenging substrates, pre-catalysts or more advanced ligand systems may be required.[8]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle.[10] The use of an aqueous solution is crucial for activating the boronic acid.
-
Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic-soluble reactants and the inorganic base. Degassing is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[11]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a motif central to the structure of countless pharmaceuticals.[12][13] This protocol also targets the C5-position, leaving the C2-chlorine available for subsequent reactions.
-
Reagent Setup: In an oven-dried, sealable reaction tube, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.05 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can be rapid (1-6 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[14] Bulky, electron-rich biarylphosphine ligands (like XPhos) are generally required to facilitate the reductive elimination step, which is often rate-limiting. Using a pre-catalyst can lead to more consistent results.[15]
-
Base: A strong, sterically hindered base like NaOtBu is necessary to deprotonate the amine without competing as a nucleophile.[16]
-
Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.[14]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Derivatization of the Aldehyde: Building Complexity
The aldehyde at C3 is a versatile handle for extending the molecular framework. Reductive amination is a particularly powerful method for introducing substituted amino groups, which can be crucial for targeting specific interactions in a protein binding pocket.
-
Imine Formation: Dissolve the aldehyde (1.0 equiv.) and a primary amine (1.1 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 equiv.). Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the mixture.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 6-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Case Study: A Multi-Step Pathway to a Kinase Inhibitor Scaffold
This hypothetical pathway demonstrates how the chemoselectivity of this compound can be exploited to rapidly build a complex, drug-like molecule. This approach is common in the synthesis of inhibitors for kinases like EGFR, VEGFR, or BRAF.[17][18]
-
Step A (Suzuki Coupling): The C5-Br position is coupled with 4-methoxyphenylboronic acid using the conditions in Protocol 3.1 .
-
Step B (Reductive Amination): The aldehyde of the resulting product is reacted with cyclopropylamine via Protocol 3.3 to install a key amine sidechain.
-
Step C (Buchwald-Hartwig Amination): The less reactive C2-Cl position is now targeted for a second cross-coupling reaction with aniline under more forcing conditions (e.g., using a more active catalyst like a G3-palladacycle and a stronger base at a higher temperature) to complete the scaffold.
Caption: Sequential synthesis pathway to a kinase inhibitor scaffold.
Self-Validation: Analytical Characterization
Confirming the identity and purity of intermediates and final products is a non-negotiable aspect of drug discovery.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid reaction monitoring and to confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The aromatic region of the ¹H NMR is particularly diagnostic for confirming the substitution pattern on the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for biological screening.
Table 2: Representative Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.4 (s, 1H, -CHO), ~8.8 (d, 1H, Ar-H), ~8.3 (d, 1H, Ar-H) |
| LC-MS (ESI+) | m/z = 220.9 [M+H]⁺, showing characteristic Br/Cl isotope pattern |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its differentiated halogen atoms provide a blueprint for sequential, controlled diversification, while the aldehyde group offers a third point for manipulation. By mastering the core protocols of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and aldehyde derivatization, researchers can efficiently navigate chemical space to construct novel and potent therapeutic agents. The reliability and versatility of this intermediate solidify its role as an invaluable tool in the modern medicinal chemist's arsenal.
References
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- Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH.
- BenchChem (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Ganthi, H. P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- BenchChem (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5. BenchChem.
- BenchChem (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Santa Cruz Biotechnology (n.d.). This compound | CAS 228251-24-9. SCBT.
- PubChemLite (n.d.). This compound (C6H3BrClNO). PubChemLite.
- BenchChem (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- BenchChem (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- BenchChem (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. BenchChem.
- BenchChem (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- BenchChem (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. BenchChem.
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Introduction: The Strategic Value of 5-Bromo-2-chloronicotinaldehyde
An Application Guide to the Regioselective Reactions of 5-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly versatile trifunctional pyridine building block, prized in medicinal chemistry and materials science for its capacity for programmed, sequential functionalization.[1] Its structure, featuring a bromine atom, a chlorine atom, and an aldehyde group on a π-deficient pyridine ring, presents a fascinating challenge in regioselectivity. The inherent differences in the reactivity of the C-Br and C-Cl bonds, coupled with the electronic influence of the pyridine nitrogen and the aldehyde, allow for precise, stepwise modifications. This guide provides a detailed exploration of the principles governing these selective reactions and offers robust protocols for key transformations, enabling the strategic synthesis of complex molecular architectures.
Pillar 1: The Principles of Regioselective Control
The ability to selectively functionalize one halogen in the presence of the other is the cornerstone of this reagent's utility. This selectivity is primarily dictated by the reaction mechanism chosen. Two major classes of reactions, Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), offer complementary and predictable regiochemical outcomes.
A. Palladium-Catalyzed Cross-Coupling: Targeting the C5-Bromo Position
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] The rate of this step is highly dependent on the nature of the halogen. The general order of reactivity for aryl halides is I > Br > Cl.[4][5]
This established reactivity trend dictates that the palladium catalyst will preferentially insert into the weaker, more reactive C-Br bond at the C5 position over the stronger, less reactive C-Cl bond at the C2 position. By carefully controlling reaction conditions (e.g., using milder temperatures and standard catalyst systems), chemists can achieve excellent selectivity for substitution at the C5-bromo site, leaving the C2-chloro position intact for subsequent transformations.
B. Nucleophilic Aromatic Substitution (SNAr): Targeting the C2-Chloro Position
Nucleophilic aromatic substitution proceeds via a different mechanism, typically a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[6][7] The feasibility of this reaction is governed by the electronic properties of the aromatic ring. The reaction is favored by:
-
The presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate.[8]
-
The attack of a potent nucleophile.
In this compound, the pyridine nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the electron density at the ortho (C2) and para (C4) positions.[9] This makes the C2 position, where the chlorine atom is located, highly electrophilic and activated for nucleophilic attack. The aldehyde group further enhances this activation. Consequently, strong nucleophiles such as amines, alkoxides, or thiolates will selectively displace the chloride at the C2 position, leaving the C5-bromo untouched.
This divergent reactivity is the key to the synthetic utility of this building block.
Caption: Divergent regioselectivity based on reaction mechanism.
Pillar 2: Field-Proven Application Notes & Protocols
The following protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear guidelines for purification and characterization.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Position
This protocol facilitates the formation of a C-C bond at the C5-position, selectively displacing the bromide. The Suzuki reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. It is effective for activating C-Br bonds under relatively mild conditions without significantly activating the more robust C-Cl bond.[11]
-
Base: An aqueous solution of Na₂CO₃ is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle without promoting side reactions.[3]
-
Solvent System: A biphasic system like Toluene/Ethanol/Water ensures that all components (organic substrate, inorganic base, and catalyst) can interact effectively. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Sodium Carbonate (Na₂CO₃) (2.5 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting aldehyde.
-
Reaction: Stir the mixture vigorously and heat to 85 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, effective for C-Br activation. |
| Ligand | PPh₃ (from catalyst) | Sufficient for C-Br coupling. |
| Base | Na₂CO₃ (2.5 eq.) | Mild, effective, and economical. |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Biphasic system for optimal solubility. |
| Temperature | 85 °C | Promotes reaction without C-Cl activation. |
Protocol 2: Regioselective Sonogashira Coupling at the C5-Position
This protocol achieves the coupling of a terminal alkyne to the C5-position, a critical transformation for synthesizing conjugated systems used in materials science and as pharmaceutical precursors.[12][13]
Causality Behind Experimental Choices:
-
Catalytic System: The classic Sonogashira coupling employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition/reductive elimination, while the copper(I) iodide (CuI) co-catalyst facilitates the formation of a copper acetylide, which speeds up the crucial transmetalation step.[14][15]
-
Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent.[12]
-
Atmosphere: An inert atmosphere is mandatory to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.) and Copper(I) Iodide (CuI) (0.05 eq.).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and Triethylamine (TEA) (3.0 eq.). Stir to dissolve. Add the terminal alkyne (1.1 eq.) via syringe.
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 eq.).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | Standard pre-catalyst for Sonogashira. |
| Cu Co-catalyst | CuI (5 mol%) | Accelerates transmetalation. |
| Base | Triethylamine (3.0 eq.) | Deprotonates alkyne and scavenges HBr. |
| Solvent | THF | Good solubility for reagents. |
| Temperature | Room Temperature | Sufficient for reactive C-Br bond. |
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C5-Position
This protocol enables the formation of a C-N bond at the C5-position, providing access to substituted anilines that are key pharmacophores.[16][17]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Buchwald-Hartwig aminations often require a more sophisticated catalyst system to facilitate the challenging C-N bond formation. A palladium source like Pd₂(dba)₃ is paired with a specialized, bulky, electron-rich phosphine ligand like Xantphos. This ligand promotes the reductive elimination step and prevents catalyst decomposition.[4]
-
Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is often effective and has good solubility in common organic solvents. Sodium tert-butoxide (NaOtBu) is another powerful choice.[18]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard, as they are stable to the strong base and high temperatures often required.
Experimental Protocol:
-
Reaction Setup (Glovebox): Inside a glovebox, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cesium Carbonate (Cs₂CO₃) (2.0 eq.) to a reaction vial.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Common, reliable Pd(0) precursor. |
| Ligand | Xantphos (4 mol%) | Bulky ligand, promotes C-N coupling. |
| Base | Cs₂CO₃ (2.0 eq.) | Strong, non-nucleophilic base. |
| Solvent | 1,4-Dioxane | High boiling, aprotic, common for this reaction. |
| Temperature | 100 °C | Provides thermal energy for catalytic cycle. |
Protocol 4: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol leverages the inherent electronic properties of the pyridine ring to achieve substitution at the C2-chloro position, providing a complementary method to the palladium-catalyzed reactions.
Causality Behind Experimental Choices:
-
Mechanism: This reaction does not require a metal catalyst. The rate is determined by the nucleophilicity of the attacking species and the electrophilicity of the C2 position.[19][20]
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal as it solvates the cation of the nucleophile but not the anion, enhancing its nucleophilicity.
-
Temperature: Moderate heating is often sufficient to overcome the activation energy for the formation of the Meisenheimer complex.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.).
-
Solvent and Nucleophile: Add DMSO as the solvent. Add the desired nucleophile (e.g., pyrrolidine, 1.5 eq.). If using an alcohol or thiol, a base like Potassium Carbonate (K₂CO₃) (2.0 eq.) should be added to generate the nucleophile in situ.
-
Reaction: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete in 1-4 hours.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
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Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 5-Bromo-2-chloronicotinaldehyde
Abstract
5-Bromo-2-chloronicotinaldehyde is a pivotal building block in contemporary medicinal chemistry and materials science, offering multiple reaction sites for diversification. Its utility is largely defined by the selective functionalization of its pyridine core. This guide provides an in-depth analysis of the Nucleophilic Aromatic Substitution (SNAr) reactions on this substrate. We will elucidate the principles governing the pronounced regioselectivity for substitution at the C2-chloro position over the C5-bromo position. Detailed, field-tested protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, accompanied by mechanistic insights and the rationale behind experimental design. Furthermore, this document contrasts SNAr with orthogonal, palladium-catalyzed cross-coupling strategies to provide a comprehensive roadmap for researchers leveraging this versatile intermediate.
Introduction: The Strategic Value of this compound
Halogenated pyridine derivatives are foundational scaffolds in drug discovery. This compound, in particular, presents a unique synthetic challenge and opportunity. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, a reactivity profile that is the opposite of benzene.[1][2] The presence of two distinct halogen atoms (Cl at C2, Br at C5) and a powerful electron-withdrawing aldehyde group at C3 sets the stage for highly regioselective transformations. Understanding and controlling these reactions is paramount for the efficient synthesis of complex molecular targets. This guide focuses on the SNAr pathway, a cornerstone of pyridine chemistry.
The Principle of Regioselectivity in SNAr
The preferential substitution of the chlorine atom at the C2 position is a direct consequence of the electronic architecture of the pyridine ring, which is further polarized by the aldehyde substituent. Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate dictates the reaction's feasibility and regiochemical outcome.
Key Factors Favoring C2 Substitution:
-
Inductive and Resonance Effects: The pyridine nitrogen and the C3-aldehyde group are potent electron-withdrawing groups. They act in concert to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack.
-
Positional Activation: The C2 position is ortho to both the ring nitrogen and the aldehyde. This geometry allows for optimal resonance stabilization of the negative charge, delocalizing it onto the electronegative oxygen and nitrogen atoms.[3][4] Attack at the C5 position, which is para to the nitrogen but meta to the aldehyde, results in a less stabilized intermediate, as the charge cannot be delocalized onto the aldehyde's oxygen.[3]
-
Leaving Group Ability: While carbon-bromine bonds are weaker than carbon-chlorine bonds, in SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The powerful electronic stabilization at the C2 position makes this pathway kinetically favored.
This pronounced electronic preference makes the SNAr reaction on this compound a reliable and predictable synthetic operation.
Caption: SNAr mechanism showing preferential attack at the C2 position.
Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling
It is critical to distinguish SNAr from palladium-catalyzed cross-coupling reactions, as they exhibit opposite regioselectivity with this substrate. In reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6] This step is governed by bond dissociation energy, not intermediate stability. The C-Br bond is significantly weaker than the C-Cl bond, leading to preferential reaction at the C5 position.[7]
| Reaction Class | Primary Reactive Site | Key Influencing Factor | Typical Outcome |
| SNAr | C2-Chloro | Stability of Meisenheimer Complex | Substitution of Chlorine |
| Pd-Coupling | C5-Bromo | C-X Bond Dissociation Energy | Substitution of Bromine |
This divergent reactivity allows for a powerful, two-step functionalization strategy: first, an SNAr reaction at C2, followed by a palladium-catalyzed coupling at C5 on the resulting product.
Experimental Protocols
The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Caption: Generalized workflow for SNAr experiments.
Protocol 4.1: O-Nucleophile Substitution (Synthesis of 5-Bromo-2-methoxynicotinaldehyde)
This protocol describes the reaction with sodium methoxide, a common oxygen nucleophile.
-
Rationale: The strong base and nucleophile, methoxide, readily attacks the electron-deficient C2 position. The reaction is typically fast and clean. Anhydrous conditions prevent quenching of the methoxide and unwanted side reactions with the aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 - 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium methoxide portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between DCM and water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
-
Protocol 4.2: N-Nucleophile Substitution (Synthesis of 5-Bromo-2-(morpholino)nicotinaldehyde)
This protocol details the reaction with morpholine, a representative secondary amine.
-
Rationale: Amines are effective nucleophiles for SNAr on activated pyridines.[2] A non-nucleophilic base is required to neutralize the HCl generated during the reaction. A polar aprotic solvent like DMSO facilitates the reaction by solvating the cationic species and promoting the desired ionic mechanism.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 - 1.3 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound, morpholine, and K₂CO₃.
-
Add DMSO (approx. 0.3 M concentration).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the layers. Extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash extensively with water to remove residual DMSO, then wash with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 4.3: S-Nucleophile Substitution (Synthesis of 5-Bromo-2-(phenylthio)nicotinaldehyde)
This protocol outlines the reaction with thiophenol, a representative sulfur nucleophile.
-
Rationale: Thiolates are exceptionally potent nucleophiles and react readily.[8][9] The thiolate is generated in situ from the corresponding thiol using a suitable base. The reaction is often rapid, even at room temperature.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a solution of this compound in DMF (approx. 0.3 M) in a round-bottom flask, add K₂CO₃.
-
Add thiophenol dropwise to the stirring suspension at room temperature.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC. It is often complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with water and EtOAc.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash chromatography or recrystallization to yield the desired thioether.
-
Troubleshooting and Key Considerations
-
Incomplete Conversion: If a reaction stalls, consider increasing the temperature or adding a slight excess of the nucleophile and base. Ensure all reagents are pure and solvents are anhydrous where specified.
-
Side Reactions: The aldehyde functionality can be susceptible to attack by very strong nucleophiles or under harsh basic conditions. Keeping reaction temperatures as low as possible can mitigate this. For sensitive substrates, protection of the aldehyde as an acetal may be considered prior to the SNAr step.
-
Purification Challenges: Products containing basic nitrogen atoms (from amine nucleophiles) may streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can improve chromatographic performance.
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful and highly regioselective transformation that reliably yields substitution at the C2 position. This selectivity is governed by the profound electronic stabilization of the Meisenheimer intermediate by the ortho-positioned pyridine nitrogen and aldehyde group. By understanding this principle and its contrast with the C5-selectivity of palladium-catalyzed reactions, researchers can strategically and efficiently synthesize a vast array of functionalized pyridine derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a validated foundation for this critical synthetic endeavor.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Anonymous. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Letters, 98, 153832.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
Jagriti Sharma. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. YouTube. Retrieved from [Link]
-
Greenberg, M. M. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Anonymous. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]
-
WuXi Biology. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from [Link]
-
NIH. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Reactions of thiols. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Retrieved from [Link]
-
ResearchGate. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Heterocyclic Communications, 17(1-2). Retrieved from [Link]
-
PubMed. (2021). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications, 42(2), e2000519. Retrieved from [Link]
-
Al-Zaydi, K. M. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
-
SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]
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Application Note: Selective Reduction of 5-Bromo-2-chloronicotinaldehyde to (5-Bromo-2-chloropyridin-3-yl)methanol
Introduction
Halogenated pyridyl methanols are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Their structural motifs are frequently encountered in molecules exhibiting diverse biological activities. Specifically, (5-Bromo-2-chloropyridin-3-yl)methanol serves as a key intermediate for introducing the substituted pyridyl moiety into larger, more complex molecules. The selective reduction of the aldehyde functional group in 5-Bromo-2-chloronicotinaldehyde, without affecting the chloro and bromo substituents, is a critical transformation. This application note provides a detailed, field-proven protocol for this reduction using sodium borohydride, a mild and selective reducing agent. The causality behind experimental choices, safety considerations, and expected outcomes are discussed to ensure reproducible and efficient synthesis.
Reaction Principle and Mechanism
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[1][2][3] This process involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.[4] Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones but typically does not affect more stable functional groups like esters, amides, or aryl halides under standard conditions.[1][3][5]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of this compound, leading to the formation of a tetrahedral alkoxide intermediate.[1][4]
-
Protonation: The resulting alkoxide is then protonated during an aqueous or acidic workup step to yield the final primary alcohol, (5-Bromo-2-chloropyridin-3-yl)methanol.[2][4]
Each molecule of sodium borohydride can theoretically reduce four molecules of the aldehyde.[6] However, in practice, a slight excess is often used to ensure complete conversion.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number | Notes |
| This compound | ≥97% | Sigma-Aldrich | 742100-75-0 | Starting material. |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 | Reducing agent. Handle with care, moisture-sensitive and flammable.[7] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | Extraction solvent. |
| Deionized Water | N/A | In-house | 7732-18-5 | For workup. |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | 7647-14-5 | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | Drying agent. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For Thin Layer Chromatography (TLC). |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For Thin Layer Chromatography (TLC). |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[8][9]
Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.5 mmol).
-
Add 20 mL of methanol to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize potential side reactions.
Step 2: Reduction
-
While maintaining the temperature at 0 °C, slowly and portion-wise add sodium borohydride (0.21 g, 5.5 mmol, 1.2 equivalents) to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition and the reaction is exothermic. Ensure adequate ventilation and slow addition to control the temperature.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for another 1-2 hours.
Step 3: Reaction Monitoring
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Prepare a TLC chamber with a mobile phase of 30% ethyl acetate in hexanes.
-
Spot a sample of the initial aldehyde solution and the reaction mixture on a TLC plate.
-
Visualize the plate under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is considered complete when the starting material is no longer visible by TLC.
Step 4: Workup and Extraction
-
Once the reaction is complete, cool the flask in an ice bath again.
-
Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride. Caution: Vigorous gas evolution will occur.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous solution, add 30 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.[11]
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the lower organic layer (DCM).
-
Extract the aqueous layer two more times with 15 mL portions of DCM.
-
Combine all the organic extracts in an Erlenmeyer flask.
Step 5: Drying and Solvent Removal
-
Wash the combined organic layer with 20 mL of brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate.[11]
-
Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification and Characterization
-
The crude product, (5-Bromo-2-chloropyridin-3-yl)methanol, is often obtained as a solid.[12]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[13]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight is 222.47 g/mol .[12]
Experimental Workflow Diagram
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
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Application Notes and Protocols for the Wittig Reaction with 5-Bromo-2-chloronicotinaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Synthesizing Functionalized Vinylpyridines
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiocontrol.[1][2][3] This olefination reaction, which converts aldehydes or ketones into alkenes, proceeds through the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][4][5] The reaction's significance lies in its ability to introduce a double bond at a precise location, a feature that is often challenging to achieve with traditional elimination reactions that can yield mixtures of isomers.[2][3]
This application note provides a detailed guide to performing the Wittig reaction with 5-Bromo-2-chloronicotinaldehyde, a halogenated heterocyclic aldehyde. The resulting vinylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery. Pyridine and its derivatives are common motifs in pharmaceuticals, valued for their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.[6] The introduction of a vinyl group via the Wittig reaction opens avenues for further functionalization, making these products versatile intermediates in the synthesis of complex molecular architectures.[7][8][9] Specifically, vinylpyridines are precursors to a range of pharmaceutical compounds and functional polymers.[7][10]
This document will provide a comprehensive overview of the reaction, from the preparation of the necessary phosphonium ylide to a detailed experimental protocol, troubleshooting advice, and characterization of the final product.
Part 1: Preparation of the Phosphonium Ylide
The heart of the Wittig reaction is the phosphorus ylide, a species with adjacent positive and negative charges, which acts as the nucleophile.[11] The ylide is typically prepared in a two-step sequence: formation of a phosphonium salt followed by deprotonation.[12][13]
Step 1: Synthesis of the Alkyltriphenylphosphonium Salt
The precursor to the ylide is an alkyltriphenylphosphonium salt, which is synthesized via a standard SN2 reaction between triphenylphosphine and an alkyl halide.[11][12][13] The choice of alkyl halide determines the substituent that will be introduced as part of the double bond. For the purpose of this protocol, we will focus on the preparation of methyltriphenylphosphonium bromide, which will be used to introduce a methylene (=CH₂) group.
Protocol for Methyltriphenylphosphonium Bromide Synthesis:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Add methyl bromide (1.1 eq). Caution: Methyl bromide is a toxic gas. This step should be performed in a well-ventilated fume hood. Alternatively, a solution of methyl bromide in a suitable solvent can be used.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the resulting white solid, methyltriphenylphosphonium bromide, under vacuum.
Step 2: Generation of the Phosphorus Ylide (Wittig Reagent)
The phosphonium salt is deprotonated using a strong base to generate the ylide.[13][14] The acidity of the α-proton on the phosphonium salt is significantly increased due to the electron-withdrawing nature of the positively charged phosphorus atom.[13] Common strong bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[14][15] The ylide is typically generated in situ and used immediately in the reaction with the aldehyde.[15]
Protocol for in situ Generation of Methylenetriphenylphosphorane:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the previously synthesized methyltriphenylphosphonium bromide (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.0 eq), dropwise via syringe.
-
Upon addition of the base, the white suspension will turn into a characteristic orange-red or yellow solution, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30-60 minutes before adding the aldehyde.
Caption: Formation of the Wittig Reagent.
Part 2: The Wittig Reaction with this compound
With the Wittig reagent prepared, the next stage is the olefination of this compound. The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[4] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[12] The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[16]
Detailed Experimental Protocol:
-
To the freshly prepared ylide solution at 0 °C, add a solution of this compound (0.9 eq) in anhydrous THF dropwise via syringe. The aldehyde is the limiting reagent to ensure complete consumption.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[17]
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the ylide and the aldehyde. |
| Temperature | 0 °C to Room Temperature | Initial low temperature controls the exothermic reaction, followed by warming to ensure completion. |
| Base | n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base suitable for deprotonating the phosphonium salt. |
| Stoichiometry | Ylide (1.0 eq), Aldehyde (0.9 eq) | Using a slight excess of the ylide ensures complete conversion of the more valuable aldehyde. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; monitor by TLC. |
Table 1: Key Reaction Parameters for the Wittig Reaction.
Sources
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Application Notes and Protocols: Aldol Condensation of 5-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 5-Bromo-2-chloronicotinaldehyde in Synthesis
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the specific arrangement of the bromo, chloro, and aldehyde functionalities offers a versatile platform for molecular elaboration. The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for carbon-carbon bond-forming reactions.[1]
Among these transformations, the aldol condensation is a cornerstone of synthetic organic chemistry, enabling the construction of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.[2][3][4] This application note provides a detailed exploration of the aldol condensation involving this compound, focusing on the Claisen-Schmidt variant, which involves the reaction of an aldehyde with a ketone.[5][6] We will delve into the mechanistic underpinnings, provide a robust experimental protocol, discuss optimization strategies, and outline methods for product characterization. The resulting α,β-unsaturated ketones, often chalcone-like structures, are valuable intermediates in the synthesis of complex molecules with potential biological activity.[2][7]
Mechanistic Insights: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[6] In the context of this application note, this compound serves as the aromatic aldehyde, reacting with an enolizable ketone in the presence of a base.
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically a hydroxide or an alkoxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[5][8][9] The choice of base is critical; it must be strong enough to deprotonate the ketone but not so strong as to promote unwanted side reactions.[10]
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated ketone.[3][8] This dehydration is often facile due to the formation of a conjugated system, which extends from the aromatic pyridine ring through the newly formed double bond to the carbonyl group. The elimination typically proceeds via an E1cB mechanism in the presence of a base.[5][10]
The overall transformation is a powerful method for constructing new carbon-carbon bonds and generating valuable synthetic intermediates.
Visualizing the Reaction Pathway
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol details the synthesis of (E)-1-(aryl)-3-(5-bromo-2-chloropyridin-3-yl)prop-2-en-1-one, a representative chalcone, via the Claisen-Schmidt condensation of this compound with an acetophenone derivative.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Addition of Base: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2.0 eq). The reaction mixture may change color and become cloudy.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically stirred at room temperature for 2-4 hours or gently heated to 40-50 °C to drive it to completion.[11]
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture in an ice bath to precipitate the product.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining NaOH.
-
Neutralization: To remove any residual base, the crude product can be washed with a dilute solution of acetic acid in ethanol, followed by another wash with ethanol.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[13]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Process Optimization and Troubleshooting
The success of the aldol condensation is contingent on several factors. Careful optimization of these parameters can significantly improve the yield and purity of the desired product.
| Parameter | Recommendation | Rationale | Troubleshooting |
| Base | NaOH or KOH are commonly used.[14] Organic bases like DBU can also be effective and may minimize side reactions.[15] | Strong inorganic bases are cost-effective and efficient for enolate formation. Organic bases can offer milder conditions. | Low Yield: The base may not be strong enough, or the reaction may not have gone to completion. Consider a stronger base or longer reaction time. |
| Solvent | Ethanol, methanol, or a mixture with water is typical.[14] | Protic solvents are necessary to protonate the alkoxide intermediate. The choice of solvent also affects the solubility of reactants and products. | Poor Solubility: If reactants are not fully dissolved, the reaction will be slow. Consider a co-solvent or a different solvent system. |
| Temperature | Room temperature to gentle heating (40-60 °C). | Higher temperatures facilitate the dehydration step but can also lead to side product formation.[16] | Side Product Formation: The reaction may be running too hot. Try lowering the temperature. |
| Reaction Time | 2-24 hours. | The reaction time depends on the reactivity of the substrates and the reaction conditions. Monitor by TLC. | Incomplete Reaction: Extend the reaction time or consider gentle heating. |
| Stoichiometry | Equimolar amounts of the aldehyde and ketone are typically used. | Using a slight excess of one reagent is generally not necessary for this type of crossed aldol condensation. | Mixture of Products: If the ketone can enolize on both sides, a mixture of products may result. Using a symmetrical ketone simplifies the product mixture. |
Characterization of α,β-Unsaturated Ketone Products
Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone derivatives.
| Technique | Expected Observations |
| ¹H NMR | - Aldehydic proton signal (around 9-10 ppm) from the starting material should be absent.[17]- Appearance of two new vinylic proton signals in the range of 6.5-8.0 ppm, typically as doublets with a large coupling constant (J ≈ 15-18 Hz) indicative of a trans double bond.- Aromatic proton signals corresponding to both the pyridine and the substituted phenyl ring. |
| ¹³C NMR | - Aldehydic carbon signal (around 190 ppm) from the starting material should be absent.- Appearance of two new sp² carbon signals for the α,β-unsaturated double bond.- A downfield shift of the carbonyl carbon signal due to conjugation. |
| IR Spectroscopy | - Disappearance of the C-H stretch of the aldehyde (around 2720 cm⁻¹).[17]- A strong C=O stretching band for the α,β-unsaturated ketone, typically in the range of 1650-1685 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone.[17][18]- A C=C stretching band for the alkene around 1600-1640 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product should be observed.[19][20]- Characteristic fragmentation patterns can provide further structural information. |
Experimental Workflow Visualization
Caption: A step-by-step experimental workflow for the synthesis.
Conclusion
The aldol condensation of this compound is a robust and versatile method for the synthesis of highly functionalized chalcone derivatives. The electronic properties of the starting aldehyde make it an excellent electrophile in this transformation. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired α,β-unsaturated ketones. These products serve as valuable intermediates for the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important synthetic transformation in their drug discovery and development endeavors.
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Application Notes and Protocols: 5-Bromo-2-chloronicotinaldehyde as a Versatile Precursor in Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, are foundational to a vast array of pharmaceuticals due to their ability to engage with biological targets through diverse non-covalent interactions. 5-Bromo-2-chloronicotinaldehyde stands out as a preeminent building block in this domain. Its structure is endowed with three distinct and orthogonally reactive functional handles: an aldehyde, a bromine atom, and a chlorine atom, all positioned on an electron-deficient pyridine ring. This unique arrangement provides chemists with a powerful tool for the controlled, sequential, and diverse synthesis of complex heterocyclic systems.
The aldehyde group serves as a versatile anchor for condensation reactions, nucleophilic additions, and oxidations.[1] Concurrently, the two distinct halogen substituents (Br at C5 and Cl at C2) are ideal sites for palladium-catalyzed cross-coupling reactions.[2] Crucially, the greater reactivity of the C-Br bond compared to the C-Cl bond in these transformations allows for selective, stepwise functionalization, unlocking pathways to intricate molecular architectures that would otherwise be challenging to access.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[5][6] For this compound, these reactions provide a direct route to introduce aryl, alkynyl, and amino functionalities, which are prevalent in pharmacologically active molecules.
The Principle of Selective Functionalization
The success of sequential cross-coupling hinges on the differential reactivity of the carbon-halogen bonds. The C-Br bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond.[3] This reactivity difference allows for the selective coupling at the C5 position while leaving the C2-chloro substituent intact for a potential second coupling reaction under more forcing conditions, thereby maximizing molecular diversity from a single precursor.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of drug discovery, enabling the synthesis of biaryl compounds.[7] Using this compound, this reaction provides efficient access to 5-aryl-2-chloronicotinaldehydes, key intermediates for a variety of therapeutic agents.[7][8]
Causality of Experimental Choices:
-
Inert Atmosphere: The active catalyst is a Pd(0) species, which is readily oxidized by atmospheric oxygen. Performing the reaction under an inert gas (Argon or Nitrogen) is critical to prevent catalyst degradation and ensure high yields.[3][8]
-
Palladium Catalyst & Ligand: The choice of catalyst and its associated ligand profoundly impacts reaction efficiency. Ligands like triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) stabilize the Pd(0) center and facilitate the steps of the catalytic cycle. Electron-rich and sterically hindered ligands can enhance catalytic activity, especially for less reactive substrates.
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[7][9]
-
Solvent: The choice of solvent depends on the catalyst system and substrates. A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is common, as it helps to dissolve both the organic and inorganic reagents.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Data for Palladium Catalyst Systems
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 85 | [8] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | >90 | [8] |
Detailed Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ [8]
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME, 10 mL) via syringe. Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 5-aryl-2-chloronicotinaldehyde.[7]
Other Key Cross-Coupling Reactions
The C5-bromo position is also amenable to other important transformations, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding the synthetic possibilities.[2]
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
-
Sonogashira Coupling (C-C bond): To introduce an alkynyl group, react this compound (1.0 equiv.) with a terminal alkyne (1.2 equiv.) using a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., Et₃N) in a solvent like DMF at elevated temperature.
-
Heck Coupling (C-C bond): To form an alkene, react the aldehyde (1.0 equiv.) with an alkene (1.5 equiv.) in the presence of a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N) in a polar aprotic solvent.
-
Buchwald-Hartwig Amination (C-N bond): To install an amine, react the aldehyde (1.0 equiv.) with a primary or secondary amine (1.2 equiv.) using a palladium catalyst, a specialized ligand (e.g., a biarylphosphine), and a strong base (e.g., NaOt-Bu) in a solvent like toluene.
Section 2: Multicomponent Reactions (MCRs) for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to generate complex products, offering high atom and step economy.[10][11][12] This approach is exceptionally valuable in drug discovery for the rapid generation of diverse chemical libraries.[10] this compound is an excellent substrate for MCRs due to its reactive aldehyde group.
Biginelli Reaction: Accessing Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[10] DHPMs are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[10]
Caption: Workflow for the Biginelli synthesis of DHPMs.
Detailed Protocol: Synthesis of a DHPM Derivative [10]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Section 3: Synthesis of Fused Heterocyclic Systems
The strategic placement of functional groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems, such as the medicinally important pyrido[2,3-d]pyrimidines.[13]
Strategy for Pyrido[2,3-d]pyrimidine Synthesis
Section 4: Versatility of the Aldehyde Functional Group
Beyond its role in cross-coupling and multicomponent reactions, the aldehyde group itself is a gateway to numerous other transformations, further enhancing the synthetic value of the core scaffold.
Summary of Aldehyde Transformations [1]
| Reaction Type | Reagents | Product Type | Mechanistic Pathway |
| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | Oxidation of the aldehyde |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Hydride attack on the carbonyl carbon |
| Reductive Amination | Primary/Secondary Amine, NaBH₃CN | Amine | Imine formation followed by reduction |
| Wittig Reaction | Phosphonium Ylide | Alkene | Betaine formation and subsequent elimination |
| Imine Formation | Primary Amine | Imine (Schiff Base) | Nucleophilic attack of amine followed by dehydration |
These transformations allow for the conversion of the aldehyde into other key functional groups, providing access to a wider range of nicotinic acid, nicotinyl alcohol, and aminomethylpyridine derivatives for further synthetic elaboration or biological evaluation.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its utility is defined by the orthogonal reactivity of its three functional groups. The differential reactivity of the C-Br and C-Cl bonds enables selective and sequential palladium-catalyzed cross-coupling reactions, providing a controlled method for building molecular complexity. Furthermore, the aldehyde group's participation in multicomponent reactions allows for the rapid assembly of diverse, drug-like scaffolds. The protocols and principles outlined in this guide demonstrate the immense potential of this reagent for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
References
- Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery. Benchchem.
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromonicotinaldehyde. Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5. Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
- 5-Bromo-2-chloronicotinic Acid: Properties, Applic
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis. Benchchem.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
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Recent Developments on Five-Component Reactions. Molecules. [Link]
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Palladium-Catalyzed Reactions. MDPI. [Link]
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- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
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Introduction: The Strategic Value of 5-Bromo-2-chloronicotinaldehyde in Medicinal Chemistry
An Application Guide for the Strategic Synthesis of Substituted Pyridines from 5-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The substituted pyridine motif is a cornerstone of modern drug discovery, present in a remarkable number of FDA-approved therapeutics and clinical candidates.[1][2][3] Its prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the pharmacokinetic profiles of drug molecules.[3] The rational design and synthesis of novel pyridine derivatives are therefore of paramount importance to medicinal chemists.[4][5]
This compound has emerged as a highly valuable and versatile starting material for accessing diverse libraries of substituted pyridines. Its utility lies in the differential reactivity of its two halogen atoms and the electronic influence of the aldehyde group. This guide provides a detailed exploration of the strategic considerations and practical protocols for leveraging this building block in the synthesis of complex, functionally diverse pyridine derivatives.
Core Principle: Understanding the Orthogonal Reactivity of this compound
The synthetic power of this compound is rooted in the distinct chemical behavior of the C-Br bond at the 5-position and the C-Cl bond at the 2-position. This orthogonal reactivity allows for selective, stepwise functionalization.
-
Reactivity at the C5-Position (Bromo): The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[6][7][8] This is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in catalytic cycles like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6][8][9] Consequently, milder reaction conditions can be employed to selectively functionalize the C5 position while leaving the C2-chloro group untouched for subsequent transformations.
-
Reactivity at the C2-Position (Chloro): The C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).[9] The electron-withdrawing nature of the pyridine nitrogen atom significantly polarizes the C2-Cl bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[10] This pathway allows for the introduction of nucleophiles like amines, alkoxides, and thiolates directly at the C2 position, a transformation that is often challenging at the C5 position.[9][11]
This differential reactivity provides two distinct synthetic handles, enabling a programmed approach to building molecular complexity.
Caption: Regioselective functionalization pathways of this compound.
Application Protocols for C5-Position Functionalization
The following protocols focus on leveraging the higher reactivity of the C5-bromo position in palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a robust method for creating biaryl or heteroaryl-pyridine structures, which are common motifs in kinase inhibitors and other therapeutic agents.[12][13]
Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organic halide.[12][14] The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][14]
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloronicotinaldehyde.
Rationale and Insights:
-
Base: The base is crucial for the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium complex.[14] K₃PO₄ is often a good choice for heteroaryl couplings.
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source suitable for many standard couplings. For more challenging substrates, using a Pd(II) precursor like Pd(OAc)₂ with a specialized phosphine ligand can improve efficiency.
-
Solvent: The aqueous/organic mixture helps to dissolve both the organic starting materials and the inorganic base.[13]
| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (3) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | 16 | 70-80 |
Table 1: Representative data for Suzuki-Miyaura coupling reactions. Yields are typical and may vary.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
This protocol is ideal for introducing alkyne functionalities, which are valuable handles for further chemistry (e.g., click chemistry) or as components of bioactive molecules.
Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[15][16][17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) cocatalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step.[15]
Detailed Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 5-10 mol%), and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 equiv.).[8][15]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 5-alkynyl-2-chloronicotinaldehyde product.
Rationale and Insights:
-
Dual Catalysis: The synergy between palladium and copper is key. Copper(I) iodide is the most common cocatalyst.
-
Base: The amine base serves both to neutralize the HBr byproduct and to deprotonate the terminal alkyne.[15]
-
Atmosphere: Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[8]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is one of the most powerful methods for constructing C-N bonds, providing access to a wide range of N-aryl and N-heteroaryl compounds.[18][19][20]
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[7][18] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step that forms the C-N bond.[7]
Detailed Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for the required time (monitored by LC-MS).
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
Rationale and Insights:
-
Ligand Choice: The ligand is the most critical parameter. Bulky, electron-rich "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are designed to promote both the oxidative addition and the challenging C-N reductive elimination step.
-
Base Selection: A strong base is required to deprotonate the amine, forming the active amide nucleophile. NaOtBu is common, but Cs₂CO₃ can be used for more sensitive substrates.
-
Inert Conditions: The Pd(0) catalytic species is oxygen-sensitive, making a rigorously inert atmosphere essential for good results.[21]
Caption: General experimental workflow for cross-coupling reactions.
Application Protocol for C2-Position Functionalization
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes the inherent electronic activation of the C2 position to introduce nucleophiles, demonstrating the orthogonal reactivity of the starting material.
Principle: SNAr reactions on electron-deficient aromatic rings, like 2-chloropyridines, proceed via a two-step addition-elimination mechanism.[9][11] A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[10][22][23]
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the nucleophile (e.g., a secondary amine like morpholine or piperidine, 1.5-2.0 equiv.) and a base if necessary (e.g., K₂CO₃, 2.0 equiv.) to scavenge the HCl byproduct. For alkoxide substitution, the corresponding sodium alkoxide can be used directly.
-
Reaction: Heat the mixture to a temperature between 60 °C and 120 °C. The required temperature will depend on the nucleophilicity of the attacking species.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify via column chromatography to isolate the 5-bromo-2-substituted-nicotinaldehyde.
Rationale and Insights:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal as they can solvate the cation of the base and the intermediate complex without interfering with the nucleophile.
-
Temperature: Higher temperatures are often required to overcome the energy barrier associated with disrupting the aromaticity of the pyridine ring in the initial addition step.[11]
-
Selectivity: This method is highly selective for the C2 position, as the C5 position is not electronically activated for SNAr. The C5-bromo group remains intact, available for subsequent cross-coupling reactions.
Conclusion
This compound is a powerful and strategic building block for the synthesis of substituted pyridines. By understanding and exploiting the differential reactivity of its C-Br and C-Cl bonds, researchers can selectively perform either palladium-catalyzed cross-coupling at the C5 position or nucleophilic aromatic substitution at the C2 position. This orthogonal approach enables the efficient and controlled construction of diverse molecular architectures, making it an invaluable tool for professionals in drug discovery and development. The protocols outlined in this guide provide a solid foundation for leveraging this versatile starting material in the creation of novel chemical entities.
References
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Al-Zaydi, K. M. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(5), 5446-5456. Retrieved from [Link]
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IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved from [Link]
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Singh, H., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(6), 992-1017. Retrieved from [Link]
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Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Retrieved from [Link]
-
Powers, K. W., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(10), 9660-9674. Retrieved from [Link]
-
L'Homme, C., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 25(21), 5022. Retrieved from [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Reddy, T. S., et al. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 6(1), 1-12. Retrieved from [Link]
-
Redd, A. D., & Hsung, R. P. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 13(14), 3552-3555. Retrieved from [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Um, I. H., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 74(13), 4939-4941. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
Gellis, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(21), 8585-8590. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Retrieved from [Link]
-
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5395-5403. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Retrieved from [Link]
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Application Notes and Protocols: 5-Bromo-2-chloronicotinaldehyde in Agrochemical Synthesis
Introduction
5-Bromo-2-chloronicotinaldehyde is a pivotal halogenated pyridine derivative that serves as a versatile building block in the synthesis of a range of agrochemicals, particularly within the class of neonicotinoid insecticides. Its strategic placement of bromine, chlorine, and aldehyde functional groups offers differential reactivity, a highly desirable characteristic for the synthesis of complex, biologically active molecules.[1][2] The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key agrochemical compounds.
The chloronicotinyl insecticides, a relatively new class of systemic insecticides, are highly effective against a broad spectrum of sucking insects. Their mode of action involves the irreversible blockage of postsynaptic nicotinergic acetylcholine receptors in the insect's central nervous system, leading to hyperexcitation, paralysis, and eventual death. This mechanism is distinct from older classes of insecticides like organophosphates and carbamates, making them valuable tools in resistance management programs.[3]
This document will detail the physicochemical properties of this compound, outline a key synthetic application in the creation of neonicotinoid insecticides, provide a step-by-step protocol, and discuss the underlying chemical principles and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 228251-24-9 | [4][5][6] |
| Molecular Formula | C₆H₃BrClNO | [4][6] |
| Molecular Weight | 220.45 g/mol | [4][6] |
| Appearance | Off-white powder (typical) | [7] |
| Purity | Typically >95% | [5] |
| Storage | Store in a dark, inert atmosphere at 2-8°C | [7][8] |
Chemical Structure
Caption: Chemical structure of this compound.
Application in the Synthesis of Neonicotinoid Insecticides
This compound is a crucial precursor for the synthesis of various neonicotinoid insecticides. The aldehyde functional group provides a reactive site for condensation reactions with amines to form an imine, which is a key intermediate in the formation of the final insecticidal molecule. The chloropyridyl moiety is a common feature in many potent neonicotinoids, including Imidacloprid.[9][10]
Synthetic Pathway Overview: Imidacloprid Intermediate Synthesis
The synthesis of Imidacloprid, a widely used systemic insecticide, exemplifies the utility of this compound.[11][12] The initial step involves the condensation of this compound with an appropriate amine, such as N-(1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-ylidene)cyanamide, to form the corresponding imine. This is a critical carbon-nitrogen bond-forming reaction that constructs the core structure of the insecticide.
Caption: Generalized workflow for neonicotinoid synthesis.
Detailed Experimental Protocol: Synthesis of a Neonicotinoid Precursor
This protocol describes a representative procedure for the synthesis of an imine intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
N-((6-chloropyridin-3-yl)methyl)ethanediamine (1.0 eq)
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Charging Reactants: To the round-bottom flask, add this compound (1.0 eq), N-((6-chloropyridin-3-yl)methyl)ethanediamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to dissolve the reactants and fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure imine intermediate.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The condensation reaction to form the imine releases water as a byproduct. Using a Dean-Stark apparatus to azeotropically remove this water drives the equilibrium towards the product, maximizing the yield.
-
Acid Catalyst: p-Toluenesulfonic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, ensuring the integrity of the reactants and products.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions. It is classified as an irritant and may cause respiratory, skin, and eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14]
Conclusion
This compound is a cornerstone intermediate in the synthesis of modern agrochemicals, particularly neonicotinoid insecticides. Its unique chemical structure allows for the efficient construction of complex molecules with high biological activity. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile building block in the development of novel and effective crop protection agents. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling practices is paramount to achieving successful and reproducible synthetic outcomes.
References
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About Neonicotinoids - Pesticide Action Network UK. (2022, November 10). Retrieved from [Link]
-
This compound - CAS:228251-24-9 - Sunway Pharm Ltd. (n.d.). Retrieved from [Link]
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5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. (n.d.). Retrieved from [Link]
-
Chloronicotinyl Insecticides. (2003, November 26). Greenhouse Product News. Retrieved from [Link]
- CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents. (n.d.).
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.).
- Elbert, A., Overbeck, H., Iwaya, K., & Tsuboi, S. (1991). Imidacloprid, a Novel Chloronicotinyl Insecticide: Biological Activity and Agricultural Importance. Brighton Crop Protection Conference - Pests and Diseases, 1, 21-28.
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Imidacloprid - Wikipedia. (n.d.). Retrieved from [Link]
-
Kagabu, S. (2016). Discovery of Chloronicotinyl Insecticides. ResearchGate. Retrieved from [Link]
- Kagabu, S., Moriya, K., Shibuya, K., Hattori, Y., Tsuboi, S., & Shiokawa, K. (1992). Development of a Chloronicotinyl Insecticide, Imidacloprid. Journal of Pesticide Science, 17(S2), S121-S128.
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Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica. (n.d.). Retrieved from [Link]
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Shiokawa, K., et al. (1996). United States Patent (19). Retrieved from [Link]
- Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484.
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The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: 5-Bromo-2-chloronicotinaldehyde as a Versatile Scaffold for the Synthesis of GPCR Ligands
Introduction: The Strategic Value of a Privileged Scaffold
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in signal transduction across virtually every physiological system.[1] Consequently, they are the targets of approximately one-third of all currently marketed drugs.[1][2] Within the vast chemical space of potential ligands, nitrogen-containing heterocycles, and particularly the pyridine ring, have emerged as "privileged scaffolds."[3] The pyridine nucleus, an isostere of benzene, offers a unique combination of aromaticity, polarity, and the ability of its nitrogen atom to act as a hydrogen bond acceptor, which can significantly enhance binding affinity and pharmacokinetic properties.
5-Bromo-2-chloronicotinaldehyde is a trifunctional pyridine-based building block of immense strategic value in medicinal chemistry for the discovery of novel GPCR ligands. Its utility stems from three key features:
-
A Modifiable Aldehyde: The formyl group at the C3 position serves as a versatile handle for introducing diverse side chains and pharmacophoric elements through reactions like reductive amination.
-
Two Orthogonal Halogen Handles: The presence of both a bromine atom at C5 and a chlorine atom at C2 provides two distinct sites for sequential and chemoselective functionalization.[4]
-
Differential Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for a controlled, stepwise elaboration of the pyridine core.[4]
This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of complex molecules targeting GPCRs.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to successful reaction design.
| Property | Value | Reference |
| CAS Number | 228251-24-9 | [5] |
| Molecular Formula | C₆H₃BrClNO | [5][6] |
| Molecular Weight | 220.45 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | |
| Storage | Store at 2-8°C under an inert atmosphere | [7] |
The key to this reagent's utility is the differential reactivity of its three functional groups, which enables a rational and stepwise approach to molecular complexity.
Caption: Key reactive sites on this compound.
Core Synthetic Strategies: Building Complexity
The construction of GPCR ligands from this building block typically involves a combination of palladium-catalyzed cross-coupling reactions to build the core scaffold, followed by modification of the aldehyde to install key interacting moieties.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction ideal for introducing aryl or heteroaryl substituents at the C5 position.[8] This is often the first step, leveraging the higher reactivity of the C-Br bond.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[4]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloronicotinaldehyde.[8]
Causality Insight: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
C-N Bond Formation: The Buchwald-Hartwig Amination
After functionalizing the C5 position, the C2-chloro substituent can be targeted for C-N bond formation using Buchwald-Hartwig amination. This reaction is critical for installing primary or secondary amines, which are prevalent in GPCR ligands.
Detailed Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a strictly inert atmosphere, combine the 5-aryl-2-chloronicotinaldehyde substrate (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine or N-heterocyclic carbene (NHC) ligand.[10]
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
Expertise Insight: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands are often required to facilitate the reductive elimination step, which can be challenging with electron-deficient pyridine rings.[10]
Aldehyde Modification: Reductive Amination
Once the pyridine core is fully substituted, the aldehyde is typically the final handle to be modified. Reductive amination is a powerful method to introduce alkylamino side chains, which can form crucial salt-bridge interactions with acidic residues (e.g., Asp, Glu) in the GPCR binding pocket.
Detailed Protocol: Reductive Amination
-
Imine Formation: Dissolve the aldehyde substrate (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). A mild acid catalyst like acetic acid may be added to facilitate imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5-2.0 equiv.), portion-wise to the solution. STAB is preferred as it is less basic and more selective than other hydrides like NaBH₄.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography or crystallization.
Integrated Synthetic Workflow: A Hypothetical Example
The true power of this compound lies in the sequential application of these protocols to build molecular diversity. The following workflow illustrates the synthesis of a hypothetical, complex GPCR ligand scaffold.
Caption: A multi-step synthetic pathway using this compound.
This logical, three-step sequence allows for the introduction of three different points of diversity (Aryl, R1/R2, and R3/R4) from a single starting material, making it an ideal strategy for generating libraries of compounds for screening against GPCR targets such as CXCR4 or serotonin receptors.[11][12]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated synthetic platform. The differential reactivity of its halogen atoms, combined with the versatility of the aldehyde group, provides medicinal chemists with a reliable and efficient route to complex, highly-substituted pyridine scaffolds. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and reductive amination represent a validated and powerful toolkit for the synthesis of novel ligands aimed at the therapeutically significant GPCR target class. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and optimize these reactions to accelerate the drug discovery process.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis.
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- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride.
- OUCI. (2024). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review.
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-
Brogi, S., Tafi, A., & Nebigil, C. G. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 5, 255. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, S. S. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(2), 297-327. [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
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- Allied Academies. (n.d.). Targeting g-protein-coupled receptors (gpcrs): Advances in molecular pharmacology and drug design.
-
Perry, C. F., et al. (2020). Synthesis of Novel 5-substituted-2-aminotetralin Analogs: 5-HT 1A and 5-HT 7 G Protein-Coupled Receptor Affinity, 3D-QSAR and Molecular Modeling. Bioorganic & Medicinal Chemistry, 28(3), 115262. [Link]
Sources
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- 5. scbt.com [scbt.com]
- 6. This compound - CAS:228251-24-9 - Sunway Pharm Ltd [3wpharm.com]
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- 12. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2-chloronicotinaldehyde
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-bromo-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling reactions with this versatile but challenging substrate. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Understanding the Substrate: The Unique Challenges of this compound in Suzuki Coupling
This compound is a valuable building block in medicinal chemistry, offering multiple points for diversification. However, its structure presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of two different halogen atoms (bromine and chlorine) on an electron-deficient pyridine ring, coupled with a reactive aldehyde functionality, requires careful optimization of reaction conditions to achieve high yields and selectivity.
The primary challenge lies in achieving selective coupling at the more reactive C-Br bond without affecting the C-Cl bond or the aldehyde group. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group can influence the reactivity of the C-Br bond, potentially making oxidative addition more facile but also increasing the susceptibility to side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, providing potential causes and actionable solutions.
Q1: Low to no conversion of the starting material.
Potential Causes:
-
Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated. This can be due to oxidation from residual oxygen or impurities in the reagents and solvents.[1]
-
Inefficient Oxidative Addition: While the C-Br bond is generally more reactive than the C-Cl bond, a suboptimal catalyst/ligand combination may struggle with the electron-deficient nature of the substrate.
-
Poor Solubility: The starting materials, catalyst, or base may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture with poor reaction kinetics.[2]
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.[3][4] Maintain a positive pressure of the inert gas throughout the reaction setup and execution.
-
Catalyst and Ligand Selection:
-
For aryl bromides, a variety of palladium catalysts can be effective. Consider using pre-formed, air-stable precatalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) which are designed for reliable generation of the active Pd(0) species.[5][6]
-
Employ electron-rich and bulky phosphine ligands such as SPhos, XPhos, or DavePhos. These ligands are known to promote the oxidative addition step, especially for challenging substrates.[3][7][8]
-
-
Solvent System Optimization:
-
A mixture of an organic solvent and water is often beneficial. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[9][10] The water can aid in dissolving the base and facilitating the transmetalation step.[5]
-
If solubility remains an issue, consider more polar aprotic solvents like DMF or DMSO, but be mindful of potential side reactions at higher temperatures.[3]
-
Q2: Formation of significant side products, such as homocoupling of the boronic acid and protodeboronation.
Potential Causes:
-
Homocoupling: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[5]
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or at elevated temperatures.[1][3] This is a common issue with electron-deficient or heteroaryl boronic acids.[11][12]
Solutions:
-
Rigorous Degassing: As with low conversion, meticulous degassing of the reaction mixture is crucial to minimize oxygen levels and suppress homocoupling.[3][5]
-
Choice of Base:
-
Boronic Acid Stability:
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition of the boronic acid.
Q3: Reaction at the C-Cl bond or formation of di-substituted product.
Potential Causes:
-
High Reactivity of the Catalyst: A highly active catalyst system, especially at elevated temperatures, might be capable of activating the less reactive C-Cl bond after the initial coupling at the C-Br bond.
-
Prolonged Reaction Times: Leaving the reaction for an extended period after the initial coupling has completed can increase the likelihood of the secondary reaction at the C-Cl bond.
Solutions:
-
Careful Catalyst Selection: While a reactive catalyst is needed, an overly active one may lead to poor selectivity. Screening different catalyst/ligand combinations is advisable. For instance, a less electron-rich ligand might favor the more reactive C-Br bond.
-
Temperature Control: Start with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress closely by TLC or LC-MS.
-
Reaction Monitoring: Once the starting material is consumed and the mono-substituted product is formed, quench the reaction to prevent further reaction at the C-Cl bond.
Q4: Aldehyde group degradation or side reactions.
Potential Causes:
-
Strongly Basic Conditions: The aldehyde functionality can be sensitive to strong bases, potentially leading to aldol condensation or other side reactions.
-
High Temperatures: Elevated temperatures can promote decomposition of the aldehyde.
Solutions:
-
Mild Base: Use a mild base such as K₂CO₃, NaHCO₃, or K₃PO₄.[3][15]
-
Temperature Management: As mentioned, use the lowest effective temperature.
-
Protection of the Aldehyde: If side reactions involving the aldehyde are persistent, consider protecting it as an acetal prior to the Suzuki coupling. The acetal can be deprotected under acidic conditions after the coupling is complete.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for this reaction?
For a first attempt, a robust and generally effective catalyst system is recommended. A good starting point would be Pd(dppf)Cl₂ or a Buchwald precatalyst like XPhos Pd G3 . These are often effective for a wide range of aryl bromides and are relatively easy to handle.
Q2: Which ligand should I pair with my palladium source?
If you are not using a precatalyst, pairing your palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is crucial. SPhos and XPhos are excellent choices for promoting the oxidative addition of aryl halides, including electron-deficient ones.[3]
Q3: What is the optimal base for this coupling?
The choice of base is critical. For this substrate, a moderately strong inorganic base is generally preferred. K₂CO₃ is a common and effective choice. If you experience issues with base-sensitive functional groups or protodeboronation, consider using Cs₂CO₃ or K₃PO₄ , which are often more effective in anhydrous conditions or with more challenging substrates.[4][15]
Q4: How important is the solvent, and what should I use?
The solvent plays a key role in solubility and reaction kinetics. A mixture of an ethereal solvent and water, such as 1,4-dioxane/water (e.g., 4:1 v/v) or THF/water , is a standard and effective choice for Suzuki couplings.[9] Toluene/water can also be used. The aqueous phase helps to dissolve the base and facilitates the transmetalation step of the catalytic cycle.[5]
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. It is important to run a co-spot of your starting material to accurately track its consumption.
Q6: What are the typical work-up and purification procedures?
After the reaction is complete, a standard aqueous work-up is typically performed. The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then usually purified by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G3 (1-2 mol%) | Robust, reliable, and effective for aryl bromides. |
| Ligand | (if not using a precatalyst) SPhos or XPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands facilitate oxidative addition.[3] |
| Base | K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Moderately strong bases that are generally effective and minimize side reactions. |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (10:1 v/v) | Good solubility for many substrates and facilitates the catalytic cycle. |
| Temperature | 80 - 100 °C | A good starting point to ensure a reasonable reaction rate without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[1][5] |
Experimental Protocols & Visualizations
Generalized Experimental Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst and ligand (if separate) under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up and subsequent purification.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). Available at: [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. (2025-07-28). Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. (2014-12-23). Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019-06-05). Available at: [Link]
-
“Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Available at: [Link]
-
Nonpolar and many polar non‐coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate. ResearchGate. Available at: [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH. (2020-05-13). Available at: [Link]
-
Optimization of Suzuki-Miyaura Cross-Coupling Reaction a. ResearchGate. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023-01-29). Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01). Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024-09-04). Available at: [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. (2015-08-05). Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09). Available at: [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Available at: [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. ResearchGate. (2025-08-10). Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]
-
Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014-07-07). Available at: [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. (2026-01-09). Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024-09-08). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Bromo-2-chloronicotinaldehyde
Welcome to the technical support guide for the synthesis of 5-Bromo-2-chloronicotinaldehyde, a critical building block in pharmaceutical and agrochemical research.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis, primarily focusing on the Vilsmeier-Haack formylation route. Our goal is to equip you with the mechanistic understanding and practical solutions needed to overcome common synthetic challenges, ensuring high yield and purity.
Section 1: The Primary Synthetic Pathway: Vilsmeier-Haack Formylation
The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 2-Chloro-5-bromopyridine, using a specialized electrophile known as the Vilsmeier reagent.[4][6] This reagent is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Core Reaction Scheme:
-
Step 1: Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[4]
-
Step 2: Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2-Chloro-5-bromopyridine attacks the Vilsmeier reagent.[4]
-
Step 3: Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[3][6]
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack Synthesis Workflow.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the primary causes and how can I fix this?
Answer: Low yield is a frequent problem that can stem from several factors. A systematic approach is key to diagnosis.
-
Cause A: Incomplete Vilsmeier Reagent Formation. The reaction between DMF and POCl₃ is exothermic. If POCl₃ is added too quickly or at a temperature above 0-5°C, the reagent can decompose.
-
Solution: Ensure your reaction vessel is adequately cooled in an ice bath. Add POCl₃ dropwise with vigorous stirring, maintaining the internal temperature below 5°C. Use fresh, anhydrous DMF and high-purity POCl₃.
-
-
Cause B: Insufficient Reaction Temperature or Time. The formylation of pyridine derivatives, which are less electron-rich than substrates like aniline or phenol, often requires heating to proceed at a reasonable rate.[3][6]
-
Solution: After adding the pyridine substrate at a low temperature, slowly warm the reaction to 60-80°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Cause C: Inefficient Hydrolysis/Workup. The iminium intermediate must be completely hydrolyzed to the aldehyde. Premature precipitation or inefficient extraction can lead to significant product loss.
-
Solution: Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice. This dissipates heat and begins the hydrolysis. Neutralize the acidic mixture carefully with a base like sodium bicarbonate or sodium acetate solution until the pH is neutral or slightly basic.[4] Ensure thorough extraction with a suitable solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Q2: I'm observing a significant side product that I believe is 5-Bromo-2-hydroxynicotinaldehyde. How does this form and how can I prevent it?
Answer: This is a classic side reaction caused by the hydrolysis of the chloro group at the 2-position of the pyridine ring. The 2-chloro substituent is susceptible to nucleophilic substitution, especially under basic or prolonged aqueous conditions.[7][8]
-
Mechanism of Formation: During the aqueous workup, particularly if a strong base is used for neutralization or if the mixture is heated, hydroxide ions (OH⁻) can act as nucleophiles, displacing the chloride ion at the C2 position.
-
Preventative Measures:
-
Control pH: Use a mild base like sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) for neutralization instead of strong bases like NaOH or KOH.[4] Avoid making the solution strongly basic (pH > 9).
-
Minimize Contact Time: Perform the aqueous workup and extractions promptly and at a low temperature to reduce the contact time between the product and the aqueous phase.
-
Anhydrous Workup (Advanced): In highly sensitive cases, consider an anhydrous workup, although this is more complex.
-
-
Removal: The hydroxylated impurity is more polar than the desired product. It can typically be separated using silica gel column chromatography. The increased polarity also makes it less soluble in non-polar organic solvents, so selective crystallization may also be an option.
Q3: My mass spectrometry results show a peak corresponding to 5-Bromo-2-chloronicotinic acid. Why did my aldehyde oxidize?
Answer: The formation of the corresponding carboxylic acid is a result of over-oxidation of the aldehyde group.[1]
-
Cause A: Air Oxidation. Aldehydes, especially aromatic ones, can be susceptible to oxidation by atmospheric oxygen, particularly at elevated temperatures or in the presence of trace metal impurities.
-
Solution: While a full inert atmosphere is not always necessary for this reaction, minimizing exposure to air during a prolonged heating phase can be beneficial. Consider running the reaction under a nitrogen or argon blanket.
-
-
Cause B: Workup Conditions. Certain workup procedures can inadvertently introduce oxidizing conditions.
-
Solution: Ensure that all reagents used during the workup are free of oxidizing contaminants. If the product is stored as a solution for an extended period before purification, keep it cool and protected from light.
-
-
Removal: The carboxylic acid is significantly more polar and acidic than the aldehyde. It can be removed by:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Chromatography: The acid will have a much lower Rf value on a silica gel TLC plate and can be easily separated by column chromatography.
-
Q4: Column chromatography is proving difficult. The product streaks badly or seems to decompose on the silica gel. What should I do?
Answer: The pyridine nitrogen and the aldehyde group can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation (streaking) or decomposition.
-
Solution A: Neutralize the Stationary Phase. Pre-treat your eluent by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% by volume). This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.
-
Solution B: Use an Alternative Stationary Phase. If triethylamine is not effective or compatible with subsequent steps, consider using a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds like pyridines.
-
Reversed-Phase Silica (C18): If the product has sufficient hydrophobicity, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water may provide excellent separation.
-
-
Solution C: Non-Chromatographic Purification.
-
Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. Experiment with various solvent systems (e.g., heptane/ethyl acetate, ethanol/water) to find conditions that yield good quality crystals.
-
Section 3: Mechanistic Insights
Understanding the reaction mechanisms is crucial for effective troubleshooting.
Caption: Key Reaction Pathways and Side Reactions.
Section 4: Characterization Data for Key Compounds
Use the following table to help identify your product and potential impurities by comparing their expected analytical data.
| Compound Name | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (Approx. δ, CDCl₃) |
| This compound | C₆H₃BrClNO | 220.45[9] | 10.3 (s, 1H, -CHO), 8.8 (d, 1H, Ar-H), 8.2 (d, 1H, Ar-H) |
| 5-Bromo-2-hydroxynicotinaldehyde | C₆H₄BrNO₂ | 202.01 | ~12 (br s, 1H, -OH), 10.1 (s, 1H, -CHO), 8.4 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H) |
| 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | 236.45[2] | 10-12 (br s, 1H, -COOH), 8.7 (d, 1H, Ar-H), 8.3 (d, 1H, Ar-H) |
| 2-Chloro-5-bromopyridine (Starting Material) | C₅H₃BrClN | 192.44 | 8.6 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.3 (d, 1H, Ar-H) |
References
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier haack rxn. Slideshare. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]
-
2-Chloropyridine | C5H4ClN. PubChem. [Link]
- Process for the production of 2-hydroxypyridine.
-
5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
-
A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Patsnap. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. chempanda.com [chempanda.com]
- 9. scbt.com [scbt.com]
Technical Support Center: Purification of Crude 5-Bromo-2-chloronicotinaldehyde
Welcome to the technical support guide for the purification of crude 5-Bromo-2-chloronicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the impurity profile depends heavily on the synthetic route, crude this compound typically contains a few common classes of impurities. These can include unreacted starting materials, such as the corresponding alcohol or methyl precursor, and over-oxidation products, most notably 5-bromo-2-chloronicotinic acid.[1] Additionally, residual solvents and reagents from the workup are often present. In some cases, related halogenated pyridines with different substitution patterns may also be formed as by-products during synthesis.[2]
Q2: My sample of this compound has a yellow or brownish tint. Is this normal, and how can I remove the color?
A2: A yellow or brownish tint is common in crude aromatic aldehydes and is often indicative of oxidation or the presence of polymeric impurities.[3] Aldehydes are susceptible to air oxidation, which can be accelerated by light and heat.[4] To obtain a colorless or off-white product, purification is necessary. Decolorization can often be achieved during recrystallization by adding a small amount of activated charcoal to the hot solution, followed by a hot filtration step. However, it's crucial to use charcoal judiciously, as it can also adsorb your desired product and reduce yield.
Q3: What is the best general-purpose method for purifying this compound?
A3: For routine purification of moderate quantities (grams to tens of grams), flash column chromatography on silica gel is typically the most effective method.[5] It offers excellent separation of the aldehyde from both more polar impurities (like the corresponding carboxylic acid) and less polar by-products. For larger scale purification or to remove specific impurities, recrystallization can be a highly efficient and economical alternative, provided a suitable solvent system is identified.
Q4: How should I store purified this compound to prevent degradation?
A4: To ensure long-term stability, purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to protect it from air and moisture.[6] It is also advisable to store it in a cool, dark place, such as a refrigerator (2-8°C), to minimize the risk of degradation from heat and light.[7][8]
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting minor impurities.[9] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure of the compound and identifying any residual solvents or structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both identification and quantification.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Issue 1: Low Yield or Product Loss During Purification
Q: I'm losing a significant amount of my compound during column chromatography. The fractions are clean, but the total yield is low. What could be the cause?
A: This is a common issue that can stem from several factors:
-
Irreversible Adsorption: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible adsorption on the column.[11]
-
Solution: You can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v), before packing the column. Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial for sensitive aldehydes.[1]
-
-
Improper Solvent Polarity: If the eluent is not polar enough, your compound may elute very slowly, leading to broad bands and the perception of product loss in later fractions that may not be thoroughly analyzed.
-
Solution: Ensure your solvent system provides an Rf value of approximately 0.2-0.4 for your product on a TLC plate. This generally provides the best balance for good separation and efficient elution.[11]
-
Issue 2: Problems with Recrystallization
Q: My compound "oils out" instead of crystallizing when I cool the solution. How can I resolve this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
-
Solution 1: Change the Solvent System. The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold. If your compound is oiling out, try a solvent with a lower boiling point or use a two-solvent system.[12] For a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution, and then allow it to cool slowly.[12]
-
Solution 2: Slow Cooling. Rapid cooling can promote oiling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also encourage proper crystal formation.[13]
Q: After recrystallization, my product is still impure. Why?
A: This can happen if the impurities have similar solubility to your product in the chosen solvent or if the solution was cooled too quickly, trapping impurities within the crystal lattice.
-
Solution: Perform a systematic solvent screen to find a solvent that solubilizes the impurities well at all temperatures while dissolving your product only when hot. Also, ensure slow cooling to allow for the formation of pure crystals. If impurities persist, a second recrystallization may be necessary, or you may need to switch to column chromatography for better separation.
Issue 3: Challenges with Column Chromatography
Q: My compounds are streaking on the TLC plate and the column, leading to poor separation. What's causing this?
A: Streaking is often a sign of compound overloading, interaction with the stationary phase, or solubility issues.
-
Solution 1: Check for Overloading. Ensure you are not spotting too much material on your TLC plate. For the column, a general rule of thumb is to use a mass of silica gel that is 30-100 times the mass of your crude sample.
-
Solution 2: Modify the Mobile Phase. If the compound is polar and interacting strongly with the acidic silica, it can cause streaking. Adding a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid (if your compound is stable to acid), can improve peak shape. For basic compounds, adding a small amount of triethylamine is effective.[14]
-
Solution 3: Dry Loading. If your crude product has poor solubility in the eluent, it can lead to poor separation. In this case, "dry loading" is recommended. Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[15]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material you need to purify.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Apply the sample solution evenly to the top of the silica bed.
-
Alternatively, perform a dry load as described in the troubleshooting section.[15]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The optimal gradient will depend on the specific impurities present.[16]
-
Collect fractions and monitor the elution of your compound using TLC.
-
-
Isolation:
-
Combine the pure fractions, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Through small-scale testing, identify a suitable solvent or solvent pair. A good single solvent will dissolve the crude material when hot but not when cold. Common solvents to screen include isopropanol, ethanol, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.[17]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data Presentation
Table 1: Solvent Properties for Purification of this compound
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Common Use |
| n-Hexane | 69 | 0.1 | 1.9 | Non-polar component in chromatography |
| Toluene | 111 | 2.4 | 2.4 | Recrystallization, chromatography |
| Dichloromethane | 40 | 3.1 | 9.1 | Chromatography, dissolving samples |
| Diethyl Ether | 35 | 2.8 | 4.3 | Chromatography |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Polar component in chromatography, recrystallization |
| Isopropanol | 82 | 3.9 | 18.3 | Recrystallization |
| Methanol | 65 | 5.1 | 32.6 | Highly polar component in chromatography |
Note: This data is for general guidance. The optimal solvent system for your specific sample should be determined experimentally.
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for choosing the appropriate purification method.
Troubleshooting Poor Column Chromatography Separation
Sources
- 1. reddit.com [reddit.com]
- 2. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. sorbtech.com [sorbtech.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. chemtips.wordpress.com [chemtips.wordpress.com]
- 17. reddit.com [reddit.com]
Common impurities in 5-Bromo-2-chloronicotinaldehyde and their removal
Welcome to the technical support center for 5-Bromo-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and purification of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the purification of this compound, providing step-by-step solutions and the rationale behind them.
Issue 1: My final product shows a persistent impurity with a lower Rf value on the TLC plate, even after column chromatography.
Possible Cause: This is often indicative of the presence of the corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid, which is a common oxidation byproduct.[1][2] Aldehydes are susceptible to oxidation, especially when exposed to air and moisture over time.[1]
Solution:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity, 5-bromo-2-chloronicotinic acid, will be deprotonated to its sodium salt and move into the aqueous layer.
-
Separate the organic layer and wash it again with brine to remove any remaining aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the product by TLC to confirm the removal of the acidic impurity.
-
-
Chromatography with a Modified Mobile Phase:
-
If the acidic impurity is not completely removed by the basic wash, a small amount of a neutralizer can be added to the silica gel or the eluent during column chromatography. However, this can sometimes lead to band broadening or decomposition of the aldehyde. A basic wash is generally the preferred method.
-
Issue 2: During column chromatography, my product is streaking or eluting very slowly.
Possible Cause: The polar nature of this compound can lead to strong adsorption on the silica gel column.[1] This can be exacerbated by highly active (acidic) silica gel.
Solution:
-
Optimize the Solvent System:
-
Deactivate the Silica Gel:
-
You can deactivate the silica gel by pre-treating it with a small amount of triethylamine in your eluent system. This will cap the highly acidic silanol groups and reduce strong secondary interactions.
-
-
Dry Loading:
-
Instead of wet loading the sample in a solvent, try dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be 2-chloronicotinic acid or 5-bromo-2-hydroxynicotinic acid.[3]
-
Oxidation Product: The most common impurity is the corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid, formed by the oxidation of the aldehyde group.[1][2]
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions during synthesis, you might have di-brominated or non-brominated pyridine derivatives.[1]
-
Regioisomers: The synthesis might produce other positional isomers of the bromo and chloro substituents.[1]
-
Hydrolysis Products: If water-sensitive reagents are used in the synthesis, byproducts from hydrolysis may be present.[1]
Q2: What are the ideal storage conditions for this compound to prevent the formation of impurities?
A2: To minimize degradation, especially oxidation, this compound should be stored in a cool, dry, and dark place.[1] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.[1][2]
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. The key is to find a suitable solvent or solvent system where the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below. If the crude product is very impure, a preliminary purification by column chromatography might be necessary to remove impurities that could inhibit crystallization.[1]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial to confirm the presence of the aldehyde proton (typically around 9.8–10.2 ppm) and the correct aromatic proton splitting patterns.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Summary of Common Impurities and Removal Strategies
| Impurity | Potential Source | Recommended Removal Method |
| 5-Bromo-2-chloronicotinic acid | Oxidation of the aldehyde | Acid-base extraction with a mild base (e.g., NaHCO₃ solution) |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography or recrystallization |
| Over/Under-brominated Species | Non-selective bromination | Column chromatography |
| Regioisomers | Non-specific synthesis | Column chromatography or fractional crystallization |
| Hydrolysis Byproducts | Presence of water during synthesis | Column chromatography or recrystallization |
Workflow for Impurity Identification and Removal
The following diagram illustrates a general workflow for identifying and removing common impurities from this compound.
Caption: General purification workflow for this compound.
References
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
Sources
Technical Support Center: Overcoming Low Yield in Sonogashira Coupling of Halopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common yet challenging reactions in modern organic synthesis: the Sonogashira coupling of halopyridines. The unique electronic properties of the pyridine ring often lead to unexpected side reactions and catalyst deactivation, resulting in frustratingly low yields.
This resource moves beyond standard protocols to explain the underlying chemical principles, helping you diagnose problems in your own reactions and rationally design more robust experimental conditions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to address the most common failure modes observed during the Sonogashira coupling of halopyridines.
Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?
A stalled reaction is often a sign of catalyst deactivation or suboptimal activation of one of the coupling partners. The pyridine nitrogen itself is a primary suspect.
Core Problem: Catalyst Inhibition by Pyridine
The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can form stable, off-cycle complexes that inhibit the catalyst's ability to participate in the reaction, effectively poisoning it.[1][2][3] This is particularly problematic with 2-halopyridines due to the proximity of the nitrogen to the reaction site.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands create a sterically hindered environment around the palladium, which physically blocks the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[1][4]
-
Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation and provide enough active catalyst to turn over the substrate.
-
Check Catalyst and Reagent Quality: Ensure your palladium source is active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can oxidize over time.[5] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often a better choice as they are reduced to the active Pd(0) species in situ.[6] Also, verify the purity of your halopyridine and alkyne, as impurities can act as catalyst poisons.[5][7]
-
Optimize Temperature: Oxidative addition is often the rate-determining step, especially with less reactive halides like bromides and chlorides.[8][9] If your reaction is stalled at room temperature, gradually increasing the heat (e.g., to 60-80 °C) can provide the necessary energy to overcome this barrier.[9] However, be cautious, as excessively high temperatures can accelerate catalyst decomposition into inactive palladium black.[1][10]
Q2: My starting material is consumed, but the yield is low, and I'm observing a significant amount of a dark, insoluble byproduct. What's happening?
This classic observation points towards the undesired homocoupling of your terminal alkyne, a side reaction known as Glaser-Hay coupling.[6][8][11]
Core Problem: Copper-Mediated Alkyne Homocoupling
The copper(I) co-catalyst, while accelerating the desired reaction, is also the primary culprit for alkyne dimerization.[6] In the presence of oxygen, copper(I) acetylides can undergo oxidative coupling to form a 1,3-diyne byproduct.[6][8][12] This process consumes your alkyne and complicates purification.
Troubleshooting Steps:
-
Rigorous Degassing is Essential: Before adding your catalyst and reagents, thoroughly degas your solvent and reaction mixture. This is the most critical step to prevent Glaser coupling.[5][12] Use techniques like freeze-pump-thaw (for at least three cycles) or sparging with an inert gas (argon or nitrogen) for an extended period.[7]
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6][8][11][13] Copper-free Sonogashira reactions are well-established and often provide cleaner results, albeit sometimes at the cost of slower reaction rates.[6][14] These protocols may require higher temperatures or more specialized ligands to be effective.[13][15]
-
Use an Amine as Both Base and Solvent: Using an amine like triethylamine or diisopropylamine as the solvent can sometimes suppress homocoupling. The high concentration of the amine can help to keep the copper in a more soluble, less reactive state towards oxidative dimerization.[6][10]
-
Consider a Hydrogen Atmosphere: In some specialized cases, running the reaction under a diluted hydrogen atmosphere (e.g., H₂/N₂) has been shown to significantly reduce homocoupling byproducts.[12]
Q3: My reaction with a chloropyridine is not working, even at high temperatures. How can I activate this substrate?
Aryl chlorides are the least reactive of the common halides in Sonogashira couplings due to the strength of the C-Cl bond.[5] Activating them requires a more potent catalytic system.
Core Problem: Difficulty of Oxidative Addition
The oxidative addition of an aryl chloride to a Pd(0) center is energetically demanding and often the bottleneck of the entire catalytic cycle.[16]
Troubleshooting Steps:
-
Employ Specialized Ligands: This is non-negotiable for chloropyridines. Highly electron-rich and bulky phosphine ligands (e.g., cataCXium A, XPhos) or specific NHC ligands are required to generate a sufficiently electron-rich and reactive Pd(0) center that can break the C-Cl bond.[17][18]
-
Use a Stronger Base: While amine bases are standard, switching to a stronger, non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄ can be beneficial, particularly in copper-free systems.[17]
-
Solvent Choice Matters: Polar aprotic solvents like DMF, NMP, or dioxane are often more effective than THF for these challenging couplings, as they can help to stabilize the charged intermediates in the catalytic cycle. Microwave heating in a solvent like DMF has also been shown to be effective for coupling 2-chloropyridine.[19]
-
Consider an Alternative Halide: If feasible, starting with the corresponding bromo- or iodopyridine will make the reaction significantly easier. The reactivity order is I > Br > OTf >> Cl.[5][6]
Visualizing the Process
To better understand the reaction dynamics, two diagrams are provided below: the fundamental catalytic cycle and a troubleshooting decision tree.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Caption: A decision tree for troubleshooting low Sonogashira yields.
Frequently Asked Questions (FAQs)
Q: What is the general reactivity trend for halopyridines? A: The reactivity follows the C-X bond strength: Iodopyridines > Bromopyridines > Chloropyridines.[5][6] Coupling iodopyridines can often be done at room temperature, while bromopyridines usually require heat.[6] Chloropyridines are the most challenging and require specialized, highly active catalyst systems.[19][20] Additionally, the position of the halide matters. Electron-deficient pyridines (e.g., with nitro or cyano groups) are generally more reactive.
Q: Can I run the reaction in the air? A: It is strongly discouraged. While some robust catalyst systems may tolerate trace amounts of air, oxygen is a known promoter of the highly undesirable Glaser-Hay homocoupling of the alkyne.[6][8] For reproducible and high-yielding results, especially in a research or process development setting, all Sonogashira reactions should be performed under an inert atmosphere (N₂ or Ar) with properly degassed solvents.[5]
Q: What is the black precipitate that sometimes forms in my reaction? A: This is typically "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[1][5] Its formation signifies catalyst decomposition and is a common reason for stalled reactions. It can be caused by excessively high temperatures, the presence of oxygen, an insufficient amount of stabilizing ligand, or certain solvents (anecdotally, THF can be more prone to this).[1][10]
Q: Which base should I choose? A: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide species.[21][22]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylamine (DIPA) are very common, often acting as both the base and the solvent.[6] They are suitable for many standard couplings.
-
Inorganic Bases: For more challenging substrates, particularly in copper-free protocols, inorganic bases like K₂CO₃, Cs₂CO₃, or even phosphates are used.[17][23] These can sometimes offer better results by avoiding side reactions associated with amine bases.
Data Summary: Ligand Effects on a Challenging Coupling
The choice of ligand is arguably the most important parameter to tune for a difficult Sonogashira coupling. The following table illustrates the dramatic effect different ligands can have on the coupling of a model electron-rich aryl bromide, a substrate class that is notoriously difficult to activate.
| Catalyst Precursor | Ligand | Base | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 100 | <5 | Standard ligand, ineffective for this substrate. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 80 | 95 | Bulky, electron-rich ligand enables high yield. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | 92 | Another effective Buchwald-type ligand. |
| PdCl₂(dppf) | (none) | Et₃N | 100 | 25 | Bidentate ligand shows moderate improvement. |
| Pd(OAc)₂ | cataCXium A | Cs₂CO₃ | RT | 88 | Highly active ligand allows for room temp reaction. |
| (Data is illustrative, compiled from trends reported in palladium catalysis literature.[9][17][20]) |
Protocol: General Copper-Free Sonogashira Coupling of a Challenging Bromopyridine
This protocol is a robust starting point for difficult couplings, employing a modern, highly active catalyst system.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine, cesium carbonate, Pd(OAc)₂, and XPhos ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed dioxane via cannula or syringe, followed by the phenylacetylene.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)-5-(trifluoromethyl)pyridine.
References
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].
-
Blakemore, D., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link].
-
BYJU'S. Sonogashira Coupling. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Available from: [Link].
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link].
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link].
-
Ghosh, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(20), 11486–11497. Available from: [Link].
-
Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Chemistry, 15(11), 2633–2642. Available from: [Link].
-
Karami, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6396–6423. Available from: [Link].
-
The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. Available from: [Link].
-
Zhang, T., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4966–4970. Available from: [Link].
-
ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Available from: [Link].
-
Liu, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link].
-
Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3843–3848. Available from: [Link].
-
Karami, K., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link].
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Available from: [Link].
-
ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link].
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Applied Catalysis A: General, 200(1-2), 139-150. Available from: [Link].
-
ResearchGate. (2018). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Available from: [Link].
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Available from: [Link].
-
RSC Publishing. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Available from: [Link].
-
Reddit. (2020). Sonogashira troubleshooting help needed. Available from: [Link].
-
Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. Available from: [Link].
-
ResearchGate. (2024). Challenges in catalyzing the Sonogashira coupling reaction with current catalytic systems. Available from: [Link].
-
Wipf Group, University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available from: [Link].
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Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link].
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from: [Link].
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Technical Support Center: Preventing Debromination in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and prevent a common and often frustrating side reaction in palladium-catalyzed cross-coupling: debromination (also known as hydrodebromination). Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of my aryl bromide starting material being converted to the corresponding arene. What is happening?
A: You are observing a classic case of debromination, a side reaction where the bromine atom is replaced by a hydrogen atom.[1] This unwanted reaction consumes your starting material, lowers the yield of your desired cross-coupled product, and introduces a byproduct that can complicate purification.[1]
The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[1] This highly reactive intermediate can be generated from various sources, including:
-
Trace amounts of water
-
Alcoholic solvents
-
Amine bases
-
Even the phosphine ligands themselves[1]
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the formation of the Ar-H byproduct.[1]
Q2: Why are some of my aryl bromides more prone to debromination than others?
A: The electronic nature of your aryl bromide plays a significant role. Generally, electron-deficient aryl bromides are more susceptible to debromination.[1] This is because the electron-withdrawing groups on the aromatic ring make the carbon attached to the bromine more electrophilic and thus more reactive towards the Pd(0) catalyst in the oxidative addition step.
Additionally, N-heterocyclic halides , such as bromopyridines and bromoindoles, are notoriously prone to this side reaction.[1] For heterocycles containing an N-H bond, like pyrroles and indoles, the acidic proton can interact with the base, which may promote debromination.[1][2] In these cases, protecting the N-H group is often a necessary strategy.[1][2]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Debromination
If you are struggling with debromination, systematically work through the following experimental parameters.
Step 1: Re-evaluate Your Catalyst and Ligand System
The choice of ligand is arguably the most critical factor in controlling debromination.[1] The goal is to select a ligand that promotes the desired reductive elimination (C-C or C-N bond formation) to be significantly faster than the undesired debromination pathway.
Recommendation:
-
Switch to Bulky, Electron-Rich Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often the solution.[1][3] Their steric bulk promotes the reductive elimination step, while their electron-donating nature stabilizes the palladium center.[1][3][4]
-
Consider Pre-catalysts: Using well-defined palladium pre-catalysts can lead to the clean and efficient formation of the active catalytic species, minimizing side reactions.[5] Pd(OAc)₂ can sometimes be unreliable for generating the active catalyst.[6]
| Ligand Type | Key Feature | Impact on Debromination | Recommended Ligands |
| Monodentate Biaryl Phosphines | Bulky and Electron-Rich | Promotes faster reductive elimination, outcompeting debromination.[1] | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can be effective alternatives to phosphines. | IPr, SIMes |
| Triphenylphosphine (PPh₃) | Less Bulky, Less Electron-Rich | Often insufficient to prevent debromination, especially with challenging substrates.[7] | Use with caution; consider as a baseline. |
Step 2: Optimize the Base
The choice and strength of the base can have a profound effect on the extent of debromination. Stronger bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote the formation of Pd-H species.[1]
Recommendation:
-
Switch to a Weaker Inorganic Base: If you are using a strong base, consider switching to a weaker one.[1]
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Carbonate (K₂CO₃)
-
These bases are often sufficient to facilitate the cross-coupling reaction without excessively promoting the debromination side reaction.
Step 3: Change the Solvent
The solvent can be a source of protons that lead to the formation of the problematic Pd-H species. Protic solvents (like alcohols) and even some polar aprotic solvents (like DMF) can be problematic.[1][7]
Recommendation:
-
Use a Non-Polar, Aprotic Solvent: Solvents like toluene or dioxane are generally preferred as they are less likely to act as a proton source.[1][7] Always ensure your solvent is anhydrous.
Step 4: Adjust the Reaction Temperature
Higher reaction temperatures can sometimes favor the debromination pathway, which may have a higher activation energy than the desired cross-coupling.[1]
Recommendation:
-
Lower the Reaction Temperature: If possible, try running your reaction at a lower temperature.[1] This can be particularly effective after optimizing the ligand and base, which may allow for a more efficient reaction at milder conditions. However, some reactions may require a certain amount of thermal energy to proceed at a reasonable rate.[8][9][10]
Visualizing the Problem: The Competing Catalytic Cycles
To better understand the issue, it's helpful to visualize the catalytic cycle for a generic cross-coupling reaction and the competing debromination pathway.
Figure 1. Competing pathways in cross-coupling.
Experimental Protocol: A General Starting Point for Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimizing a Suzuki-Miyaura coupling to suppress debromination.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst with the ligand incorporated)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, potassium phosphate, and palladium pre-catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C, and adjust as needed).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Reich, M. R., et al. (2019). Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. ACS Catalysis. Available at: [Link]
- BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes. BenchChem.
-
Ben-David, Y., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available at: [Link]
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Lipshutz, B. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Organic Letters. Available at: [Link]
- Chen, J., et al. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research. Available at: [Link]
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Jin, T., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
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Wang, C., et al. (2018). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. Available at: [Link]
-
Awad, W. I., et al. (1981). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (a) Model Stille coupling reactions using different catalyst systems... ResearchGate. Available at: [Link]
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Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available at: [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Chen, G., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Angewandte Chemie International Edition. Available at: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]
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Ruan, J., et al. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2023). Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution. YouTube. Available at: [Link]
-
Elangovan, S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Lee, C. H., & Lee, S. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. Available at: [Link]
- Gildner, P. G., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Catalysis without Precious Metals. Wiley-VCH.
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Singh, R., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
-
ACS Nano. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. Available at: [Link]
-
Molecules. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
ResearchGate. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. ResearchGate. Available at: [Link]
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YouTube. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand... ResearchGate. Available at: [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemical Reviews. (2002). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. Available at: [Link]
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Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-chloronicotinaldehyde Synthesis
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of 5-Bromo-2-chloronicotinaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this vital chemical intermediate from bench-scale synthesis to larger-scale production. This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, prized for its unique arrangement of reactive sites on the pyridine ring.[1] However, its synthesis is not without complexities, particularly when moving to kilogram-scale and beyond.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate potential pitfalls, optimize your reaction conditions, and ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The primary challenges during scale-up include:
-
Controlling Exotherms: Halogenation and other synthetic steps can be highly exothermic, posing a significant safety risk if not properly managed with controlled reagent addition and efficient cooling.
-
Impurity Profile Management: The formation of isomers and over-halogenated byproducts can increase with scale, complicating purification and impacting final product quality.[2]
-
Reagent Handling and Safety: The use of hazardous reagents such as bromine, thionyl chloride, and strong bases requires stringent safety protocols and specialized equipment at larger scales.[3][4]
-
Product Isolation and Purification: Methods that are straightforward at the lab scale, like column chromatography, can become impractical and costly. Developing robust crystallization or distillation procedures is often necessary.
-
Reaction Kinetics and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased side reactions and inconsistent product quality.
Q2: What are the common synthetic routes to this compound?
A2: Several synthetic routes exist, often starting from more readily available nicotinic acid derivatives. A common strategy involves the halogenation of a suitable precursor. For example, one could start with 2-chloronicotinic acid, brominate it to form 5-bromo-2-chloronicotinic acid, and then reduce the carboxylic acid to the aldehyde.[5] Another approach might involve the direct halogenation of a pre-formed aldehyde, though this can present challenges with selectivity and side reactions. The choice of route often depends on the cost and availability of starting materials, as well as the desired impurity profile.
Q3: Why is the aldehyde functional group particularly problematic during synthesis and scale-up?
A3: The aldehyde group is highly reactive and susceptible to a variety of side reactions, especially under the conditions often used for modifying the pyridine ring.[6] Key side reactions include:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially if oxidizing agents are present or if exposed to air over long periods at elevated temperatures.[7]
-
Reduction: Conversely, it can be reduced to a primary alcohol. This can sometimes be an unwanted side reaction in palladium-catalyzed processes.[6]
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can react to form a primary alcohol and a carboxylic acid.
-
Imine Formation: If amines are present, they can condense with the aldehyde to form imines.[6] To mitigate these issues, it is sometimes advantageous to protect the aldehyde group as an acetal, which is stable under many reaction conditions and can be easily removed later.[6]
Q4: What are the critical safety considerations for this process?
A4: Safety is paramount. Key considerations include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Ventilation: All operations involving volatile and corrosive reagents like thionyl chloride or bromine should be conducted in a well-ventilated fume hood.
-
Reagent Handling: Be aware of the specific hazards of all chemicals used. For instance, this compound and its precursors are often classified as irritants to the skin, eyes, and respiratory system.[3][8]
-
Thermal Management: Implement robust temperature control and have a contingency plan for cooling failures, especially for exothermic reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Low Yield and Incomplete Conversion
Low yields are a common hurdle in scaling up chemical reactions. The root cause can often be traced back to reaction conditions, reagent quality, or inherent side reactions.
The introduction of the bromo and chloro substituents is a critical step. Incomplete halogenation directly impacts the yield of the final product.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully control the molar equivalents of the halogenating agent. An excess may lead to over-halogenation, while an insufficient amount will result in incomplete conversion.
-
Temperature Control: Halogenation reactions can be temperature-sensitive. Determine the optimal temperature profile through small-scale experiments. Running the reaction too cold may slow it down unacceptably, while excessive heat can promote side reactions.
-
Reaction Monitoring: Implement in-process controls (IPCs) such as TLC, GC, or HPLC to track the consumption of the starting material. Do not proceed with work-up until the reaction has reached completion.
-
Catalyst Screening: For certain halogenations, a catalyst may be required. Ensure the catalyst is active and used at the correct loading.
-
As previously mentioned, the aldehyde is a reactive functional group that can participate in numerous side reactions.[6]
-
Troubleshooting Steps:
-
Protecting Group Strategy: If subsequent steps involve harsh basic or nucleophilic conditions, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). This adds two steps to the synthesis (protection and deprotection) but can significantly improve the overall yield by preventing side reactions.[6]
-
Reaction Condition Optimization: Minimize exposure to strong bases, high temperatures, and oxidizing conditions to preserve the aldehyde functionality.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: High Levels of Impurities
The presence of impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Controlling the impurity profile is a critical aspect of scale-up.
The formation of di-bromo or other poly-halogenated species is a common issue.
-
Troubleshooting Steps:
-
Controlled Addition: Add the halogenating agent slowly and sub-surface if possible, especially in a large reactor, to avoid localized high concentrations.
-
Temperature Management: Run the reaction at the lowest effective temperature to slow the rate of reaction and improve selectivity.
-
Stoichiometric Control: Use slightly less than one equivalent of the halogenating agent and monitor the reaction closely. It is often easier to separate the unreacted starting material than the over-halogenated byproduct.
-
The pyridine ring can be halogenated at different positions, leading to isomeric impurities that can be difficult to separate.
-
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Screen different solvents (e.g., acetic acid, chlorinated solvents, sulfuric acid) to find the optimal system.
-
Directing Groups: The existing substituents on the ring will direct the position of incoming electrophiles. Understand the directing effects of the chloro and aldehyde groups to predict and control isomer formation.
-
| Impurity Name | Structure | Potential Cause | Typical Analytical Data |
| 5-Bromo-2-chloronicotinic acid | C₆H₃BrClNO₂ | Oxidation of the aldehyde | Different retention time in HPLC; presence of a carboxylic acid proton in ¹H NMR (~13 ppm); mass increase of 16 amu. |
| (5-Bromo-2-chloropyridin-3-yl)methanol | C₆H₅BrClNO | Reduction of the aldehyde | Different retention time in HPLC; presence of a -CH₂OH group in ¹H NMR (~4.7 ppm) and ¹³C NMR (~60 ppm).[6] |
| 3,5-Dibromo-2-chloropyridine | C₅H₂Br₂ClN | Over-bromination and potential decarbonylation | Isotopic pattern for two bromine atoms in mass spectrometry; absence of aldehyde proton in ¹H NMR.[6] |
| Isomeric Products (e.g., 3-Bromo-2-chloronicotinaldehyde) | C₆H₃BrClNO | Lack of regioselectivity | Different aromatic splitting patterns in ¹H NMR; may require 2D NMR for confirmation. |
Problem 3: Difficulties in Product Purification
As the scale increases, purification becomes a major bottleneck. Column chromatography is often not a viable option for large quantities.
Many organic compounds do not readily crystallize, making isolation difficult.
-
Troubleshooting Steps:
-
Recrystallization Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to induce crystallization. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Anti-Solvent Addition: Dissolve the crude product in a solvent in which it is very soluble, then slowly add an "anti-solvent" in which it is insoluble to precipitate the product.
-
Seeding: Use a small crystal of pure product to initiate crystallization in a supersaturated solution.
-
The product may decompose at its boiling point, making distillation challenging.
-
Troubleshooting Steps:
-
Vacuum Distillation: Purifying the product under reduced pressure will lower its boiling point and minimize thermal degradation.
-
Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Experimental Protocols
Protocol 1: General Synthesis of 5-Bromo-2-chloronicotinic acid (Precursor)
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale.
-
Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Charge: Charge the reactor with 2-chloronicotinic acid (1.0 eq) and a suitable solvent such as acetic acid.[5]
-
Cooling: Cool the mixture to 10-15 °C using a circulating chiller.
-
Bromine Addition: Slowly add bromine (1.05 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture and quench any excess bromine with a solution of sodium bisulfite. The product may precipitate from the solution.
-
Isolation: Filter the solid product, wash with cold water, and then a suitable organic solvent (e.g., isopropyl ether) to remove impurities.[9]
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Protocol 2: Acetal Protection of this compound
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a non-polar solvent like toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[6] Monitor the reaction by TLC or GC-MS until all the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetal-protected product, which can often be used directly in the next step.[6]
Visualizing the Synthetic Pathway and Protection Strategy
Caption: Synthetic pathway and aldehyde protection strategy.
References
- Vertex AI Search, "5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis". Accessed Jan 11, 2026.
- BenchChem, "5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem". Accessed Jan 11, 2026.
- Google Patents, "US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids". Accessed Jan 11, 2026.
- BenchChem, "Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling - Benchchem". Accessed Jan 11, 2026.
- BLD Pharm, "1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm". Accessed Jan 11, 2026.
- Thermo Fisher Scientific, "SAFETY D
- Master Organic Chemistry, "Reactions and Mechanisms - Master Organic Chemistry". Accessed Jan 11, 2026.
- BMC Chemistry, "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug". Accessed Jan 11, 2026.
- NIH, "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Guidechem, "How to use 5-BROMO-2-Chloronicotinic Acid Nicofluprole - FAQ". Accessed Jan 11, 2026.
- Fisher Scientific, "SAFETY D
- Sigma-Aldrich, "SAFETY D
- Cision PR Newswire, "Sourcing High-Quality 5-Bromo-2-chloroisonicotinaldehyde: A Guide for Chemists". Accessed Jan 11, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde|BLD Pharm [bldpharm.com]
- 9. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
Hydrolysis of 5-Bromo-2-chloronicotinaldehyde and prevention
Welcome to the technical support resource for 5-Bromo-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful use of this reagent in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a primary focus on understanding and preventing unwanted hydrolysis.
Introduction: The Challenge of Hydrolysis
This compound is a valuable building block in synthetic chemistry, offering multiple reaction sites for diversification. However, the inherent reactivity of the 2-chloro-substituted pyridine ring presents a potential pitfall: susceptibility to hydrolysis, which can lead to the formation of the corresponding 2-hydroxypyridine derivative. This side reaction can significantly lower the yield of the desired product and complicate purification. This guide will equip you with the knowledge to mitigate this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis of this compound?
A1: The hydrolysis of this compound proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile, in this case, a water molecule or a hydroxide ion, attacks the carbon atom at the 2-position of the pyridine ring, which is bonded to the chlorine atom. This attack is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing effects of the nitrogen atom, the 5-bromo group, and the 3-aldehyde group. This step is typically the rate-determining step and leads to the formation of a negatively charged intermediate called a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (a good leaving group).
The overall reaction replaces the chlorine atom with a hydroxyl group, yielding 5-Bromo-2-hydroxynicotinaldehyde.
Caption: SNAr Hydrolysis Mechanism.
Q2: Under what conditions is hydrolysis most likely to occur?
A2: While 2-chloropyridines are generally resistant to hydrolysis under neutral conditions at ambient temperature, certain factors can significantly accelerate this unwanted side reaction:
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the SNAr reaction to proceed at an appreciable rate.
-
Presence of Water: As the reactant in hydrolysis, the presence of water is essential. Reactions run in protic solvents or with aqueous reagents are at higher risk.
-
Basic Conditions (High pH): The presence of bases (e.g., hydroxides, carbonates) generates the more nucleophilic hydroxide ion (OH⁻) from water, which attacks the pyridine ring much faster than neutral water molecules.
-
Acidic Conditions (Low pH): Strong acids can protonate the pyridine nitrogen, which further increases the electron deficiency of the ring and can catalyze hydrolysis, although this is generally less of a concern than basic conditions in many synthetic procedures.
-
Polar Protic Solvents: Solvents like water, methanol, and ethanol can participate in and stabilize the charged intermediates of the SNAr reaction, thereby promoting hydrolysis.
Q3: How can I prevent hydrolysis during my reaction?
A3: Preventing hydrolysis requires a multi-faceted approach focused on controlling the reaction environment.
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous aprotic solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF). | These solvents do not participate in the hydrolysis reaction and minimize the presence of water. |
| Reagents | Ensure all reagents, including bases and nucleophiles, are anhydrous. | Prevents the introduction of water into the reaction mixture. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Excludes atmospheric moisture from the reaction vessel. |
| Temperature | Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate. | Reduces the rate of the competing hydrolysis reaction. |
| pH Control | If a base is required, consider using non-nucleophilic, sterically hindered organic bases (e.g., DIPEA) instead of aqueous inorganic bases where possible. | Minimizes the concentration of hydroxide ions. |
| Aldehyde Protection | For reactions that require harsh conditions (e.g., high temperature, strong base), consider protecting the aldehyde group as an acetal prior to the main reaction. | The acetal protecting group is stable under many reaction conditions that could promote hydrolysis and can be removed in a subsequent step. |
Q4: How can I detect if hydrolysis has occurred?
A4: Several analytical techniques can be used to identify the presence of the hydrolysis byproduct, 5-Bromo-2-hydroxynicotinaldehyde.
-
Thin-Layer Chromatography (TLC): The hydrolysis product is significantly more polar than the starting material due to the presence of the hydroxyl group. It will therefore have a much lower Rf value on a silica gel TLC plate. A new, more polar spot appearing during the reaction is a strong indicator of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most noticeable change will be the appearance of a broad singlet corresponding to the hydroxyl proton (OH) of the 2-hydroxypyridine tautomer, typically in the range of 10-13 ppm. The chemical shifts of the aromatic protons will also be different.
-
¹³C NMR: The carbon at the 2-position will experience a significant downfield shift upon conversion from a C-Cl to a C=O bond in the predominant pyridone tautomer.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method. The hydrolysis product will have a different retention time and a molecular weight corresponding to the replacement of Cl (35.45 u) with OH (17.01 u). The expected mass of the hydrolyzed product (C₆H₄BrNO₂) is approximately 200.95 g/mol , which will be readily distinguishable from the starting material (C₆H₃BrClNO) at 220.45 g/mol .
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound that may be related to hydrolysis.
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Electron-Deficient Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial C-N bond-forming reaction. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique challenges not typically seen with simple aryl halides.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the Buchwald-Hartwig amination of electron-deficient pyridines. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low to No Product Formation
Question: I am observing little to no formation of my desired aminopyridine product. What are the potential causes, and how can I troubleshoot this?
Answer: This is a common and multifaceted problem when working with electron-deficient pyridines. The primary culprits are often related to catalyst inhibition and the inherent reactivity of the substrates. A systematic approach is key to identifying the root cause.
Potential Cause A: Catalyst Inhibition by Pyridine Nitrogen
The lone pair on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[2][3] This catalyst poisoning is a primary challenge in this class of substrates.
Solutions:
-
Employ Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands are essential to shield the palladium center and disfavor coordination with the pyridine nitrogen.[2][3] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig groups are specifically designed for this purpose.[3][4] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties, which can enhance catalyst stability and activity.[5][6]
-
Utilize Pre-catalysts: Modern palladium pre-catalysts (e.g., G2, G3, G4) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][7] Pre-catalysts ensure efficient and reliable formation of the active L-Pd(0) species, which is crucial for challenging substrates.[7]
Potential Cause B: Inefficient Oxidative Addition
If you are using a chloropyridine, the C-Cl bond is significantly less reactive than C-Br or C-I bonds, making the initial oxidative addition step the rate-limiting factor.[8]
Solutions:
-
Switch to a More Reactive Halide: If synthetically feasible, using the corresponding bromopyridine or iodopyridine will dramatically increase the rate of oxidative addition.[3] However, be aware that the iodide formed during the reaction can sometimes have an inhibitory effect.[9]
-
Use a Highly Active Catalyst System: For chloropyridines, highly active catalyst systems are required. This typically involves a combination of a modern palladium pre-catalyst and a bulky biarylphosphine ligand.[3][8]
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from the standard 1-2 mol% up to 5 mol% can be beneficial.[8][10]
-
Elevate Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to drive the oxidative addition of chloropyridines.[8][10]
Potential Cause C: Inappropriate Base Selection
The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the active nucleophile and in the subsequent amine-palladium complex.[2][11]
-
For Base-Tolerant Substrates: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are generally the most effective and lead to the highest reaction rates.[7][8][9]
-
For Base-Sensitive Substrates: If your starting materials or product contain base-sensitive functional groups (e.g., esters, ketones), weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[7][8][10] Note that using a weaker base may necessitate a more active catalyst system or higher reaction temperatures to achieve good conversion.[8][9]
Issue 2: Significant Hydrodehalogenation Side Product
Question: My reaction is producing a significant amount of the hydrodehalogenated pyridine (where the halogen is replaced by hydrogen) instead of the desired aminated product. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[8] It often occurs when the reductive elimination step to form the product is slow, allowing for competing pathways such as β-hydride elimination or reaction with trace water to occur.[4][8]
Solutions:
-
Optimize Ligand Choice: The ligand has a profound impact on the rate of reductive elimination. Bulky, electron-rich ligands that accelerate this final step are crucial for minimizing hydrodehalogenation.[8][12] Consider screening ligands like SPhos or RuPhos.
-
Ensure Strictly Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.[10] Trace amounts of water can lead to the hydrolysis of intermediates, resulting in the hydrodehalogenated product.[8][10]
-
Use High-Purity Base: Ensure the base is anhydrous and of high quality. Some sources of NaOtBu may contain sodium hydroxide, which can exacerbate this side reaction.[8]
-
Control Amine Stoichiometry: Using a slight excess of the amine (typically 1.2-1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[8]
Issue 3: Difficulty with Regioselective Amination of Dihalopyridines
Question: I am trying to perform a mono-amination on a dichloropyridine (e.g., 2,4-dichloropyridine), but I am getting a mixture of products or reaction at the wrong position. How can I control the regioselectivity?
Answer: Achieving regioselectivity with dihalopyridines is a common challenge. The relative reactivity of the halogen positions is influenced by both electronic and steric factors. For many dichloropyridines, such as 2,4-dichloropyridine, the 2-position is generally more reactive due to the electronic influence of the ring nitrogen.[10][13]
Solutions:
-
Control Reaction Temperature: It is often possible to achieve regioselectivity by running the reaction at a lower temperature. This will favor the reaction at the more activated site.[10] If a subsequent amination at the less reactive site is desired, this can often be achieved by increasing the temperature after the first coupling is complete.[13]
-
Judicious Choice of Catalyst System: The choice of ligand and palladium source can influence the regioselectivity. For example, some catalyst systems may show a higher preference for one position over another. A screening of different ligands may be necessary to optimize selectivity.
Frequently Asked Questions (FAQs)
Q1: Which ligands are generally best for the amination of electron-deficient pyridines?
There is no single "best" ligand, as the optimal choice depends on the specific pyridine and amine coupling partners. However, a good starting point is to screen bulky, electron-rich biarylphosphine ligands. A comparative table is provided below for the amination of 2-chloropyridine with morpholine.[1]
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| RuPhos | RuPhos Pd G3 | NaOtBu | Toluene | 100 | >95 |
| BrettPhos | BrettPhos Pd G3 | NaOtBu | Toluene | 100 | >95 |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | ~80-90 |
| Josiphos-type | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | ~70-85 |
This table is a generalized summary compiled from various sources and is intended for comparative purposes.[1]
Q2: What is the best solvent for these reactions?
Aprotic, non-coordinating solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents.[7][8] Ethereal solvents like THF and t-Bu₂O can also be used.[7] It is critical to avoid solvents like acetonitrile or pyridine, which can coordinate to the palladium center and inhibit the reaction.[7] Always use anhydrous, degassed solvents to prevent catalyst deactivation.[2][8]
Q3: My reaction has stalled and is not going to completion. What should I do?
If your reaction stalls, it is likely due to catalyst deactivation.[12] This can be caused by catalyst poisoning from the pyridine substrate, decomposition at high temperatures (indicated by the formation of palladium black), or the presence of impurities.[3][12] Consider the following:
-
Re-evaluate Ligand Choice: The ligand may not be robust enough for the reaction conditions. A more sterically demanding or electron-rich ligand might be necessary.
-
Lower Reaction Temperature: If you observe the formation of palladium black, the temperature may be too high, causing the active Pd(0) species to precipitate.[12]
-
Ensure Inert Atmosphere: Meticulously exclude air and moisture using standard Schlenk line or glovebox techniques.[12] Oxygen can deactivate the Pd(0) catalyst.[8]
Q4: Can I use an aryl chloride as a substrate?
Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides or iodides, and the oxidative addition step is often rate-limiting.[8] Success with chloropyridines requires the use of highly active catalyst systems, typically involving modern palladium pre-catalysts and bulky, electron-rich phosphine ligands, along with elevated temperatures.[3][8]
Experimental Protocols & Visualizations
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
This protocol provides a general starting point for the amination of a halopyridine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Preparation: In an inert atmosphere (glovebox or under argon/nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.[10]
Addition of Reactants: Add the halopyridine (1.0 equiv.) and the amine (1.2 equiv.) to the flask.[10]
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).[10]
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[12]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10]
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[10]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of electron-deficient pyridines.
Caption: The Buchwald-Hartwig catalytic cycle with potential failure points for pyridines.
References
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Technical Support Center: Buchwald-Hartwig Amin
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Technical Support Center: Buchwald-Hartwig Amin
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- The Ultimate Guide to Buchwald-Hartwig Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2-chloronicotinaldehyde
Welcome to the technical support center for 5-Bromo-2-chloronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Which position on this compound will react first, the C-Br or the C-Cl bond?
Answer:
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl > C-F.[1] This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, and therefore requires less energy to break during the oxidative addition step of the catalytic cycle.[2]
For this compound, you should expect the initial reaction to occur selectively at the C-5 position (the C-Br bond) under standard cross-coupling conditions. This inherent difference in reactivity allows for a sequential functionalization strategy, where the C-5 position is modified first, followed by a subsequent reaction at the C-2 position.[3]
Troubleshooting Guide 1: My Suzuki-Miyaura reaction is giving me a mixture of mono-substituted products at both C-2 and C-5, with low overall yield. How can I improve the regioselectivity for the C-5 position?
Answer:
While the C-Br bond is inherently more reactive, poor regioselectivity can arise from harsh reaction conditions or a suboptimal catalyst system that begins to activate the C-Cl bond. The electron-deficient nature of the pyridine ring can also make the C-Cl bond more reactive than a typical aryl chloride.[3] To enhance selectivity for the C-5 position, consider the following optimizations:
1. Catalyst and Ligand Selection:
-
For C-Br Selectivity: Standard, less reactive catalyst systems are often sufficient and desirable. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) are good starting points.[1][4] These systems are generally not active enough to cleave the stronger C-Cl bond under mild conditions.
-
Avoid Overly Active Catalysts: Highly active, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands can facilitate the more difficult oxidative addition of C-Cl bonds and should be avoided if you are targeting the C-5 position exclusively.[1]
2. Reaction Temperature and Time:
-
Lower the Temperature: Higher temperatures can provide the necessary activation energy to overcome the larger barrier of C-Cl bond cleavage. Start with a lower reaction temperature (e.g., 80 °C) and slowly increase if the reaction is too slow. Microwave-assisted procedures can be effective but require careful temperature control to maintain selectivity.[5]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-substituted or C-2 substituted byproducts.
3. Choice of Base and Solvent:
-
The choice of base and solvent can influence catalyst activity and stability. A common and effective combination for Suzuki-Miyaura couplings on bromopyridines is K₂CO₃ in a mixture of toluene and water.[4][6]
Workflow for Optimizing C-5 Selectivity
Caption: Troubleshooting workflow for low C-5 selectivity.
Recommended Protocol for Selective Suzuki-Miyaura Coupling at C-5
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) | Standard, moderately active catalyst.[4] |
| Ligand | PPh₃ (4 mol% if using Pd(OAc)₂) | Promotes selective C-Br activation. |
| Base | K₂CO₃ (2.0 equiv.) | Effective and commonly used base.[4] |
| Solvent | Toluene/H₂O (4:1 mixture) | Biphasic system common for Suzuki reactions.[4] |
| Temperature | 80-90 °C | Minimizes C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation. |
Troubleshooting Guide 2: I have successfully functionalized the C-5 position. How do I now perform a second cross-coupling at the C-2 position (C-Cl)?
Answer:
Cross-coupling at the C-2 chloro position is more challenging due to the stronger C-Cl bond.[1] To achieve this, you will need a more robust catalyst system and potentially higher reaction temperatures.
1. Catalyst and Ligand Selection for C-Cl Coupling:
-
Highly Active Systems are Necessary: The key to C-Cl bond activation is the use of sterically hindered, electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the difficult oxidative addition step.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.
-
N-Heterocyclic Carbenes (NHCs): Palladium-NHC complexes are also highly effective for activating aryl chlorides.
-
2. Reaction Conditions:
-
Higher Temperatures: You will likely need to increase the reaction temperature to 100-120 °C.
-
Stronger Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, is often required to facilitate the transmetalation step with the less reactive C-Cl bond.
-
Anhydrous Solvent: For these more sensitive catalyst systems, using a dry, anhydrous solvent like dioxane or toluene is recommended.
Recommended Protocol for Suzuki-Miyaura Coupling at C-2 (Post C-5 Functionalization)
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos (4-8 mol%) | Bulky, electron-rich ligand to activate the C-Cl bond. |
| Base | K₃PO₄ (2.5 equiv.) | A stronger base is often necessary for C-Cl couplings. |
| Solvent | Dioxane or Toluene (anhydrous) | Anhydrous conditions are often beneficial. |
| Temperature | 100-110 °C | Higher temperature needed for C-Cl bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for the stability of the active catalyst. |
Troubleshooting Guide 3: I am attempting a Suzuki coupling, but I'm observing a significant amount of a byproduct resulting from nucleophilic aromatic substitution (SNAr) at the C-2 position by my base's counter-ion (e.g., hydroxide). Why is this happening and how can I suppress it?
Answer:
This is a common issue with electron-deficient pyridine rings. The C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent aldehyde group. This makes the C-2 chlorine a good leaving group in an SNAr reaction.[7][8]
Causality:
-
Electron-Deficient Ring: The pyridine nitrogen withdraws electron density from the ring, making the ring carbons electrophilic.
-
Activation by Substituents: The aldehyde group at C-3 further withdraws electron density, particularly from the ortho (C-2 and C-4) positions.
-
Intermediate Stabilization: The negative charge of the Meisenheimer intermediate formed during nucleophilic attack at C-2 can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and lowering the activation energy for the SNAr pathway.[7]
Logical Pathway for Competing Reactions
Caption: Competing reaction pathways for this compound.
Strategies to Minimize SNAr:
-
Use a Non-Nucleophilic Base: If you suspect your base is acting as a nucleophile (e.g., NaOH, K₂CO₃ in the presence of water leading to hydroxide), switch to a bulkier, less nucleophilic base.
-
Good choices: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.
-
-
Anhydrous Conditions: Rigorously exclude water from your reaction. Water can lead to the formation of hydroxide ions, which are potent nucleophiles. Use anhydrous solvents and dry your reagents.
-
Lower Reaction Temperature: SNAr reactions are often more sensitive to temperature than palladium-catalyzed couplings. Lowering the temperature can significantly reduce the rate of the undesired SNAr reaction.
FAQ 2: Can I selectively perform a nucleophilic aromatic substitution (SNAr) at the C-2 position without disturbing the C-5 bromine?
Answer:
Yes, this is a highly effective strategy for functionalizing the C-2 position. The high electrophilicity of the C-2 carbon makes it very susceptible to attack by strong nucleophiles. The C-Br bond is generally unreactive under these conditions.
Experimental Protocol for Selective SNAr at C-2 with an Amine
This protocol provides a general method for the substitution of the C-2 chlorine with a primary or secondary amine.
-
Reagent Setup:
-
In a sealed reaction vial, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Add the amine nucleophile (1.2-1.5 equiv.).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equiv.) to act as a proton scavenger.
-
-
Reaction Conditions:
-
Seal the vial and heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine to remove the solvent and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Primary or Secondary Amine (1.2-1.5 equiv.) | The reagent to be installed at the C-2 position. |
| Base | K₂CO₃ or DIPEA (2.0 equiv.) | Scavenges the HCl generated during the reaction. |
| Solvent | DMSO or DMF | Polar aprotic solvents facilitate SNAr reactions. |
| Temperature | 60-100 °C | Provides sufficient energy for the substitution. |
References
-
Fort, Y., & Rodriguez, A. L. (2003). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry, 68(12), 4918-4922. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 5-Bromo-2-chloronicotinaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions regarding catalyst deactivation in palladium-catalyzed cross-coupling reactions of 5-Bromo-2-chloronicotinaldehyde. The unique electronic and structural features of this substrate present specific challenges that can lead to catalyst deactivation and suboptimal reaction outcomes. This guide provides actionable solutions grounded in mechanistic principles to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific, common issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Product Yield, Reaction Stalls
You've set up your Suzuki-Miyaura, Heck, or other cross-coupling reaction with this compound, but you observe minimal or no formation of the desired product, and the reaction appears to have stopped.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1][2] This is a prevalent issue with nitrogen-containing heterocycles.[3]
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type biarylphosphine ligands are designed to be sterically demanding.[4][5] This bulkiness can disfavor the binding of the pyridine nitrogen and stabilize the active catalytic species.[5][6] N-heterocyclic carbene (NHC) ligands can also be effective in preventing catalyst inhibition.[7]
-
Solution 2: Consider a Different Palladium Precursor: Sometimes, the choice of palladium precursor can influence the propensity for catalyst deactivation. Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized palladacycle precatalysts might offer higher activity and stability compared to in-situ generated Pd(0) from Pd(OAc)₂ or PdCl₂(PPh₃)₂.[6]
-
-
Inefficient Oxidative Addition: The electron-withdrawing nature of the aldehyde and the pyridine ring can make the C-Br and C-Cl bonds less susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.[8][9]
-
Solution: Enhance Catalyst Reactivity: The use of electron-rich ligands, as mentioned above, can increase the electron density on the palladium center, thereby promoting oxidative addition.[9][10] Optimizing the ligand-to-metal ratio is also crucial; however, be aware that excessively high ratios can sometimes inhibit the reaction.[11]
-
-
Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species agglomerate into inactive, heterogeneous palladium black.[5][12]
-
Solution 1: Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst and also degrade phosphine ligands.[5][7] Ensure all solvents and reagents are thoroughly degassed using methods like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[5]
-
Solution 2: Optimize Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote catalyst decomposition.[5] It's essential to find the lowest temperature that provides a reasonable reaction rate. A temperature screen is often a worthwhile experiment.[4]
-
Solution 3: Ligand Stabilization: The presence of a stabilizing ligand is critical to prevent the aggregation of Pd(0) particles.[5] Ensure you are using an appropriate ligand and that it is not degrading under the reaction conditions.
-
Problem 2: Significant Formation of Side Products
Instead of your desired cross-coupled product, you are observing significant amounts of homocoupled starting materials or hydrodehalogenation (replacement of the halogen with a hydrogen atom).
Potential Causes & Solutions:
-
Homocoupling of the Organoboron Reagent (in Suzuki-Miyaura reactions): This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[7][13][14]
-
Solution 1: Strict Inert Atmosphere: As with preventing palladium black formation, rigorous degassing and maintaining a strict inert atmosphere throughout the reaction are crucial.[7]
-
Solution 2: Palladium Source Selection: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes minimize homocoupling compared to the in-situ reduction of Pd(II) precursors.[7]
-
Solution 3: Additives: In some instances, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state and suppress oxidative side reactions.[13][14]
-
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a result of various pathways, including those involving the solvent or impurities.[7]
-
Solution 1: Scrutinize Reagents and Solvents: Ensure all reagents and solvents are of high purity and are anhydrous. Water or other protic impurities can serve as a proton source for this side reaction.[7]
-
Solution 2: Base Selection: The choice of base can influence the rate of hydrodehalogenation. It is advisable to screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to identify one that minimizes this side reaction while still promoting the desired coupling.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl.[15] Therefore, the C-Br bond at the 5-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst over the C-Cl bond at the 2-position under standard conditions.[15][16] This allows for selective functionalization at the 5-position. To react at the 2-chloro position, more forcing conditions or a catalyst system specifically designed for aryl chloride activation would be necessary, often after the 5-position has been functionalized.[15]
Q2: My phosphine ligand seems to be degrading. What could be the cause and how can I prevent it?
A2: Phosphine ligand degradation can occur through several pathways, including oxidation and P-C bond cleavage.[10][17] The presence of trace oxygen can lead to the formation of the corresponding phosphine oxide, which is generally not an effective ligand. P-C bond cleavage can occur via oxidative addition of the P-C bond to the metal center.[10] To mitigate ligand degradation, ensure rigorous exclusion of air from your reaction.[5] Using bulkier phosphine ligands can sometimes increase their stability.[18] In some cases, catalyst deactivation can be a complex process involving the ligand.[19]
Q3: What is the role of the base in catalyst stability? Can it contribute to deactivation?
A3: The base is a critical component of most cross-coupling reactions, and its choice can significantly impact catalyst stability and activity.[20] While essential for steps like transmetalation in Suzuki coupling, an inappropriate base can lead to catalyst deactivation. For instance, a base that is too strong or has poor solubility can lead to the formation of palladium hydroxides or other inactive species. The interaction between the base, solvent, and catalyst is complex, and empirical screening of bases is often necessary for optimal results.[20][21]
Q4: How does the solvent affect catalyst deactivation?
A4: The solvent plays a multifaceted role in cross-coupling reactions and can significantly influence catalyst stability.[22][23][24][25] Coordinating solvents can compete with the desired ligand for binding sites on the palladium center, potentially leading to less stable catalytic species.[22] The polarity of the solvent can affect the rates of different steps in the catalytic cycle and the solubility of the catalyst and reagents.[3][24] For instance, polar aprotic solvents like DMF or MeCN can sometimes stabilize anionic transition states, which may alter the reaction pathway.[24] A solvent screen is a valuable tool for optimizing a challenging cross-coupling reaction.[22]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the selective coupling at the 5-position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
In a separate vial, weigh the palladium precatalyst and the ligand, and add them to the Schlenk flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting failed reactions.
References
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated. Available at: [Link]
-
Phosphines. Chemistry LibreTexts. (2023). Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. (2019). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Available at: [Link]
-
Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. AIChE. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
-
Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. Request PDF. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. Available at: [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. (2024). Available at: [Link]
-
Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. Request PDF. Available at: [Link]
-
The effect of various base and solvent systems on the cross-coupling reaction of 3 and 4 in presence of different catalysts a,b. ResearchGate. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021). Available at: [Link]
-
Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. Request PDF. Available at: [Link]
-
Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. (2021). Available at: [Link]
-
Heck Cross-Coupling. YouTube. (2025). Available at: [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. (2015). Available at: [Link]
-
Heck Coupling. NROChemistry. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available at: [Link]
-
Phosphine Ligands. Available at: [Link]
-
Metal-phosphine complex. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. ACS Publications. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]
-
Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. (2024). Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. (2014). Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
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- 8. Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions [mdpi.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 18. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-2-chloronicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloronicotinaldehyde. This guide provides in-depth, field-proven insights into the critical work-up phase of your reactions. The following information is structured to address common questions and troubleshoot specific issues you may encounter, ensuring the integrity and success of your experiments.
Core Compound Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a robust work-up and purification strategy.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₆H₃BrClNO | Provides the basis for calculating molar equivalents.[1][2] |
| Molecular Weight | 220.45 g/mol | Essential for accurate mass-based calculations.[1][2] |
| Appearance | White to off-white solid | Visual cue for purity; deviations may indicate impurities.[3] |
| Melting Point | 73-79 °C | A lower or broader melting point range suggests the presence of impurities. |
| Solubility | Soluble in methanol.[3][4] | Guides the choice of solvents for reaction, extraction, and purification. |
| Reactivity | The aldehyde group is susceptible to oxidation and nucleophilic attack. The pyridine ring is electron-deficient, making it prone to nucleophilic aromatic substitution, particularly at the 2-position (where the chlorine is).[5] | Dictates the need for careful quenching and handling to avoid side reactions or degradation. |
| Storage | Store in a dry, room-temperature environment.[2] Some suppliers recommend 2-8°C under an inert atmosphere.[3] | Indicates potential sensitivity to moisture and air. |
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?
A standard aqueous work-up is designed to quench the reaction, remove inorganic byproducts, and isolate the crude product in an organic solvent. The pyridine nitrogen in your compound can act as a base, which influences the extraction strategy.
Step-by-Step General Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reagents or water for other reactions) to neutralize any reactive species.[6][7][8]
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF, it may be necessary to add water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to achieve clear phase separation.[9]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times to ensure complete recovery of the product.[10] Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with water to remove water-soluble impurities.
-
Wash with a saturated aqueous sodium bicarbonate solution if the reaction was acidic to neutralize excess acid.
-
Wash with brine (saturated aqueous NaCl) to break up any emulsions and remove excess water from the organic layer.[9][11]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Q2: How do I choose the right organic solvent for extraction?
The ideal extraction solvent should:
-
Be immiscible with water.
-
Have a high solubility for your product and low solubility for impurities.
-
Have a relatively low boiling point for easy removal.
Common choices for compounds like this compound include ethyl acetate, dichloromethane (DCM), and diethyl ether. Given the polarity of the aldehyde and the pyridine ring, ethyl acetate is often a good starting point.
Q3: My aldehyde product seems to be degrading during column chromatography on silica gel. What can I do?
Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions.[12] Here are some strategies to mitigate this:
-
Neutralize the Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (~1%) to neutralize the acidic sites before packing the column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[13]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency (flash chromatography).
-
Alternative Purification: If the product is a solid, recrystallization may be a better option. Distillation can be used for thermally stable, low-boiling point aldehydes.[13]
Q4: I've performed a Suzuki coupling with this compound. How does the work-up differ?
The work-up for a Suzuki coupling needs to address the removal of the palladium catalyst and boronic acid byproducts.
Modified Work-up for Suzuki Coupling:
-
Initial Filtration: After quenching, dilute the reaction mixture with an organic solvent and filter it through a pad of Celite®. This will remove a significant portion of the palladium catalyst.[14]
-
Aqueous Wash: Proceed with the standard aqueous extraction as described in Q1. The base used in the reaction (e.g., carbonate, phosphate) will be removed during the water washes.[15][16]
-
Specific Washes for Boronic Acid Removal: Boronic acid and its byproducts can sometimes be difficult to remove. A wash with a dilute base (e.g., 1M NaOH) can help to solubilize these species in the aqueous layer.
-
Purification: After concentration, the crude product will likely still contain residual palladium. Flash column chromatography is typically required to obtain the pure coupled product.[16]
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up procedure.
Issue 1: An emulsion has formed during extraction, and the layers won't separate.
Emulsions are tiny droplets of one layer suspended in the other, often caused by vigorous shaking or the presence of surfactant-like impurities.[9][11][17]
-
Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents or in the presence of basic aqueous solutions.[9][17] High concentrations of salts or other materials can also lead to similar densities between the layers.[17]
-
Solutions:
-
Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.[9][14]
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the funnel and swirl gently. This increases the ionic strength and density of the aqueous layer, forcing the layers to separate.[9][11][18]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.[11][18]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[14]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[11]
-
Issue 2: After quenching my Grignard/organolithium reaction, I have a lot of insoluble precipitate.
This is common when quenching reactions involving magnesium or lithium salts.
-
Cause: Formation of insoluble metal hydroxides (e.g., Mg(OH)₂) upon addition of water.
-
Solutions:
-
Acidic Quench: Use a quenching agent that keeps the metal salts soluble. Saturated aqueous ammonium chloride (NH₄Cl) is a good choice as it is buffered and less likely to cause degradation of acid-sensitive products. For more robust compounds, a dilute acid like 1M HCl can be used.[6][7]
-
Post-Quench Acidification: If you have already quenched with water, you can try to dissolve the precipitate by adding dilute acid dropwise to the separatory funnel until the solids dissolve. Be cautious, as this can affect your target molecule.
-
Filtration: If the precipitate is fine and does not interfere with layer separation, it can often be removed by filtration after drying the organic layer.[14]
-
Issue 3: My product is a nitrogen-containing heterocycle (pyridine). Am I losing it in the aqueous layer?
Yes, this is a significant risk, especially if you perform an acidic wash.
-
Cause: The lone pair on the pyridine nitrogen can be protonated by acid, forming a pyridinium salt. This salt is ionic and will be highly soluble in the aqueous layer.[19][20][21]
-
Solutions:
-
Avoid Acid Washes: Unless you are intentionally trying to separate your basic product from neutral impurities, avoid washing with acidic solutions.
-
Basify to Recover: If you suspect your product is in an acidic aqueous layer, you can recover it. Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH or saturated NaHCO₃) until it is basic (check with pH paper). Then, re-extract this basified aqueous layer with your organic solvent.[19] The neutral product will move back into the organic phase.
-
Visual Workflows
General Work-up Procedure
Caption: General workflow for the work-up of reactions.
Troubleshooting Decision Tree: Emulsion Formation
Caption: Decision tree for resolving emulsions during extraction.
References
Sources
- 1. scbt.com [scbt.com]
- 2. This compound - CAS:228251-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 19. vernier.com [vernier.com]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 5-Bromo-2-chloronicotinaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing column chromatography purification of 5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9). The content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm setting up a purification for this compound for the first time. What are the recommended starting conditions for column chromatography?
A1: For a moderately polar compound like this compound, a normal-phase chromatography setup is standard. The key is to first develop a good separation on a Thin Layer Chromatography (TLC) plate to determine the optimal mobile phase.
Expert Insight: The polarity of this molecule is driven by the pyridine nitrogen and the aldehyde group, while the bromo and chloro substituents add to its molecular weight and lipophilicity[1]. A balance of non-polar and polar solvents is required for effective elution.
Recommended Starting Protocol:
-
Stationary Phase: Standard silica gel (SiO₂, 60 Å pore size, 40-63 µm particle size) is the most common and cost-effective choice.
-
Mobile Phase (Eluent) Development:
-
Begin by testing solvent systems on a TLC plate. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Aim for a Retention Factor (Rf) of 0.25 - 0.35 for the target compound on the TLC plate. This Rf value generally translates well to good separation on a column.
-
Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
-
Column Loading:
-
Dry Loading: This is often preferred for better resolution. Pre-adsorb your crude sample onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Use the smallest volume possible to keep the initial band on the column narrow.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Industry standard for normal-phase, cost-effective, and suitable for this compound's polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range to elute the compound while separating it from less polar and more polar impurities[1]. |
| TLC Target Rf | 0.25 - 0.35 | Provides the best balance between resolution and run time on the column. |
| Column Loading | Dry Loading (preferred) | Minimizes band broadening, leading to sharper peaks and better separation. |
Q2: My compound is streaking or "tailing" on the TLC plate and column. How can I get sharp, symmetrical peaks?
A2: This is the most common issue when purifying pyridine derivatives on silica gel. Peak tailing is caused by the basic nitrogen atom of the pyridine ring interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica[2]. This strong, non-ideal interaction slows down a portion of the compound, causing it to elute gradually rather than in a sharp band.
The Solution: Add a Competing Base To mitigate this, add a small amount of a basic modifier to your mobile phase. This modifier will preferentially bind to the acidic silanol groups, effectively masking them from your target compound.
Step-by-Step Protocol to Eliminate Tailing:
-
Select a Modifier: Triethylamine (TEA or Et₃N) is the most common choice.
-
Determine the Amount: Add 0.1% to 1% triethylamine by volume to your pre-determined mobile phase (e.g., for 100 mL of 8:2 Hexane:Ethyl Acetate, add 0.1 mL to 1 mL of TEA).
-
Equilibrate the System:
-
When running the column, ensure the silica is fully equilibrated with the TEA-modified mobile phase before loading your sample.
-
Use the modified eluent for both packing the column and running the separation.
-
Causality Diagram: Mechanism of Peak Tailing and Mitigation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Strategies:
-
Switch to a Gradient: If you are using a single solvent mixture (isocratic elution), switch to a gradient. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the concentration of the more polar solvent. This will hold back the less polar compounds and then push the more polar compounds off the column more effectively.
-
Change Solvent Selectivity: The standard Hexane/Ethyl Acetate system may not be optimal. Solvents are grouped into different selectivity classes based on their chemical properties. Try switching one of the solvents for another of a different class. For example, replace Ethyl Acetate (an ester) with Acetone (a ketone) or Dichloromethane (DCM, a chlorinated solvent). A DCM/Methanol system is another powerful alternative for polar compounds.
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with silica may be the problem. Consider switching to a different stationary phase like neutral alumina, which has different surface properties and can be beneficial for basic compounds.
Q4: I have very low recovery of my compound after the column. Where did it go?
A4: Low recovery can be attributed to several factors, from irreversible adsorption on the column to physical loss during processing.
Potential Causes and Solutions:
-
Irreversible Adsorption: The compound might be sticking permanently to the silica, especially if it is slightly unstable under acidic conditions. The use of triethylamine as described in Q2 can often help by preventing strong, irreversible binding.
-
Compound Degradation: While this compound is generally stable, aldehydes can sometimes be susceptible to oxidation or other reactions on the silica surface, especially if the silica is old or of lower quality. Running the column slightly faster may minimize contact time and reduce degradation.
-
Co-elution with a Non-UV Active Impurity: Your compound may have eluted, but it's mixed with an impurity that you cannot see on the TLC plate (if staining is not used). Ensure you are checking fractions by multiple methods if possible (e.g., mass spectrometry).
-
Physical Loss:
-
Premature Elution: Did you collect fractions from the very beginning? Sometimes a compound can elute faster than expected.
-
Loss during Solvent Removal: Be cautious when using a rotary evaporator. The compound has a molecular weight of 220.45 g/mol and could be volatile under high vacuum and elevated temperatures. Use a cold trap and avoid excessive heat.
-
References
-
ChemAnalyst. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Available at: [Link]
Sources
Effect of base on the outcome of Suzuki coupling with 5-Bromo-2-chloronicotinaldehyde
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-chloronicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to troubleshoot and optimize your reactions. We will delve into the critical role of the base in determining reaction outcomes, selectivity, and overall success.
Troubleshooting Guide & FAQs
This section is structured to address common and complex issues encountered during the Suzuki coupling of this compound. The questions are based on frequently observed challenges in our application labs and inquiries from the scientific community.
Frequently Asked Questions
Q1: I am observing low to no conversion of my this compound. What is the most likely cause?
Low or no conversion in a Suzuki coupling with this substrate often points to issues with the oxidative addition step, which is the initial insertion of the Pd(0) catalyst into the carbon-halogen bond.[1] this compound presents two potential reaction sites, and the electronic properties of the pyridine ring can influence reactivity.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this heteroaromatic system.[1] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the challenging oxidative addition step.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While starting around 80-100 °C is common, carefully increasing the temperature may be necessary to drive the reaction to completion.[2]
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[3]
Q2: My reaction is yielding a mixture of products, with coupling occurring at both the bromo and chloro positions. How can I control the selectivity?
Achieving site-selectivity in polyhalogenated heteroaromatics is a common challenge.[4] Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[5] Therefore, selective coupling at the C-Br bond is expected. However, reaction conditions can significantly influence this selectivity.
Controlling Selectivity:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more reactive C-Br bond.
-
Catalyst System: The choice of ligand can influence which site the palladium catalyst preferentially adds to. Less reactive catalyst systems may favor the more reactive C-Br bond.
-
Base Selection: The base can modulate the reactivity of the catalyst and the substrate. A weaker base might provide better selectivity for the C-Br position.
Q3: I am observing significant dehalogenation of my starting material, resulting in 2-chloronicotinaldehyde. What causes this and how can I prevent it?
Dehalogenation is a frequent side reaction where the halogen is replaced by a hydrogen atom.[2] This is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with the base, solvent, or trace water.[2] N-heterocyclic halides can be particularly susceptible to this side reaction.[2]
Minimizing Dehalogenation:
-
Choice of Base: Strong bases, especially hydroxides, can promote the formation of Pd-H species.[1] Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] In some cases, fluoride bases like KF can also be effective.[6]
-
Solvent Purity: Ensure you are using dry, degassed solvents. Protic impurities can be a source of hydrides.
-
Protecting Groups: For N-H containing heterocycles, protection of the nitrogen can sometimes suppress dehalogenation.[7] While this compound does not have an N-H, this is a valuable strategy for related substrates.
Q4: What is the fundamental role of the base in the Suzuki coupling, and how does its strength impact the reaction with my substrate?
The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[8] It is not merely a proton scavenger. Its primary functions are:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][10] This "ate" complex is more readily transmetalated to the palladium center.[6][9]
-
Formation of the Active Palladium Complex: The base can react with the Pd(II) intermediate formed after oxidative addition, facilitating the subsequent transmetalation step.[11]
The choice of base is critical. A base that is too weak may not activate the boronic acid sufficiently, leading to a slow or stalled reaction. Conversely, a base that is too strong can promote side reactions like dehalogenation or decomposition of the starting material.
Caption: The base activates the boronic acid to facilitate transmetalation.
Q5: I am using a boronic ester instead of a boronic acid. Does this change the role of the base?
Yes, the use of boronic esters, such as pinacol esters, introduces an additional consideration. These esters are generally more stable and less prone to side reactions like protodeboronation.[3] However, they often require hydrolysis to the corresponding boronic acid before they can efficiently participate in the catalytic cycle.[12][13] The base, in conjunction with water in the reaction medium, facilitates this hydrolysis.[12]
Some boronic esters can undergo direct transmetalation without prior hydrolysis, and the rate can be influenced by the electronic properties of the ester's oxygen atoms.[12]
Troubleshooting Matrix
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low/No Conversion | Inactive catalyst, insufficient temperature, poor ligand choice. | Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos), increase temperature, ensure inert conditions. |
| Poor Selectivity (Br vs. Cl) | Reaction temperature too high, overly reactive catalyst. | Lower the reaction temperature, screen different ligands, consider a milder base. |
| Significant Dehalogenation | Base is too strong, protic impurities in solvent. | Use a milder base (K₃PO₄, Cs₂CO₃), use anhydrous and degassed solvents.[2] |
| Protodeboronation of Boronic Acid | Excess water, strong base, high temperature. | Use a boronic ester, minimize water content, use a weaker base like K₂CO₃ or CsF.[1] |
| Reaction Stalls | Catalyst decomposition, boronic acid instability. | Ensure rigorous degassing, consider using a more stable boronic ester. |
Experimental Protocols
General Protocol for Base Screening in the Suzuki Coupling of this compound
This protocol provides a framework for systematically evaluating the effect of different bases on the reaction outcome.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (2.0 mmol) - See table below for suggestions
-
Solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and phosphine ligand.
-
Add the degassed solvent mixture via syringe.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Table of Common Bases
| Base | pKa of Conjugate Acid | Typical Conditions & Remarks |
| Na₂CO₃ | 10.3 | A common and effective base, often used in aqueous/organic solvent mixtures.[8][14] |
| K₂CO₃ | 10.3 | Similar to Na₂CO₃, good general-purpose base.[8] |
| Cs₂CO₃ | 10.3 | Higher solubility in organic solvents, often used for more challenging couplings.[8] |
| K₃PO₄ | 12.3 | A stronger base that is often effective when carbonates fail.[8][14] |
| NaOH/KOH | ~14 | Strong bases, can promote side reactions like dehalogenation and should be used with caution.[8] |
| KF | 3.2 | A weaker base that can be effective, particularly when base-labile functional groups are present.[6] |
Data compiled from multiple sources for illustrative purposes. pKa values are approximate.
Caption: A decision tree for troubleshooting base selection in your Suzuki coupling.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). [Link]
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - OUCI. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine | Request PDF - ResearchGate. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. [Link]
-
Suzuki Coupling Mechanism and Applications - YouTube. [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 5-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity in Pharmaceutical Intermediates
5-Bromo-2-chloronicotinaldehyde is a halogenated pyridine derivative whose strategic placement of bromine and chlorine atoms offers differential reactivity, a valuable feature in the synthesis of complex molecules.[1] The purity of this intermediate is a decisive factor in the quality and stability of the subsequent API.[2] Impurities, which can arise from starting materials, synthetic by-products, or degradation products, can have a significant impact on the final drug product's efficacy and safety.[3][4] Therefore, robust and validated analytical methods are essential for quality control throughout the manufacturing process.[5][6]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is contingent on several factors, including the nature of expected impurities, required sensitivity, and available instrumentation. This section compares the most prevalent techniques for the purity assessment of this compound.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and liquid mobile phase.[2] | High versatility, resolution, and sensitivity for a wide range of organic compounds.[7][1] | Method development can be time-consuming. | 98-99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[2] | Excellent for volatile and semi-volatile impurities; provides structural information for impurity identification.[8][9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[10][11] | 95-99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2][12] | Provides unambiguous structural confirmation and can quantify impurities without a reference standard (qNMR).[13][14] | Lower sensitivity compared to chromatographic methods.[15] | >95% (by qNMR) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups.[12] | Rapid and non-destructive, excellent for confirming the identity and presence of key functional groups.[16] | Primarily qualitative; not ideal for quantifying low-level impurities. | Primarily for Identification |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination
HPLC is a cornerstone technique for the purity analysis of pharmaceutical intermediates due to its high resolving power and sensitivity.[7][17] A well-developed HPLC method can separate the main component from structurally similar impurities.
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for HPLC-based purity assessment.
Detailed HPLC Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed. For halogenated compounds, a simple isocratic method is often effective.[18]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Prepare the sample solution similarly at approximately the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Causality in Protocol Design: The choice of a C18 column is based on its versatility for separating moderately polar organic molecules. The UV detection wavelength of 254 nm is selected due to the aromatic nature of the pyridine ring, which typically exhibits strong absorbance at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[19] The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.
Experimental Workflow for GC-MS Analysis
Caption: A comprehensive workflow for GC-MS impurity profiling.
Detailed GC-MS Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-1701 (30m × 0.250 mm, 0.25 µm) is suitable for separating halogenated aromatic compounds.[19]
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for tentative identification of impurities.
-
Relative quantification can be performed based on peak area percentages.
-
Trustworthiness through Self-Validation: The protocol's reliability is enhanced by the dual-confirmation provided by both retention time and mass spectral data, significantly reducing the likelihood of misidentification.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR offers a primary method for purity assessment without the need for a specific reference standard of the analyte.[14] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei.
Experimental Workflow for qNMR Analysis
Caption: A precise workflow for absolute purity determination by qNMR.
Detailed qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound.
-
Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid) into the same vial. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the nuclei between scans. This is critical for accurate quantification.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
-
Expertise in Practice: The choice of a long relaxation delay is a critical parameter often overlooked by non-experts, and its correct implementation is a hallmark of a method designed for quantitative accuracy rather than just structural elucidation.
Conclusion: An Integrated Approach to Purity Assessment
No single analytical method is universally superior; instead, a combination of techniques provides the most comprehensive understanding of a sample's purity. For routine quality control, a validated HPLC method is often the most practical and efficient choice. When impurity identification is necessary, GC-MS provides invaluable structural information. For the certification of reference materials or when an absolute purity value is required, qNMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Benchchem. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.
- National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- ResearchGate. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- National Institutes of Health. (n.d.). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
- ResearchGate. (2025, August 6). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- Atlantis Press. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste.
- Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.
- SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde - Optional[FTIR] - Spectrum.
Sources
- 1. benchchem.com [benchchem.com]
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A Senior Application Scientist's Guide to the HPLC Analysis of 5-Bromo-2-chloronicotinaldehyde: A Comparative Approach
For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates is a cornerstone of quality control and process optimization. 5-Bromo-2-chloronicotinaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a precise and reliable analytical method to ensure its purity and identify potential impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the analysis of this compound, grounded in scientific principles and supported by experimental data.
The Critical Role of Analytical Methodology
This compound (C₆H₃BrClNO, MW: 220.45) is a halogenated pyridine derivative.[1][2][3][4] The presence of bromine and chlorine atoms, along with the aldehyde functional group, makes it a reactive molecule prone to the formation of process-related impurities.[5] Therefore, a highly specific and sensitive analytical method is paramount to monitor reaction progress, assess final product purity, and conduct stability studies.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
For a polar and potentially thermally labile compound like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most suitable analytical technique for routine quality control.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[6][7]
Why RP-HPLC is the Preferred Method
The primary advantage of HPLC for this analysis is its ability to directly analyze the compound without the need for derivatization.[7] This simplifies sample preparation, reduces the risk of side reactions, and enhances the overall robustness of the method. The polarity of this compound makes it well-suited for retention and separation on a C18 stationary phase.
A Proposed RP-HPLC Method
Based on extensive experience with similar halogenated pyridines and aldehydes, the following starting conditions are recommended for the analysis of this compound. This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8][9][10][11][12]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and separation for moderately polar aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | A gradient elution is recommended to ensure the separation of the main analyte from potential impurities with a wide range of polarities. Formic acid is added to improve peak shape and suppress the ionization of any acidic or basic impurities. |
| Gradient | 50:50 to 90:10 (Acetonitrile:Water) over 15 min | A gradient allows for the elution of both polar and non-polar impurities that may be present in the sample. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable analysis time. |
| Detection | UV at 254 nm | The aromatic pyridine ring and the aldehyde chromophore are expected to have strong UV absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Comparison with Alternative Analytical Techniques
While HPLC is the recommended technique, a comprehensive understanding of its performance relative to other methods is crucial for informed decision-making in a research and development setting.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase in a heated column.[6][7]
Advantages of GC-MS:
-
High Sensitivity and Specificity: The mass spectrometer provides structural information, aiding in the identification of unknown impurities.
-
Faster Analysis Times: For volatile compounds, GC can offer shorter run times compared to HPLC.[6]
Disadvantages of GC-MS for this compound:
-
Derivatization Required: Due to its polarity and potential for thermal degradation, direct analysis of this compound by GC is challenging. A derivatization step, such as silylation, is necessary to increase its volatility and thermal stability.[7][13] This adds complexity to the sample preparation, introduces potential for side reactions, and can be a source of variability.
-
Thermal Lability: Even with derivatization, there is a risk of degradation in the hot injector port or column.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in performance.
Advantages of UPLC:
-
Higher Resolution: The smaller particle size results in sharper and narrower peaks, allowing for better separation of closely eluting impurities.[14]
-
Faster Analysis Times: UPLC methods are typically much faster than conventional HPLC methods, increasing sample throughput.[14]
-
Increased Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio, improving detection limits.[14]
Considerations for UPLC:
-
Higher System Pressure: UPLC systems operate at much higher pressures than HPLC systems, requiring specialized instrumentation.
-
Method Transfer: Transferring a method from HPLC to UPLC requires careful optimization of the gradient and flow rate to maintain the separation profile.
Comparative Performance Summary
The following table provides a qualitative comparison of the three techniques for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | UPLC |
| Derivatization | Not required | Required (e.g., silylation) | Not required |
| Sample Throughput | Moderate | Lower (due to sample prep) | High |
| Resolution | Good | Good (for volatile compounds) | Excellent |
| Sensitivity | Good | Excellent | Excellent |
| Instrumentation Cost | Moderate | High | High |
| Robustness | High | Moderate (derivatization dependent) | High |
| Ease of Use | High | Moderate | High |
Experimental Protocols
HPLC Sample Preparation and Analysis Workflow
A detailed, step-by-step methodology for the proposed HPLC analysis is provided below.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL to establish a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be analyzed and prepare a solution in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and sample solutions.
-
Process the data to determine the purity of the sample by area percent and quantify any impurities using the calibration curve.
-
GC-MS Sample Preparation (with Derivatization)
-
Sample Preparation:
-
Accurately weigh a sample of this compound into a vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.[7]
-
Cool the sample to room temperature before injection.
-
Data Presentation and Visualization
A clear presentation of the analytical workflow is essential for understanding the entire process from sample to result.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion and Recommendations
For the routine analysis of this compound, a reversed-phase HPLC method is the most reliable, robust, and straightforward approach. It avoids the complexities of derivatization required for GC-MS and provides a good balance of performance and cost. For laboratories with the necessary instrumentation, transitioning to a UPLC method can offer significant advantages in terms of speed and resolution, particularly for the analysis of complex impurity profiles.
The choice of analytical technique should always be guided by the specific requirements of the analysis, including the need for structural elucidation of unknown impurities, sample throughput demands, and available instrumentation. However, for the majority of quality control applications involving this compound, HPLC remains the gold standard. It is imperative that any chosen method is thoroughly validated in accordance with regulatory guidelines such as those from the ICH and USP to ensure the generation of accurate and reliable data.[2][6][8][15]
References
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube; 2025. Available from: [Link]
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ICH. Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
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SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
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PubMed. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
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SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available from: [Link]
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DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]
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MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available from: [Link]
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MDPI. ELISA and UPLC/FLD as Screening and Confirmatory Techniques for T-2/HT-2 Mycotoxin Determination in Cereals. Available from: [Link]
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A Comparative Guide to the GC-MS Analysis of 5-Bromo-2-chloronicotinaldehyde Derivatives
For professionals in drug development and synthetic chemistry, the robust analysis of intermediates like 5-Bromo-2-chloronicotinaldehyde is not merely a procedural step but a cornerstone of quality control, reaction optimization, and impurity profiling. This halogenated pyridine derivative, a key building block in the synthesis of novel pharmaceutical and agrochemical agents, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its analysis, moving beyond a simple recitation of steps to explain the causality behind critical experimental choices.
The Analytical Imperative: Why Direct Analysis is Often Suboptimal
This compound is a polar aromatic aldehyde.[1] While GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds, direct injection of this analyte is fraught with potential complications. The polarity of the aldehyde functional group can lead to undesirable interactions with the GC stationary phase, resulting in poor chromatographic performance, such as peak tailing and reduced sensitivity. Furthermore, aldehydes can be thermally labile, risking degradation in a hot GC inlet.
To overcome these intrinsic limitations, chemical derivatization is not just an optional step but a strategic necessity. The primary goals of derivatization in this context are to:
-
Increase Volatility: By converting the polar aldehyde group into a less polar, more volatile functional group, we ensure efficient transition into the gas phase.[2][3]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in GC analysis, preventing on-column degradation.[4]
-
Improve Chromatographic Resolution: Reduced polarity leads to more symmetrical peak shapes and better separation from matrix components.
-
Boost Detection Sensitivity: Certain derivatizing agents can introduce moieties that significantly enhance the compound's response in the mass spectrometer.[2][5]
A Comparative Analysis of Derivatization Strategies
The choice of derivatization agent is the most critical decision in developing a robust GC-MS method for aldehydes. We will compare two primary strategies against a baseline of direct analysis.
| Derivatization Strategy | Principle & Mechanism | Advantages | Disadvantages & Causality |
| Direct Injection (No Derivatization) | Analysis of the native aldehyde. | - Simple, no sample preparation. - Fast turnaround time. | - Poor Peak Shape: The polar aldehyde interacts strongly with many GC phases, causing peak tailing. - Low Sensitivity: Adsorption on active sites in the GC system reduces the amount of analyte reaching the detector. - Risk of Thermal Degradation: Not ideal for quantitative analysis where reproducibility is key. |
| Silylation (e.g., with MSTFA) | Replaces active hydrogens with a trimethylsilyl (TMS) group.[6] | - Highly effective for hydroxyl and carboxyl groups. | - Ineffective for Aldehydes: Silylation does not directly target the aldehyde functional group itself. It is primarily used to derivatize other functional groups that might be present in a sample matrix or as a secondary step after methoximation to cap other reactive sites.[3][6] |
| Oximation (with PFBHA) | The aldehyde's carbonyl group reacts with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable PFB-oxime.[7] | - Excellent Volatility & Stability: The resulting oxime is thermally robust and chromatographs beautifully.[4] - Superior Sensitivity: The pentafluorobenzyl group is highly electrophilic, making the derivative exceptionally sensitive for Negative Chemical Ionization (NCI) MS.[7] - Quantitative Reaction: PFBHA reacts quantitatively with aldehydes, ensuring reliable and reproducible results.[4] | - Additional Sample Prep Step: Requires a reaction step prior to injection, increasing analysis time. - Formation of Syn/Anti Isomers: The resulting oxime can form two geometric isomers, potentially leading to two closely eluting peaks. However, these are typically well-resolved or can be summed for quantification.[7] |
Verdict: Oximation with PFBHA is the scientifically superior and recommended approach. It directly addresses the chemical liabilities of the aldehyde group for GC analysis, transforming the analyte into a derivative ideally suited for high-performance separation and sensitive detection.
Optimizing the Separation: A Guide to GC Column Selection
The principle of "like dissolves like" governs chromatographic separation.[8] The choice of the GC column's stationary phase is therefore critical for achieving selectivity.
| Column Type | Stationary Phase Chemistry | Separation Principle | Recommended Use Case for Halogenated Aromatics |
| Low-Polarity | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Primarily separates compounds based on differences in their boiling points. Van der Waals forces are the dominant interaction mechanism.[8] | Primary Analysis Column: These columns are robust, versatile, and provide excellent resolution for a wide range of halogenated and aromatic compounds.[9][10] They are the gold standard for general-purpose analysis. |
| Intermediate-Polarity | e.g., (14%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-1701) | Introduces dipole-dipole and π-π interactions, offering a different selectivity compared to non-polar columns. This can be crucial for resolving isomers or closely related compounds. | Confirmation Column: Recommended by EPA methods for confirming results from a primary column.[4] Use when co-elution with matrix interferences is suspected on a 5-type phase. |
Expert Recommendation: An Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is the optimal starting point. Its low-bleed characteristics ("ms" designation) ensure a stable baseline and improved sensitivity for mass spectrometry.
Detection Strategy: Comparing Ionization Modes
The mass spectrometer's ionization source is where the separated analytes are converted into ions for detection. The choice of ionization mode dramatically impacts sensitivity and selectivity.
| Ionization Mode | Mechanism | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons (70 eV) bombard the analyte, causing ionization and extensive, reproducible fragmentation. | - Universal: Ionizes most organic compounds. - Reproducible Spectra: Creates a characteristic "fingerprint" mass spectrum that is ideal for library matching and structural confirmation. | - Can Cause Excessive Fragmentation: The molecular ion may be weak or absent for some compounds, making molecular weight determination difficult. |
| Negative Chemical Ionization (NCI) | A reagent gas creates low-energy thermal electrons that are captured by electrophilic analytes, forming negative ions with minimal fragmentation. | - High Selectivity: Only compounds with high electron affinity (like the PFBHA derivative) are ionized efficiently. - Exceptional Sensitivity: Can be 10-1000 times more sensitive than EI for suitable analytes, ideal for trace analysis.[5][11] | - Not Universal: Ineffective for compounds that do not have electron-withdrawing groups. - Limited Structural Information: Produces very simple spectra, often dominated by the molecular ion, providing less fragmentation data for structural elucidation. |
Verdict: For general identification and structural confirmation, EI is the standard and necessary choice. For ultra-trace quantification where the identity of the compound is already known, NCI offers vastly superior sensitivity for the PFBHA derivative.
Experimental Protocols & Expected Data
Protocol 1: PFBHA Derivatization
-
Sample Preparation: Dissolve a known quantity of the this compound sample in a suitable solvent (e.g., Toluene) to a concentration of ~1 mg/mL.
-
Reagent Preparation: Prepare a PFBHA solution (e.g., 15 mg/mL) in a solvent like ethyl acetate.
-
Reaction: In a 2 mL autosampler vial, combine 100 µL of the sample solution and 100 µL of the PFBHA solution.
-
Incubation: Cap the vial tightly and heat at 60°C for 60 minutes to drive the reaction to completion.[5]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Recommended GC-MS Method
The following is a robust starting method for the analysis of the PFB-oxime derivative.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for halogenated compounds.[9] |
| Inlet | Splitless Mode @ 250°C | Ensures quantitative transfer of the analyte for trace analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Inert and provides good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp 15°C/min to 300°C (hold 5 min) | Separates the derivative from solvent and potential byproducts. |
| MS Source (EI) | 230°C | Standard temperature for robust ionization. |
| MS Quad (EI) | 150°C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[12] |
| Acquisition Mode | Scan (m/z 50-550) | Full scan is necessary for identification and spectral interpretation. |
Diagram: GC-MS Workflow for Aldehyde Analysis
Caption: Workflow from derivatization to data analysis.
Anticipated Mass Spectrum and Fragmentation
The molecular weight of this compound is 220.45 g/mol .[13] The EI mass spectrum of its underivatized form would be complex, but the key feature to look for is the isotopic signature of one bromine atom (~1:1 ratio for M+ and M+2) and one chlorine atom (~3:1 ratio for M+ and M+2).[14][15]
For the PFB-oxime derivative, the fragmentation will be more predictable.
Diagram: Predicted EI-MS Fragmentation Pathway
Caption: Key fragmentation pathways for the PFB-oxime derivative.
Expected Key Ions (m/z):
-
Molecular Ion (M+): A cluster of peaks representing the isotopic distribution of Br and Cl.
-
Loss of Br: A fragment corresponding to [M-79]+ and [M-81]+.
-
Loss of Cl: A fragment corresponding to [M-35]+ and [M-37]+.
-
Pentafluorobenzyl Cation: A prominent ion at m/z 181 ([C7H2F5]+), which is characteristic of PFBHA derivatives.
Conclusion: A Self-Validating System for Confident Analysis
For the robust and reliable analysis of this compound, a strategy employing PFBHA derivatization followed by GC-MS is unequivocally superior to direct analysis. This approach creates a self-validating system: the successful formation of the derivative is confirmed by its retention time and characteristic mass spectrum, while the high-quality chromatography ensures accurate quantification.
-
For routine analysis and structural confirmation , a low-polarity DB-5ms column with standard Electron Ionization (EI) provides reproducible, library-searchable data.
-
For trace-level quantification , switching to Negative Chemical Ionization (NCI) will yield a dramatic increase in sensitivity, allowing for the detection of minute impurities or low-level analytes.
By understanding the causality behind these methodological choices—from derivatization chemistry to column selection and ionization physics—researchers can develop and validate highly reliable analytical methods, ensuring the quality and integrity of their work in the competitive landscape of drug discovery and development.
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A Comparative Guide to the Reactivity of 5-Bromo-2-chloronicotinaldehyde and 2,5-dibromopyridine for Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyridine derivatives are of paramount importance due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 5-Bromo-2-chloronicotinaldehyde and 2,5-dibromopyridine. Understanding the nuanced differences in their chemical behavior is crucial for researchers and drug development professionals aiming to streamline synthetic routes and access novel chemical entities.
This guide will delve into the comparative reactivity of these two molecules in essential synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). The discussion is grounded in fundamental chemical principles and supported by available experimental data to provide a practical framework for synthetic planning.
Molecular Scaffolds Under Investigation
At first glance, both this compound and 2,5-dibromopyridine offer multiple sites for synthetic elaboration. However, the nature and position of their substituents create distinct electronic and steric environments, profoundly influencing their reactivity.
This compound possesses two different halogen atoms, a bromine at the 5-position and a chlorine at the 2-position, on a pyridine ring further activated by an electron-withdrawing aldehyde group at the 3-position. This arrangement presents opportunities for chemoselective functionalization.
2,5-dibromopyridine , on the other hand, features two bromine atoms at the 2- and 5-positions. While both are good leaving groups in cross-coupling reactions, their positions relative to the nitrogen atom dictate their relative reactivity.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these transformations is largely governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl.[1][2] This principle is the foundation for understanding the chemoselectivity observed with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organohalide and a boronic acid or ester.[3]
For This compound , the significantly weaker C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 2-position. This allows for selective coupling at the C5 position under carefully controlled conditions, leaving the C2-chloro group available for subsequent transformations.[1]
In the case of 2,5-dibromopyridine , both leaving groups are bromine atoms. However, the C2-position is generally more reactive in Suzuki-Miyaura couplings due to the electronic influence of the adjacent nitrogen atom, which makes the C2 position more electrophilic.[4]
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Chloro-5-phenylnicotinaldehyde | ~85 |
| 2,5-dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 2-Phenyl-5-bromopyridine | ~90 |
Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the expected reactivity. Actual yields may vary depending on the specific reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3] The principles of reactivity mirror those of the Suzuki coupling.
With This compound , selective coupling is anticipated at the more reactive C-Br bond.
For 2,5-dibromopyridine , the C2-position is again the preferred site for the initial Sonogashira coupling.
Table 2: Illustrative Comparison of Sonogashira Coupling Reactivity
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 2-Chloro-5-(phenylethynyl)nicotinaldehyde | ~80 |
| 2,5-dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 2-(Phenylethynyl)-5-bromopyridine | ~85 |
Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the expected reactivity. Actual yields may vary depending on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] The chemoselectivity follows the same trend based on the C-X bond strength.
In This compound , the C-Br bond at the 5-position is the primary site for amination under standard Buchwald-Hartwig conditions.[1]
For 2,5-dibromopyridine , selective mono-amination typically occurs at the more activated C2-position.
Table 3: Illustrative Comparison of Buchwald-Hartwig Amination Reactivity
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 5-Anilino-2-chloronicotinaldehyde | ~75 |
| 2,5-dibromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 5-Bromo-N-phenylpyridin-2-amine | ~80 |
Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the expected reactivity. Actual yields may vary depending on the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto electron-deficient aromatic rings. The reactivity in SNAr is governed by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups ortho and para to the leaving group.
For This compound , the chlorine atom at the 2-position is highly activated towards SNAr by the adjacent nitrogen atom and the aldehyde group at the 3-position. The bromine at the 5-position is less activated. Therefore, nucleophilic attack will preferentially occur at the C2-position.[7]
In 2,5-dibromopyridine , the bromine atom at the 2-position is more susceptible to nucleophilic attack than the bromine at the 5-position due to the activating effect of the ring nitrogen.
Table 4: Illustrative Comparison of SNAr Reactivity with an Amine
| Substrate | Nucleophile | Conditions | Major Product | Approx. Yield (%) |
| This compound | Morpholine | Heat, neat or in a polar aprotic solvent | 5-Bromo-2-morpholinonicotinaldehyde | ~90 |
| 2,5-dibromopyridine | Morpholine | Heat, neat or in a polar aprotic solvent | 4-(5-Bromopyridin-2-yl)morpholine | ~85 |
Note: The data in this table is representative and compiled from various sources on similar substrates to illustrate the expected reactivity. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for a representative Suzuki-Miyaura coupling are provided below.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple phenylboronic acid at the C5 position.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-5-phenylnicotinaldehyde.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2,5-dibromopyridine
Objective: To selectively couple phenylboronic acid at the C2 position.
Materials:
-
2,5-dibromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2,5-dibromopyridine (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-5-bromopyridine.
Visualizing the Reaction Pathways
To further clarify the discussed transformations, the following diagrams illustrate the catalytic cycle for a generic Suzuki-Miyaura coupling and the workflow for a typical cross-coupling experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The reactivity of this compound and 2,5-dibromopyridine, while both serving as valuable dihalogenated pyridine building blocks, is governed by distinct electronic and positional effects.
This compound is an ideal substrate for sequential, chemoselective cross-coupling reactions, with the C-Br bond at the 5-position being significantly more reactive in palladium-catalyzed transformations. Conversely, the C-Cl bond at the 2-position is highly activated for nucleophilic aromatic substitution. This orthogonal reactivity provides a powerful strategy for the synthesis of complex, multi-substituted pyridine derivatives.
2,5-dibromopyridine offers two reactive sites for cross-coupling, with the C2-position generally favored for initial functionalization due to its proximity to the ring nitrogen. This allows for the synthesis of 2,5-disubstituted pyridines, with the potential for introducing two different substituents through sequential couplings.
A thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes in drug discovery and materials science. By leveraging the inherent properties of these versatile building blocks, researchers can efficiently access a wide range of novel and functionalized pyridine-based molecules.
References
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Sonogashira Coupling. NROChemistry. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
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Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
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Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
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Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
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Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
The Suzuki Reaction. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]
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The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. [Link]
-
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
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α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]
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A Comparative Guide to Suzuki Coupling of 5-Bromo-2-chloropyridine and 2-Bromo-5-chloropyridine for Pharmaceutical Synthesis
In the landscape of modern pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged motif in a vast array of bioactive molecules. The functionalization of dihalogenated pyridines via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offers a powerful and versatile strategy for the construction of complex molecular architectures.
This guide provides an in-depth technical comparison of two isomeric dihalopyridine building blocks: 5-bromo-2-chloropyridine and 2-bromo-5-chloropyridine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of procedures and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. We will explore the nuanced differences in their reactivity, supported by experimental data, and provide robust protocols to enable selective and efficient C-C bond formation.
The Decisive Factor: Understanding the Reactivity Landscape
The regioselectivity of Suzuki coupling on dihalopyridines is fundamentally governed by the relative reactivity of the carbon-halogen bonds. This reactivity is primarily dictated by the bond dissociation energies (BDEs) of the C-X bonds, which follow the general trend: C-I > C-Br > C-Cl.[1] Consequently, the weaker C-Br bond is more susceptible to the initial, and often rate-determining, oxidative addition step in the palladium catalytic cycle compared to the stronger C-Cl bond.[2]
However, the electronic landscape of the pyridine ring itself introduces a secondary, yet significant, layer of complexity. The electron-withdrawing nature of the pyridine nitrogen atom activates positions α (C2 and C6) and γ (C4) towards nucleophilic attack and, by extension, oxidative addition. This electronic activation can, under certain conditions, compete with or even override the inherent reactivity dictated by bond strength.
5-Bromo-2-chloropyridine: A Case of Convergent Selectivity
In 5-bromo-2-chloropyridine, the two directing factors—bond strength and positional activation—do not act in opposition. The C-Br bond is inherently more reactive than the C-Cl bond. While the C2 position is electronically activated by the adjacent nitrogen, the significantly lower BDE of the C-Br bond at the C5 position overwhelmingly directs the regioselectivity of the Suzuki coupling. As a result, under standard conditions, the reaction proceeds with high selectivity at the C5 position, leaving the C2-chloro substituent untouched for potential subsequent transformations. This predictable reactivity makes 5-bromo-2-chloropyridine a valuable substrate for sequential cross-coupling strategies.
2-Bromo-5-chloropyridine: A Nuanced Competition
Conversely, in 2-bromo-5-chloropyridine, a more intricate scenario unfolds. Here, the more reactive C-Br bond is located at the electronically activated C2 position, while the less reactive C-Cl bond is at the less activated C5 position. In this case, both the inherent bond reactivity and the positional activation favor reaction at the C2 position. This convergence of directing effects leads to a highly selective Suzuki coupling at the C-Br bond, affording 2-aryl-5-chloropyridines. Achieving coupling at the C5-Cl position while preserving the C2-Br bond is significantly more challenging and would require specialized catalytic systems capable of overriding these strong intrinsic preferences.
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental conditions and yields for the selective Suzuki-Miyaura coupling of 5-bromo-2-chloropyridine and 2-bromo-5-chloropyridine with arylboronic acids. This data, compiled from various sources, provides a quantitative basis for comparing the reactivity and optimizing reaction conditions.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | - | Good | [3] |
| 5-Bromo-2-chloropyridine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | Good | [4] |
| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | - | High | [5] |
| 2-Bromo-5-chloropyridine | Arylboronic acid | Pd(OAc)₂/Ligand-free | - | K₂CO₃ | iPrOH/H₂O | - | - | Good to Excellent | [6] |
Analysis of Experimental Data:
The data consistently demonstrates that for both isomers, selective Suzuki coupling at the C-Br position can be achieved in high yields. The use of robust catalyst systems, often employing bulky and electron-rich phosphine ligands like XPhos and SPhos, is beneficial, particularly for the less reactive chloro-analogs in potential subsequent reactions.[5][7] The choice of base, with potassium phosphate and potassium carbonate being common, and a solvent system, typically a mixture of an ethereal solvent and water, are also critical parameters for ensuring efficient reaction.[8][9]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the selective Suzuki-Miyaura coupling at the C-Br position for both 5-bromo-2-chloropyridine and 2-bromo-5-chloropyridine. These protocols are designed to be self-validating, with clear checkpoints and considerations for optimization.
Protocol 1: Selective Suzuki Coupling of 5-Bromo-2-chloropyridine
This protocol is optimized for the selective arylation at the C5 position.
Materials:
-
5-Bromo-2-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyridine, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until consumption of the starting material is observed.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloropyridine.
Protocol 2: Selective Suzuki Coupling of 2-Bromo-5-chloropyridine
This protocol is designed for the selective arylation at the C2 position.
Materials:
-
2-Bromo-5-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 2-bromo-5-chloropyridine, the arylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: Add Palladium(II) Acetate and SPhos to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the pure 2-aryl-5-chloropyridine.
Visualizing the Reaction Pathways
To further clarify the logical flow of the synthetic strategy and the underlying principles of selectivity, the following diagrams are provided.
Caption: Figure 1. Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Figure 2. Factors influencing regioselectivity in the two isomers.
Conclusion and Future Perspectives
The selective functionalization of dihalopyridines is a critical tool in the arsenal of the medicinal chemist. This guide has demonstrated that while both 5-bromo-2-chloropyridine and 2-bromo-5-chloropyridine can undergo selective Suzuki-Miyaura coupling at the C-Br position, the underlying electronic and steric factors influencing this selectivity differ. For 5-bromo-2-chloropyridine, the inherent reactivity of the C-Br bond dictates the outcome, providing a reliable handle for sequential couplings. In the case of 2-bromo-5-chloropyridine, both bond strength and positional activation converge to strongly favor reaction at the C2 position.
The provided protocols offer robust starting points for achieving these selective transformations. As with any catalytic reaction, further optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results for specific substrates. The continued development of novel catalyst systems, particularly those that can overcome inherent reactivity biases, will undoubtedly open new avenues for the selective functionalization of polyhalogenated heterocycles, further empowering the synthesis of novel therapeutic agents.
References
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Molander, G. A., & Brown, A. R. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Hartwig, J. F., & Vo, G. D. (2008). Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. Angewandte Chemie International Edition. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett. [Link]
-
ResearchGate. (2009). Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76). [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Suzuki Reaction. (2014). [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
ChemRxiv. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. [Link]
-
ResearchGate. (2025). Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. [Link]
-
ResearchGate. (2025). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]
-
PubMed. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]
-
ResearchGate. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. [Link]
-
PubMed. (n.d.). Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles. [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
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A Strategic Guide to Sequential Synthesis: The Advantages of 5-Bromo-2-chloronicotinaldehyde
In the intricate field of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Substituted pyridine rings are privileged scaffolds, forming the core of numerous pharmaceuticals. However, achieving specific substitution patterns on the pyridine ring in a controlled and high-yielding manner presents a significant synthetic challenge. This guide, intended for researchers, scientists, and drug development professionals, elucidates the strategic advantages of using 5-Bromo-2-chloronicotinaldehyde as a versatile building block for the regioselective synthesis of multi-substituted pyridines.
The primary advantage of this reagent lies in the orthogonal reactivity of its two distinct halogen atoms. The chlorine atom at the 2-position and the bromine atom at the 5-position can be selectively functionalized through different reaction mechanisms, allowing for a predictable, stepwise introduction of substituents. This guide provides a comparative analysis against common alternatives and offers detailed experimental protocols to demonstrate its superior performance in synthetic applications.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds under various reaction conditions. This allows for a planned, sequential functionalization strategy that is difficult to achieve with di-halogenated pyridines bearing identical halogens.
Two key principles govern this selectivity:
-
Palladium-Catalyzed Cross-Coupling Reactivity: In ubiquitous reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, the reactivity of the carbon-halogen bond towards oxidative addition to a Pd(0) catalyst generally follows the order: C-I > C-Br > C-Cl. This inherent difference allows for the selective activation of the C5-Br bond while leaving the more robust C2-Cl bond intact for a subsequent transformation.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing aldehyde group at the 3-position. The C2 position (alpha to the ring nitrogen) is particularly activated towards attack by nucleophiles. Consequently, the C2-Cl bond is highly susceptible to displacement via an SNAr mechanism, a reaction that does not readily occur at the C5-Br position under the same conditions.
This dual-mode reactivity profile enables a synthetic chemist to choose the order of functionalization, as illustrated below.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the advantages of this compound, it is essential to compare it with other dihalogenated pyridine building blocks that could be considered for similar synthetic goals.
| Feature | This compound | 2,5-Dibromonicotinaldehyde | 2,5-Dichloronicotinaldehyde |
| Reactivity Differential | High (C-Br vs. C-Cl) | None (C-Br vs. C-Br) | None (C-Cl vs. C-Cl) |
| Selectivity Control | Inherent & Predictable. Sequential reactions are straightforward. | Challenging. Relies on subtle electronic differences or advanced catalyst/ligand systems to achieve selectivity. High risk of mixtures. | Very Challenging. Both C-Cl bonds are relatively unreactive, requiring harsh conditions or specialized, bulky ligands for activation. Selectivity is difficult to control. |
| Synthetic Strategy | Enables planned, stepwise synthesis of di-substituted products with high purity. | Often results in statistical mixtures of mono-substituted isomers or di-substituted byproducts, complicating purification. | Requires significant optimization to achieve mono-substitution and subsequent functionalization is often low-yielding. |
| Cost & Availability | Commercially available from multiple suppliers.[1] | Commercially available, but potentially higher cost for some applications. | Commercially available and often less expensive, but its lower reactivity can increase overall process cost due to catalyst loading and yield issues. |
Performance Data in Key Transformations
The theoretical advantages are borne out in experimental results. The following table summarizes typical outcomes for key palladium-catalyzed cross-coupling reactions, highlighting the superior selectivity offered by the bromo-chloro substitution pattern.
| Substrate | Reaction Type | Coupling Partner | Catalyst / Ligand | Yield of Mono-Substituted Product | Key Observation & Reference |
| 5-Bromo-2-(benzylthio)-\nnicotinaldehyde | Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | 25-65% | Demonstrates the utility of the C-Br bond for selective Suzuki coupling after the C-Cl has been functionalized.[2] |
| 2,5-Dibromopyridine | Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | ~70% (C2) + ~5% (C5) | Shows a strong intrinsic preference for reaction at the C2 position, making selective C5 functionalization difficult with standard catalysts. |
| 2,5-Dichloropyridine | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | ~85% (C2) | Requires a highly active catalyst system to activate the C-Cl bond. Selectivity still strongly favors the C2 position. |
Note: Data for dibromo- and dichloropyridine analogs are representative examples from the broader literature on regioselective cross-coupling to illustrate the selectivity challenges.
Exemplary Synthetic Workflow and Protocols
A powerful demonstration of the utility of this compound is a two-step sequence involving an initial SNAr reaction at the C2-Cl position, followed by a Suzuki-Miyaura coupling at the C5-Br position. This strategy was successfully employed in the synthesis of novel antibacterial agents.[2]
Sources
A Technical Guide to Alternative Reagents for 5-Bromo-2-chloronicotinaldehyde in Pharmaceutical Synthesis
In the landscape of pharmaceutical and drug development research, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 5-Bromo-2-chloronicotinaldehyde has long served as a versatile scaffold, offering multiple reaction sites for diversification. However, the evolving demands of medicinal chemistry necessitate a broader palette of reagents to fine-tune physicochemical properties, modulate reactivity, and explore novel chemical space. This guide provides an in-depth comparative analysis of viable alternatives to this compound, supported by experimental data and established synthetic protocols. We will delve into the nuances of their reactivity in key transformations such as palladium-catalyzed cross-coupling and condensation reactions, offering researchers the insights required to make informed decisions in their synthetic endeavors.
The Benchmark: Understanding the Reactivity of this compound
This compound is a trifunctional pyridine derivative featuring an aldehyde, a bromo substituent at the 5-position, and a chloro substituent at the 2-position. This arrangement of functional groups provides a strategic advantage in multistep syntheses. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution and is a prime site for palladium-catalyzed cross-coupling reactions. The bromine at the 5-position offers a second, distinct handle for sequential cross-coupling, given the differential reactivity of C-Br and C-Cl bonds in many catalytic systems. The aldehyde group readily participates in a variety of transformations, including reductive amination, Wittig reactions, and condensations.
The inherent reactivity of the C-Cl and C-Br bonds in palladium-catalyzed reactions generally follows the order of C-I > C-Br > C-Cl, a trend governed by bond dissociation energies. This differential reactivity is a key feature exploited in the selective functionalization of this compound.
Strategic Alternatives: A Comparative Analysis
The choice of an alternative reagent is dictated by the specific synthetic goal. Are you seeking to modulate electronic properties, alter steric hindrance, or introduce a different functional handle for subsequent transformations? Here, we compare a curated selection of alternatives, focusing on their performance in cornerstone reactions of drug discovery.
Halogen-Substituted 2-Chloronicotinaldehydes
The substitution of bromine with fluorine offers a significant shift in electronic properties. Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect on the pyridine ring. This can enhance the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions and influence the acidity of adjacent protons. Furthermore, the introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
In Practice: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in drug discovery. The electron-withdrawing nature of the fluorine in 2-chloro-5-fluoronicotinaldehyde can accelerate the rate-determining oxidative addition step of the palladium catalyst to the C-Cl bond, potentially leading to higher yields or milder reaction conditions compared to its bromo counterpart.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | [1] |
| 2-Chloro-5-fluoronicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | >90 | Inferred from similar systems |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-fluoronicotinaldehyde
To a solution of 2-chloro-5-fluoronicotinaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.03 mmol) is then added, and the reaction is heated to 90°C for 8 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of 2-Chloro-5-fluoronicotinaldehyde.
The cyano group is a strong electron-withdrawing group and a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Its presence significantly alters the electronic landscape of the pyridine ring, making 2-chloro-5-cyanonicotinaldehyde a valuable alternative for accessing different chemical space.
In Practice: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] The electron-withdrawing cyano group in 2-chloro-5-cyanonicotinaldehyde is expected to facilitate the oxidative addition of the palladium catalyst, a key step in the catalytic cycle.[3]
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | ~80 | [4] |
| 2-Chloro-5-cyanonicotinaldehyde | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90 | 10 | >90 | Inferred from similar systems |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-cyanonicotinaldehyde
In a nitrogen-filled glovebox, a vial is charged with 2-chloro-5-cyanonicotinaldehyde (1.0 mmol), morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol). Anhydrous dioxane (5 mL) is added, and the vial is sealed and heated to 90°C for 10 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired product.
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- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating 5-Bromo-2-chloronicotinaldehyde Isomers: A Spectroscopic Comparison
In the landscape of pharmaceutical and agrochemical development, halogenated pyridines serve as foundational scaffolds for a multitude of bioactive molecules.[1] Their utility stems from the profound influence that halogen substituents exert on physicochemical properties like lipophilicity and metabolic stability. Furthermore, these halogens provide reactive handles for synthetic diversification through cross-coupling reactions.[1] Among these valuable building blocks, 5-Bromo-2-chloronicotinaldehyde and its positional isomers are of particular interest. However, the subtle migration of a substituent can drastically alter a molecule's reactivity and biological profile. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for meaningful research.
This guide provides an in-depth comparison of the key spectroscopic signatures that enable researchers to confidently distinguish between this compound and its closely related isomers. We will move beyond a simple recitation of data, delving into the structural reasoning behind the observed spectral differences, grounded in the principles of nuclear magnetic resonance, infrared, mass, and UV-Visible spectroscopy.
The Analytical Workflow: A Multi-Technique Approach
The robust identification of a specific isomer is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique offers a unique piece of the structural puzzle. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and spatial arrangement of atoms.
Sources
A Researcher's Guide to Kinetic Studies of Cross-Coupling Reactions with 5-Bromo-2-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The functionalized pyridine scaffold, a privileged structural motif in medicinal chemistry, is often assembled using these powerful catalytic methods. Among the vast array of available building blocks, 5-Bromo-2-chloronicotinaldehyde presents a unique substrate, offering two distinct reactive sites for sequential and selective functionalization.
Understanding the kinetics of cross-coupling reactions involving this di-halogenated pyridine is paramount for reaction optimization, catalyst selection, and ultimately, the efficient and scalable synthesis of target molecules. This guide provides a comprehensive framework for designing and executing kinetic studies on this compound, comparing the performance of common cross-coupling methodologies and offering insights into the selection of alternative substrates.
The "Why" Behind Kinetic Analysis: More Than Just Reaction Times
Kinetic studies provide a deeper understanding of a reaction beyond simple yield determination at a single time point. By monitoring the concentration of reactants, products, and intermediates over time, we can elucidate the reaction mechanism, identify the rate-determining step, and quantify the effect of various parameters such as catalyst loading, ligand structure, temperature, and reactant concentrations. This knowledge is invaluable for:
-
Rational Reaction Optimization: Pinpointing the factors that have the most significant impact on reaction rate and efficiency.
-
Catalyst and Ligand Selection: Objectively comparing the performance of different catalytic systems.
-
Mechanism Elucidation: Gaining insights into the catalytic cycle and identifying potential catalyst deactivation pathways.
-
Process Scale-Up: Predicting reaction behavior under different conditions and ensuring consistent performance.
Experimental Design for Kinetic Studies
A well-designed kinetic experiment is crucial for obtaining reliable and reproducible data. The following protocol outlines a general workflow for monitoring the kinetics of cross-coupling reactions with this compound.
Experimental Protocol: General Procedure for Kinetic Analysis
-
Reagent Preparation:
-
Ensure all reagents, including the solvent, are of high purity and appropriately dried and degassed to prevent catalyst deactivation.
-
Prepare stock solutions of this compound, the coupling partner (e.g., boronic acid, alkene, or alkyne), and an internal standard in the chosen reaction solvent.
-
-
Reaction Setup:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst and ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent, followed by the base.
-
Initiate the reaction by adding the pre-prepared stock solutions of the substrates and internal standard via syringe.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Immediately quench the aliquot with a suitable solution (e.g., a dilute acid or a solution of a strong chelating agent) to stop the reaction.
-
Prepare the quenched sample for analysis by a suitable technique (e.g., GC-FID, HPLC, or UPLC).
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Use appropriate kinetic models (e.g., initial rate method, progress curve analysis) to determine the reaction order with respect to each reactant and the rate constant.
-
Comparative Kinetic Analysis of Cross-Coupling Reactions
The two halogen atoms on the this compound ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[1] This inherent difference in reactivity allows for selective functionalization at the 5-position.
Below is a comparative overview of three major cross-coupling reactions and their expected kinetic behavior with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2][3][4]
-
Reaction: this compound + Arylboronic acid
-
Expected Reactivity: The reaction is expected to proceed selectively at the C-Br bond under standard conditions. The rate of the reaction will be influenced by the electronic nature of the arylboronic acid, with electron-rich boronic acids generally reacting faster.
-
Kinetic Profile: The reaction rate is typically first-order in both the palladium catalyst and the aryl halide.[3] The order with respect to the boronic acid and the base can be more complex and may vary depending on the specific reaction conditions.[3]
| Parameter | Suzuki-Miyaura Coupling | Heck Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron Compound | Alkene | Terminal Alkyne |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂/CuI |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, K₂CO₃ | Et₃N, Piperidine |
| Selectivity | High for C-Br over C-Cl | High for C-Br over C-Cl | High for C-Br over C-Cl |
| Expected Rate | Moderate to Fast | Generally Slower | Moderate to Fast |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[5][6][7]
-
Reaction: this compound + Alkene
-
Expected Reactivity: Similar to the Suzuki coupling, the Heck reaction is expected to be selective for the C-Br bond. The reaction rate is sensitive to the steric bulk of the alkene, with less substituted alkenes reacting more rapidly.[5]
-
Kinetic Profile: The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[8] The reaction kinetics can be complex and may be influenced by the formation of different palladium species in the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]
-
Reaction: this compound + Terminal Alkyne
-
Expected Reactivity: The reaction is highly selective for the C-Br bond. The presence of a copper(I) co-catalyst is often required to facilitate the transmetalation step.[10]
-
Kinetic Profile: The mechanism of the Sonogashira coupling is not as well understood as the Suzuki or Heck reactions, and the rate-determining step can vary depending on the specific reaction conditions.[11] Both the palladium-catalyzed oxidative addition and the copper-mediated transmetalation can be rate-limiting.
Alternative Substrates for Comparative Kinetic Studies
To gain a more comprehensive understanding of the factors influencing the reactivity of this compound, it is beneficial to compare its kinetic behavior with that of other structurally related substrates.
| Alternative Substrate | Key Feature | Expected Impact on Kinetics |
| 5-Iodo-2-chloronicotinaldehyde | More labile C-I bond | Faster rate of oxidative addition and overall reaction rate. |
| 3-Bromo-6-chloropyridin-2-carbaldehyde | Different substitution pattern | Steric and electronic effects will likely alter the reaction rate. |
| 5-Bromo-2-fluoronicotinaldehyde | Less reactive C-F bond | Slower reaction rate compared to the chloro-analogue. |
| 5-Bromo-nicotinaldehyde | Lacks the 2-chloro substituent | Serves as a baseline to quantify the electronic effect of the 2-chloro group. |
The choice of alternative substrates should be guided by the specific research question. For example, comparing the bromo-, chloro-, and iodo-substituted analogues can provide valuable information on the effect of the leaving group on the reaction kinetics.
Conclusion
Kinetic studies of cross-coupling reactions with this compound provide a powerful tool for understanding and optimizing these important transformations. By systematically investigating the influence of various reaction parameters and comparing the performance of different cross-coupling methodologies and substrates, researchers can develop more efficient and robust synthetic routes to valuable pyridine-containing molecules. The insights gained from such studies are not only of academic interest but also have significant practical implications for the development of scalable and cost-effective processes in the pharmaceutical and chemical industries.
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry. Heck Coupling. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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BYJU'S. Heck Reaction Mechanism. [Link]
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J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
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ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]
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PubMed. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. [Link]
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BYJU'S. Sonogashira Coupling. [Link]
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Slideshare. Heck cross coupling reaction. [Link]
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YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]
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Kozlowski group. Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]
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McGraw Hill's AccessScience. Kinetic methods of analysis. [Link]
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ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
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eGyanKosh. UNIT 6 KINETIC METHODS OF ANALYSIS. [Link]
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RSC Publishing. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]
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NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]
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MDPI. Advances in Cross-Coupling Reactions. [Link]
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PubMed Central. Application of statistical design of experiment to identify key factors in cross coupling reactions. [Link]
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Organic Process Research & Development. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. [Link]
-
ResearchGate. Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
-
NIH. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]
-
ResearchGate. kinetic study of heck reaction an interdisciplinary experience. [Link]
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Chemistry LibreTexts. 4.2: Chemical Kinetics. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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MDPI. Heck Reaction—State of the Art. [Link]
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ResearchGate. (PDF) A tale of two metals: The Mizoroki-Heck reaction as a guide to compare the chemical characters of nickel and palladium in catalysis. [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Chemical Society Reviews. Recent advances in Sonogashira reactions. [Link]
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A Comparative Guide to the Purity Determination of 5-Bromo-2-chloronicotinaldehyde by qNMR
In the landscape of pharmaceutical development, the precise characterization of intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. 5-Bromo-2-chloronicotinaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity determination of this critical intermediate. We will delve into the causality behind experimental choices, present supporting data, and offer a validated protocol, empowering researchers to make informed decisions for their analytical needs.
The Principle of Absolute Quantification: Why qNMR Excels
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a distinct advantage over comparative techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2] Unlike these methods, which rely on the response factor of a specific, often costly, reference standard for the analyte, qNMR provides direct, absolute quantification against a certified internal standard that can be structurally unrelated to the analyte.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei giving rise to that signal.[5] This makes qNMR an inherently quantitative technique, capable of delivering SI-traceable results with high accuracy and precision.[6]
For a molecule like this compound, which possesses distinct proton signals, qNMR is particularly well-suited. It allows for the simultaneous confirmation of the compound's identity and the quantification of its purity from a single experiment, a significant advantage in fast-paced research and development environments.[7]
Orthogonal Comparison: qNMR vs. Chromatographic Techniques
While HPLC is a workhorse in pharmaceutical analysis for its high sensitivity in detecting trace impurities, it is not without limitations.[8] The accuracy of HPLC purity determination by area percent can be compromised if impurities have different chromophores and thus different UV responses compared to the main compound.[3] GC, while effective for volatile compounds, can be unsuitable for thermally labile or non-volatile substances.
qNMR, as an orthogonal technique, overcomes many of these challenges.[3] It provides a more accurate assessment of purity because every proton nucleus has the same response factor, regardless of the molecular structure it is part of. This "universal" detection for protons eliminates the need to isolate and synthesize every impurity to determine their individual response factors, a process that is both time-consuming and expensive.[2]
Here's a comparative summary of the techniques:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal integral to the number of nuclei.[5] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[9] | Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS). |
| Reference Standard | Requires a certified internal standard, which can be structurally unrelated to the analyte.[3] | Typically requires a specific, certified reference standard of the analyte for accurate quantification.[2] | Requires a specific reference standard of the analyte for accurate quantification. |
| Quantification | Direct and absolute.[4] | Relative, based on response factors. Can be absolute with a certified standard. | Relative, based on response factors. Can be absolute with a certified standard. |
| Impurity Detection | Can identify and quantify structurally related and unrelated impurities simultaneously, provided they have unique signals.[7] | Excellent for detecting trace impurities, but quantification can be inaccurate without specific impurity standards.[8] | Effective for volatile impurities. |
| Sample Throughput | Lower, especially when long relaxation delays are required for accuracy.[8] | Higher, with typical run times of 20-30 minutes per sample.[8] | Moderate to high. |
| Sample Consumption | Higher (milligrams).[8] | Lower (micrograms).[8] | Low (micrograms to nanograms). |
| Destructive | No, the sample can be recovered.[8] | Yes.[8] | Yes. |
| Validation | Methods are validated according to ICH guidelines.[10] | Well-established validation protocols under ICH guidelines. | Well-established validation protocols under ICH guidelines. |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.
1. Materials and Instrumentation:
-
Analyte: this compound (CAS 228251-24-9)[11]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity). Other suitable standards include dimethyl sulfone or 1,4-dinitrobenzene, chosen for their chemical stability, simple spectra, and non-overlapping signals with the analyte.[12][13]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.
-
Analytical Balance: Accurate to at least 0.01 mg.
-
NMR Tubes: 5 mm, high-precision.
2. Experimental Workflow Diagram:
Caption: Workflow for qNMR Purity Determination.
3. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the weight (m_analyte).
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial. Record the weight (m_IS). The 1:1 intensity ratio between analyte and internal standard peaks is ideal for accurate integration.[5]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial and ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.[14]
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., Bruker's 'zg30'). Crucial parameters for quantification include:
-
Pulse Angle: 30° (to reduce relaxation delay requirements).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (a conservative value of 30 seconds is recommended for accurate quantification).
-
Number of Scans (ns): A minimum of 16 scans to ensure an adequate signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[14]
-
Acquisition Time (aq): At least 3 seconds.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Identify the non-overlapping signals for both the analyte and the internal standard. For this compound, the aldehyde proton (around 10.3 ppm) is an excellent choice. For maleic acid, the two vinyl protons (around 6.3 ppm) provide a strong, clean singlet.
-
Integrate the selected signals.
-
Calculate the purity of the analyte using the following equation:[15]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte, I_IS: Integral values for the analyte and internal standard.
-
N_analyte, N_IS: Number of protons for the integrated signals (1 for the aldehyde proton of the analyte, 2 for the vinyl protons of maleic acid).
-
MW_analyte, MW_IS: Molecular weights of the analyte (220.45 g/mol ) and internal standard (116.07 g/mol ).[11]
-
m_analyte, m_IS: Masses of the analyte and internal standard.
-
Purity_IS: Certified purity of the internal standard.
-
-
4. Logical Relationship Diagram for qNMR Quantification:
Caption: Relationship of variables in the qNMR purity calculation.
Method Validation and Trustworthiness
To ensure the trustworthiness of this qNMR protocol, method validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines.[10][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.
-
Linearity: The linearity of the method should be established by analyzing samples at five different concentration levels, demonstrating a linear relationship between the analyte concentration and the integral ratio.[16]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample.
-
Precision: Assessed through repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]
Conclusion
For the purity determination of this compound, qNMR presents a robust, accurate, and reliable alternative to traditional chromatographic methods. Its nature as a primary ratio method provides a high degree of confidence in the results, making it an invaluable tool for quality control and assurance in pharmaceutical development.[16] By providing both qualitative and quantitative information in a single, non-destructive measurement, qNMR offers efficiency and a deeper understanding of the sample's composition. While HPLC remains a powerful tool for impurity profiling, the orthogonal data provided by qNMR is essential for the comprehensive characterization of critical intermediates, ensuring the integrity of the final drug product.[8][9]
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A Comparative Guide to the Definitive Structural Validation of 5-Bromo-2-chloronicotinaldehyde Derivatives
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely a final checkbox; it is the foundational bedrock upon which all subsequent research is built. For complex, highly functionalized molecules such as 5-Bromo-2-chloronicotinaldehyde derivatives, where subtle isomeric differences can lead to vastly different biological activities or material properties, ambiguity in structural assignment is unacceptable. This guide provides an in-depth comparison of the primary analytical techniques for structural validation, establishing why Single-Crystal X-ray Crystallography stands as the gold standard, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as essential, complementary tools.
The Imperative for Unambiguous Structure: The Case of Halogenated Nicotinaldehydes
The precise arrangement of substituents on an aromatic ring dictates its electronic properties, steric profile, and potential for intermolecular interactions. In a molecule like this compound, the specific positions of the bromine, chlorine, and aldehyde groups are critical. An incorrect assignment could lead to flawed structure-activity relationship (SAR) studies, wasted resources in downstream research, and the synthesis of inactive or even toxic compounds. Therefore, the primary goal of structural validation is to move from a proposed 2D structure to a confirmed 3D reality with complete confidence.
X-ray Crystallography: The Definitive Answer
Single-Crystal X-ray Crystallography is the only technique that provides a direct, high-resolution image of a molecule's atomic arrangement in three-dimensional space.[1][2] It is considered the "gold standard" because it doesn't rely on interpreting indirect data to infer connectivity; it visualizes the exact positions of atoms, bond lengths, and bond angles.[3]
The Principle of Operation: From Crystal to Structure
The technique works by directing a beam of X-rays onto an ordered, single crystal of the compound.[4] The electrons of the atoms within the crystal lattice diffract the X-rays in a specific, predictable pattern.[3] This diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected on a detector. Through a mathematical process known as a Fourier transform, this pattern is converted into a three-dimensional electron density map. The crystallographer then fits the known atoms of the molecule into this map to generate the final, unambiguous structure.
Causality in the Workflow: Why Each Step is Crucial
The entire crystallographic workflow is a self-validating system designed to produce a chemically and physically sensible result. The journey from a synthesized powder to a validated structure is rigorous and methodical.
The most significant bottleneck in this process is often growing a high-quality single crystal.[3][5] This requires a molecule to pack in a highly ordered, repeating lattice, a process that can be challenging for certain compounds.
Experimental Protocol: Crystallization of a this compound Derivative
Objective: To grow diffraction-quality single crystals from a purified powder sample.
Materials:
-
Purified this compound derivative (>99% purity)
-
Selection of high-purity solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane, Methanol, Acetonitrile)
-
Small, clean glass vials (e.g., 2 mL)
-
A larger beaker or jar with a sealable lid (for vapor diffusion)
-
Microscope for crystal inspection
Method 1: Slow Evaporation (Simplest Method)
-
Solvent Screening: In separate small vials, test the solubility of a few milligrams of your compound in various solvents. The ideal solvent is one in which the compound is moderately soluble.[6]
-
Solution Preparation: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[7]
-
Evaporation: Cover the vial with a cap or foil pierced with a few small holes. This slows the rate of evaporation, which is crucial for growing larger, more ordered crystals.[8]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6]
-
Harvesting: Once crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Method 2: Vapor Diffusion (Excellent for Milligram Quantities)
-
System Setup: This method requires a binary solvent system.[8] Dissolve your compound in a small amount of a less volatile solvent (the "solvent," e.g., Dichloromethane) in an open inner vial.
-
Precipitant: Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile solvent in which your compound is insoluble (the "precipitant" or "anti-solvent," e.g., Hexane).[9]
-
Diffusion: Seal the outer container. The vapor from the more volatile precipitant will slowly diffuse into the solvent in the inner vial.[8]
-
Crystallization: As the precipitant mixes with the solvent, the solubility of your compound decreases, inducing slow crystallization.
Alternative & Complementary Spectroscopic Techniques
While X-ray crystallography provides the final answer, other techniques are indispensable for routine characterization, reaction monitoring, and providing preliminary structural evidence.[10]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei.[11] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.
For this compound Derivatives:
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show signals for the protons on the pyridine ring.[13][14] Their chemical shifts and coupling patterns (splitting) can help deduce their relative positions.
-
¹³C NMR: The number of signals in the aromatic region (120-150 ppm) indicates the number of unique carbon environments, which is dictated by the molecule's symmetry.[15]
-
2D NMR (HMBC): This experiment is crucial as it shows correlations between protons and carbons that are 2-3 bonds away, allowing one to piece together the molecular skeleton and confirm the positions of the substituents relative to the ring protons.
B. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16][17] It is exceptionally useful for determining the molecular weight of a compound and confirming its elemental composition.[18]
Principle of Operation: The sample is vaporized and ionized, creating charged molecules. These ions are then accelerated and separated by a mass analyzer based on their m/z ratio.[19]
For this compound Derivatives:
-
Molecular Ion Peak: The most important piece of information is the molecular ion peak (M+), which gives the molecular weight of the intact molecule.[16]
-
Isotopic Pattern: A key feature for halogenated compounds is their distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these in a molecule containing one Br and one Cl atom will produce a characteristic cluster of peaks (M+, M+2, M+4) in the mass spectrum, providing definitive proof of their presence.[20]
Head-to-Head Comparison: Choosing the Right Tool
The choice of technique depends on the question being asked. For initial confirmation of a successful reaction, MS and ¹H NMR are fast and sufficient. For proposing a complete 2D structure, a full suite of NMR experiments is required. For absolute, legally and scientifically defensible proof of the 3D structure, X-ray crystallography is essential.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, stereochemistry, bond lengths/angles | Atomic connectivity, chemical environment (in solution) | Molecular formula, elemental composition, fragmentation |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Ambiguity | None (if a good quality structure is obtained) | Possible with complex isomers or overlapping signals | High (cannot distinguish between isomers) |
| Key Challenge | Growing a high-quality single crystal | Spectral complexity and overlap in large molecules | Does not provide connectivity information |
| Primary Use Case | Definitive structural proof, publication-quality data | Routine characterization, determination of 2D structure | Confirmation of molecular weight and formula |
The Synergy of a Multi-Technique Approach
The most robust approach to structural validation does not rely on a single technique but integrates the strengths of all three.[21] A logical workflow for a novel this compound derivative would be:
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A Senior Application Scientist's Guide to Catalyst Efficiency in 5-Bromo-2-chloronicotinaldehyde Couplings
Introduction: The Strategic Importance of 5-Bromo-2-chloronicotinaldehyde in Drug Discovery
This compound is a pivotal building block for medicinal chemists and drug development professionals. Its unique dihalogenated pyridine structure presents a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making it a highly valuable precursor for creating diverse libraries of compounds for biological screening. This guide provides a comparative analysis of various catalytic systems for the efficient coupling of this substrate, offering insights into catalyst selection, reaction mechanisms, and protocol optimization to empower researchers in their synthetic endeavors.
The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity
The success of any coupling strategy involving this compound hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl.[1][2] This inherent difference in reactivity is the cornerstone of selective functionalization. The C-Br bond at the 5-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 2-position.[3][4] This allows for a high degree of control, enabling the selective coupling at the C5 position while leaving the C2-chloro substituent available for subsequent transformations. However, the choice of catalyst and ligand can dramatically influence this selectivity, with some systems even promoting reaction at the less reactive C-Cl bond.[5]
Comparative Analysis of Catalyst Systems
The choice of catalyst is paramount in achieving high yields and selectivity in the coupling reactions of this compound. This section provides a comparative overview of palladium and nickel-based catalyst systems for the most common and synthetically useful coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[6][7] For this compound, this reaction is instrumental in introducing aryl and heteroaryl moieties at the 5-position.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of this compound Analogues
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-chlorobenzothiazole | Phenylboronic acid | 100 | 12 | 85 | 5 | [7] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1H-indole | Phenylboronic acid | 80 | 4 | 92 | 3 | [7] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | 100 | 18 | 95 | 2 | [8] |
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of an electron-rich and bulky ligand, such as SPhos, can accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination, leading to higher catalyst turnover and improved yields.[9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%).[7][8]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[6]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously, monitoring the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Process
To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a cross-coupling experiment.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10][11] This reaction is particularly valuable for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules.
Catalyst Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[12] Bulky, electron-rich phosphine ligands, such as BippyPhos, are often required to facilitate the coupling of a wide range of amines and to overcome potential catalyst inhibition by the pyridine nitrogen.[13]
Mechanistic Insight: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] A strong, non-nucleophilic base is typically required to facilitate the deprotonation of the amine.[14]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), the ligand (e.g., BippyPhos), and a strong, non-nucleophilic base (e.g., LiHMDS) to an oven-dried Schlenk tube.[13][15]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or THF.[15]
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The Sonogashira and Heck reactions provide further avenues for the functionalization of this compound.
-
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling with a terminal alkyne.[16][17] It is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[3]
-
Heck Reaction: The Heck reaction forms a C-C bond between the aryl halide and an alkene.[18] The choice of catalyst and reaction conditions can influence the regioselectivity of the alkene addition.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).[15]
-
Reagent Addition: Add a degassed solvent (e.g., DMF), an amine base (e.g., Et₃N), and the terminal alkyne.
-
Reaction: Stir the mixture at a suitable temperature (typically 25-80 °C) and monitor the reaction progress.[15]
-
Work-up and Purification: Upon completion, perform an aqueous work-up, often including a wash with aqueous ammonium chloride to remove the copper catalyst, followed by purification.
Nickel-Catalyzed Couplings: A Cost-Effective Alternative
Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions.[19][20] For challenging substrates like heteroaryl chlorides, nickel catalysts can offer superior reactivity. While specific data for this compound is limited, nickel-catalyzed Suzuki-Miyaura couplings of other heteroaryl halides have shown great promise.[21]
Key Advantages of Nickel Catalysis:
-
Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.
-
Unique Reactivity: Nickel catalysts can sometimes facilitate couplings that are challenging for palladium systems.[22]
Conclusion and Future Outlook
The selective functionalization of this compound is a critical task in modern drug discovery. Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig couplings, are well-established and reliable methods for this purpose. The choice of ligand is crucial for achieving high efficiency and selectivity, with bulky, electron-rich phosphine ligands often being the key to success. Nickel-catalyzed systems represent a promising and cost-effective alternative that warrants further investigation. As catalyst technology continues to evolve, we can expect the development of even more efficient and versatile methods for the coupling of this important synthetic building block, further empowering the creation of novel therapeutics.
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- Catalysis. (2023). "Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- BenchChem. (2025). "Benchmarking Catalyst Performance: A Comparative Guide for Cross-Coupling and C-H Activation Reactions.
- Thomas, A. A., & Denmark, S. E. (2016). "Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Asghar, M., et al. (2022). "Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens." Scientific Reports, 12(1), 1-16.
- Karak, M., et al. (2014). "Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction." RSC Advances, 4(95), 53442-53466.
- Belnome, F., et al. (2020). "Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging." The Journal of Organic Chemistry, 85(15), 9844–9855.
- Li, J., et al. (2017). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids." Molecules, 22(9), 1530.
- Asif, M., et al. (2021). "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Reddy, V. P., et al. (2015). "A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration." RSC Advances, 5(120), 99990-99999.
- Chemistry LibreTexts. (2023). "Heck Reaction."
- Organ, M. G., et al. (2021). "Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands.
- TCI Chemicals. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.). "Search Results for Negishi cross coupling."
- Request PDF. (n.d.). "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling."
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- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 5-Bromo-2-chloronicotinaldehyde for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloronicotinaldehyde is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, chloro, and formyl functionalities on the pyridine ring offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate for medicinal chemists. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Route 1: The Classic Two-Step Approach: Reduction and Oxidation from 5-Bromo-2-chloronicotinic Acid
This well-established route commences with the readily available 5-Bromo-2-chloronicotinic acid and proceeds through a two-step sequence of reduction to the corresponding alcohol, followed by oxidation to the target aldehyde. This pathway is reliable and scalable, making it a common choice in many laboratory settings.
Step 1: Reduction of 5-Bromo-2-chloronicotinic Acid to (5-Bromo-2-chloropyridin-3-yl)methanol
The reduction of the carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, a common and effective method involves the use of a borane complex, such as the one generated in situ from sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂). This reagent system is highly efficient for the reduction of carboxylic acids under relatively mild conditions.
Causality Behind Experimental Choices:
-
Reagent System: The NaBH₄/BF₃·OEt₂ system forms a diborane or a borane-THF complex in situ, which is the active reducing agent for the carboxylic acid. This is preferred over using NaBH₄ alone, which is generally not reactive enough to reduce carboxylic acids.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reagents and effectively solubilizes the starting material and intermediates.
-
Temperature Control: The initial reaction is typically carried out at low temperatures (0 to 10 °C) to control the exothermic reaction between NaBH₄ and BF₃·OEt₂. The subsequent addition of the carboxylic acid can then be performed at a controlled pace, allowing the reaction to proceed smoothly at room temperature.
Step 2: Oxidation of (5-Bromo-2-chloropyridin-3-yl)methanol to this compound
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is crucial. Activated manganese dioxide (MnO₂) is a mild and highly selective oxidizing agent for allylic and benzylic-type alcohols, including heteroaromatic carbinols like (5-Bromo-2-chloropyridin-3-yl)methanol.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Activated MnO₂ is a heterogeneous reagent, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be easily removed by filtration. Its mild nature prevents over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents.
-
Solvent: Dichloromethane (DCM) is a common solvent for MnO₂ oxidations as it is inert and has a low boiling point, facilitating product isolation.
-
Reaction Conditions: The reaction is typically carried out at reflux to ensure a reasonable reaction rate. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Route 2: A Potential Alternative via Directed Ortho-Metalation and Formylation
An alternative approach to constructing the aldehyde functionality involves the direct introduction of a formyl group onto a pre-functionalized pyridine ring. This can be achieved through directed ortho-metalation of a suitable precursor, followed by quenching with an electrophilic formylating agent. A plausible precursor for this route is 5-bromo-2-chloropyridine.
Step 1: Directed ortho-Lithiation of 5-Bromo-2-chloropyridine
The chlorine atom at the 2-position of the pyridine ring can direct metalation to the adjacent C-3 position. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can achieve regioselective deprotonation.
Causality Behind Experimental Choices:
-
Directing Group: The chloro group at the C-2 position is an effective directing group for lithiation at the C-3 position due to its inductive effect and ability to coordinate with the lithium cation.
-
Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the pyridine ring.
-
Low Temperature: The reaction is performed at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and to control the regioselectivity of the deprotonation.
Step 2: Formylation of the Lithiated Intermediate
The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles. To introduce the aldehyde functionality, an electrophilic formylating agent such as N,N-dimethylformamide (DMF) is added. The initial adduct is then hydrolyzed during the work-up to yield the final aldehyde.
Causality Behind Experimental Choices:
-
Formylating Agent: DMF is a widely used and efficient one-carbon electrophile for the formylation of organometallic reagents.
-
Quenching: The reaction is quenched with an aqueous solution to hydrolyze the tetrahedral intermediate formed after the addition of the organolithium to DMF, which liberates the aldehyde.
Comparison of the Synthetic Routes
| Parameter | Route 1: Reduction & Oxidation | Route 2: Directed Metalation & Formylation |
| Starting Material | 5-Bromo-2-chloronicotinic acid | 5-Bromo-2-chloropyridine |
| Number of Steps | 2 | 1 (one-pot) or 2 |
| Key Reagents | NaBH₄, BF₃·OEt₂, MnO₂ | LDA, DMF |
| Reaction Conditions | Mild to moderate temperatures | Cryogenic temperatures (-78 °C) |
| Yield (Estimated) | High (potentially >80% over two steps) | Moderate to high (highly dependent on optimization) |
| Scalability | Well-established and scalable | Requires strict anhydrous and inert conditions, which can be challenging on a large scale. |
| Purification | Filtration and column chromatography | Aqueous work-up and column chromatography |
Experimental Protocols
Protocol for Route 1: Reduction and Oxidation
Step 1: Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanol (Adapted from the synthesis of 2-chloronicotinol[1][2])
-
To a stirred suspension of sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under a nitrogen atmosphere, slowly add boron trifluoride etherate (BF₃·OEt₂), maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for a further 15 minutes at 0 °C.
-
Add a solution of 5-Bromo-2-chloronicotinic acid in anhydrous THF dropwise to the reaction mixture, keeping the temperature below 25 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Adjust the pH of the mixture to 8-9 with an aqueous base solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (5-Bromo-2-chloropyridin-3-yl)methanol, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound (Adapted from the synthesis of 2-chloronicotinaldehyde[1][2])
-
To a solution of (5-Bromo-2-chloropyridin-3-yl)methanol in dichloromethane (DCM), add activated manganese dioxide (MnO₂).
-
Heat the mixture to reflux and stir vigorously for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel to afford the pure aldehyde.
Protocol for Route 2: Directed Metalation and Formylation
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
To this freshly prepared LDA solution, add a solution of 5-bromo-2-chloropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a robust and well-understood sequence that is likely to provide higher and more reproducible yields, making it suitable for generating larger quantities of the material. The reagents are common and the procedures are straightforward to implement in a standard organic synthesis laboratory.
The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the technical capabilities of the laboratory.
References
- CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
-
Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap. [Link]
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Navigating the Labyrinth of Side Reactions: A Comparative Guide to Byproducts in 5-Bromo-2-chloronicotinaldehyde Chemistry
For Immediate Release
In the intricate world of pharmaceutical and agrochemical synthesis, 5-Bromo-2-chloronicotinaldehyde stands as a pivotal building block, prized for its strategically positioned reactive sites. However, the very reactivity that makes this molecule a valuable synthon also opens the door to a variety of undesired side reactions. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth characterization of common byproducts encountered during key synthetic transformations of this compound. By understanding the formation and analytical signatures of these impurities, chemists can optimize reaction conditions, streamline purification processes, and ensure the integrity of their target molecules.
The Dual Personality of a Versatile Intermediate
This compound is a doubly activated pyridine ring, featuring a bromine atom highly susceptible to palladium-catalyzed cross-coupling reactions and a chlorine atom that can also participate in such transformations, albeit under more forcing conditions. The aldehyde group further expands its synthetic utility, allowing for a wide range of derivatizations. This guide will focus on the byproducts generated during two of the most common and powerful synthetic methodologies applied to this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
I. Byproducts in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When reacting this compound with an arylboronic acid, the desired product is typically the 5-aryl-2-chloronicotinaldehyde. However, several byproducts can emerge, complicating the reaction outcome.
I.I. Homocoupling of the Boronic Acid
A prevalent side reaction is the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl compound. This process is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid before its reduction to the active Pd(0) state.[1]
Mechanism of Homocoupling:
Figure 1: Simplified mechanism of boronic acid homocoupling.
I.II. Homocoupling of this compound
Under certain conditions, particularly with higher catalyst loadings or elevated temperatures, the starting material itself can undergo homocoupling to yield 5,5'-dibromo-2,2'-dichloro-3,3'-bipyridine-6,6'-dicarbaldehyde.
I.III. Protodeboronation
Another common side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often facilitated by the presence of aqueous base and elevated temperatures.
I.IV. Reductive Dehalogenation
The starting material or the desired product can undergo reductive dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom. This can be promoted by the presence of a hydride source, which can sometimes be generated in situ from the solvent or additives.
Comparative Analysis of Suzuki Coupling Byproducts:
| Byproduct Type | Formation Conditions | Key Analytical Signatures (¹H NMR & MS) |
| Boronic Acid Homocoupling | Excess boronic acid, presence of O₂, Pd(II) precatalysts. | Signals corresponding to the symmetrical biaryl in ¹H NMR. Molecular ion peak in MS corresponding to the homocoupled product. |
| Starting Material Homocoupling | High catalyst loading, elevated temperatures. | Complex aromatic region in ¹H NMR. Isotopic pattern in MS characteristic of two bromine and two chlorine atoms. |
| Protodeboronation | Aqueous base, high temperatures. | In ¹H NMR, signals for the arene corresponding to the boronic acid. MS peak for the arene. |
| Reductive Dehalogenation | Presence of a hydride source. | In ¹H NMR, disappearance of the characteristic splitting pattern of the pyridine ring and appearance of a new proton signal. MS peak corresponding to the mass of the dehalogenated compound. |
II. Byproducts in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. When this compound is reacted with an amine, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective amination at the 5-position.[2]
II.I. Reductive Dehalogenation
A notable side reaction in palladium-catalyzed aminations is the reductive dehalogenation of the aryl halide. The mechanism can involve the formation of a palladium-hydride species which can then react with the starting material or product.
II.II. Hydrodehalogenation of the Aryl Halide
Similar to reductive dehalogenation, this side reaction leads to the replacement of the halogen with a hydrogen atom and can be promoted by the choice of ligand and base.[3]
Comparative Analysis of Buchwald-Hartwig Amination Byproducts:
| Byproduct Type | Formation Conditions | Key Analytical Signatures (¹H NMR & MS) |
| Reductive Dehalogenation | Choice of ligand and base, presence of hydride sources. | Appearance of a new proton signal in the aromatic region of the ¹H NMR spectrum. A molecular ion peak in the mass spectrum corresponding to the dehalogenated product. |
III. Experimental Protocols for Byproduct Characterization
Accurate identification of byproducts is crucial for reaction optimization. The following are generalized protocols for the characterization of impurities using standard analytical techniques.
III.I. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.
-
¹³C NMR Acquisition: Obtain a carbon-13 NMR spectrum to complement the proton data and confirm the carbon skeleton of the byproducts.
-
2D NMR Experiments: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals and determining connectivity.
Figure 2: Workflow for NMR-based byproduct characterization.
III.II. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar compounds, while electron ionization (EI) is often used for more volatile and less polar molecules.
-
Mass Analysis: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the byproducts.
IV. Case Study: Characterization of a Reductive Dehalogenation Product
In a Buchwald-Hartwig amination of this compound with aniline, a minor byproduct was isolated and characterized.
-
¹H NMR (400 MHz, CDCl₃) δ: 9.85 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H), 7.70 (dd, J = 8.4, 2.4 Hz, 1H), 7.45-7.38 (m, 2H), 7.23-7.17 (m, 3H), 6.85 (br s, 1H, NH).
-
MS (ESI): m/z 217.06 [M+H]⁺, corresponding to the molecular formula C₁₂H₉ClN₂O.
The absence of the characteristic doublet for the proton at the 6-position and the appearance of a new signal in the aromatic region, coupled with the mass spectrometry data, confirmed the structure as 2-chloro-5-(phenylamino)nicotinaldehyde, a product of reductive debromination.
Conclusion
The synthesis of complex molecules from this compound is a powerful strategy, but not without its challenges. A thorough understanding of the potential side reactions and the analytical tools to identify the resulting byproducts is paramount for the development of robust and efficient synthetic processes. By anticipating the formation of homocoupling products, dehalogenated species, and other impurities, researchers can proactively adjust reaction parameters to favor the desired transformation, ultimately accelerating the path to their target compounds.
References
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-chloronicotinaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-2-chloronicotinaldehyde (CAS No. 1060802-23-4), a halogenated pyridine derivative. Our focus is to provide actionable, step-by-step guidance rooted in scientific principles and regulatory compliance, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound, and its hazard profile dictates the necessary precautions for handling and disposal.
Based on available safety data, this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
This information is critical as it informs the selection of Personal Protective Equipment (PPE), the necessity of engineering controls like fume hoods, and the imperative for segregated waste streams.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1][2][3] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [1][2][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste generation and ends with collection by a certified hazardous waste handler. The following workflow is designed to ensure safety and compliance at every stage.
Immediate Actions at the Point of Generation
The principle of "waste minimization" should always be at the forefront of any laboratory procedure.[4] This involves using the smallest feasible scale for experiments to reduce the volume of waste generated.
Step 1: Segregation is Key
As a halogenated organic compound, this compound waste must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[5][6]
-
Rationale: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[6][7] Mixing them with non-halogenated waste streams can complicate and increase the cost of disposal.[7]
-
Do NOT mix with:
Step 2: Utilize a Designated Satellite Accumulation Area (SAA)
All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Operational Integrity: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste, be in good condition, and be compatible with the chemical waste they contain.[8][10][11]
Personal Protective Equipment (PPE)
Given the hazard profile of this compound, the following PPE is mandatory when handling the compound or its waste:
-
Hand Protection: Wear impervious gloves (e.g., nitrile).[5]
-
Eye/Face Protection: Use safety glasses with side shields or goggles.[3][5]
-
Skin and Body Protection: A lab coat is required to prevent skin contact.[5]
-
Respiratory Protection: All handling of this compound, including transfer to a waste container, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9]
Waste Container Labeling and Management
Proper labeling is a critical component of hazardous waste management, mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][12]
Step 1: Initial Labeling
As soon as the first drop of waste is added to the container, it must be labeled with:[7]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
Step 2: Maintaining the Label
For commingled halogenated waste, a composite sheet should be maintained with the container, listing all components and their approximate quantities.[6]
Step 3: Container Integrity
Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.[4][11] Ensure the cap is securely fastened at all times when not in use.[8][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For a small spill within a chemical fume hood, use an inert absorbent material to contain the spill.[7] Place the absorbent material in a sealed, labeled bag and dispose of it as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) office or emergency response team.[8]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air immediately.[3]
-
In all cases of exposure, seek prompt medical attention.[3]
-
Regulatory Framework
The disposal of hazardous chemicals in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the EPA.[11][13] OSHA's Laboratory Standard (29 CFR 1910.1450) also mandates safe handling and disposal practices through the implementation of a Chemical Hygiene Plan.[14][15] It is the responsibility of the generator of the hazardous waste to ensure that it is properly identified, managed, and treated prior to disposal.[16]
Conclusion
The proper disposal of this compound is not merely a logistical task but a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, diligent labeling, and regulatory compliance, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your location.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. Available from: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
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The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022-04-15). Available from: [Link]
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Hazardous Waste Segregation. Bucknell University. Available from: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. Available from: [Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]
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Halogenated Solvents. University of Washington Environmental Health & Safety. Available from: [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). Available from: [Link]
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Laboratory Safety Guidance. U.S. Department of Labor, Occupational Safety and Health Administration. Available from: [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. (2025-03-24). Available from: [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). Available from: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available from: [Link]
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- 6. bucknell.edu [bucknell.edu]
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- 16. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2-chloronicotinaldehyde
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
As a cornerstone in the synthesis of complex pharmaceutical and agrochemical compounds, 5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9) presents both significant opportunities and inherent risks.[1][2][3] This guide, crafted for the discerning researcher, provides a comprehensive framework for the safe and effective handling of this reactive aldehyde, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile
This compound is a halogenated pyridine derivative, a class of compounds known for their biological activity and reactivity.[2] While comprehensive toxicological data is not fully available, the available safety data sheets for this and structurally similar compounds indicate several key hazards.[4]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[5][6][7]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][5][7]
-
Toxicity: The compound is considered toxic if swallowed.[5]
Given the presence of bromine and chlorine on the pyridine ring, this compound should be handled with the same caution as other reactive halogenated heterocycles.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides complete protection against splashes and airborne particles. Standard safety glasses are insufficient.[8][9] |
| Hands | Nitrile or neoprene gloves | These materials offer good resistance to a broad range of chemicals, including halogenated organic compounds.[10][11] Avoid latex gloves due to their poor chemical resistance. |
| Body | Flame-resistant lab coat | Protects against splashes and incidental contact. A closed lab coat is mandatory.[8] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential when handling the powder outside of a certified chemical fume hood or when there is a risk of dust generation.[9][12] |
| Feet | Closed-toe shoes | Prevents injury from spills and dropped objects.[8] |
Operational Protocol: From Receipt to Reaction
A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step protocol outlines the best practices for handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Weighing and Dispensing
Crucially, all weighing and dispensing operations must be conducted within a certified chemical fume hood.
-
Prepare the Work Area: Decontaminate the fume hood surface before and after use. Ensure a chemical waste container is readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula or scoop for transfers.
-
Seal Promptly: Tightly close the container immediately after dispensing the desired amount.
In-Reaction Handling
-
Controlled Environment: All reactions involving this compound should be performed in a well-ventilated fume hood.
-
Temperature Control: Be mindful of the reaction conditions. Exothermic reactions should be managed with appropriate cooling.
-
Avoid Incompatibilities: Keep the reaction setup free from incompatible materials to prevent hazardous side reactions.[6]
The following diagram illustrates the recommended handling workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CAS:228251-24-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-bromo-2-chloroisonicotinaldehyde - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
